Product packaging for Gal(b1-2)Gal(Cat. No.:CAS No. 5112-34-5)

Gal(b1-2)Gal

Cat. No.: B1434573
CAS No.: 5112-34-5
M. Wt: 342.3 g/mol
InChI Key: HIWPGCMGAMJNRG-BQYJSGCXSA-N
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Description

Gal(b1-2)Gal is a disaccharide carbohydrate compound of interest in biochemical and glycobiology research. While specific literature on this exact dimer was not located, related galactosides are extensively studied. Beta-galactosidases, enzymes that hydrolyze bonds in beta-galactosides, are a cornerstone of molecular biology and were key in developing the famous model of gene regulation, the lactose operon in E. coli . The easy detection of beta-galactosidase activity using colorimetric assays makes it and its substrates valuable tools as convenient markers for gene expression studies and other molecular biology applications . This product is labeled For Research Use Only (RUO) . RUO products are intended solely for laboratory research purposes and are not to be used for diagnostic, therapeutic, or any clinical procedures . They are not manufactured under the Good Manufacturing Practices (GMP) guidelines required for products used in humans . By purchasing this product, you acknowledge it is for research use only and agree not to use it for diagnostic or patient management purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O11 B1434573 Gal(b1-2)Gal CAS No. 5112-34-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5112-34-5

Molecular Formula

C12H22O11

Molecular Weight

342.3 g/mol

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11?,12+/m1/s1

InChI Key

HIWPGCMGAMJNRG-BQYJSGCXSA-N

SMILES

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Structure of Gal(β1-2)Gal Oligosaccharide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gal(β1-2)Gal oligosaccharide, systematically named β-D-galactopyranosyl-(1→2)-D-galactopyranose, is a disaccharide composed of two D-galactose units. The structure is defined by a specific glycosidic bond connecting the anomeric carbon (C1) of one galactose residue to the C2 hydroxyl group of the second. While less common than β(1-4) or β(1-6) linkages found in prevalent biological structures, the β(1-2) linkage is present in various natural glycans and is a subject of interest in glycobiology and immunochemistry.[1][2] Understanding its precise chemical structure, conformational dynamics, and methods of characterization is critical for researchers investigating glycan-protein interactions, developing carbohydrate-based therapeutics, and exploring its potential as a biomarker or prebiotic.

Core Chemical Structure

The fundamental structure of Gal(β1-2)Gal is characterized by two key features: the monosaccharide components and the nature of the glycosidic linkage that joins them.

  • Monosaccharide Units: The molecule consists of two D-galactose monosaccharides. In aqueous solution, these sugars exist predominantly in their cyclic pyranose form, which is a six-membered ring.[3][4] Galactose is a C4 epimer of glucose, meaning the hydroxyl group at the fourth carbon atom has a different stereochemical orientation.[5]

  • Glycosidic Linkage: The two galactose rings are joined by a β(1→2) glycosidic bond. This specifies that the anomeric carbon (C1) of the non-reducing galactose residue is covalently linked to the hydroxyl group on the second carbon (C2) of the reducing galactose residue. The "β" designation indicates that the substituent at the anomeric carbon of the non-reducing ring is in the equatorial position, projecting on the same side of the ring as the C6 hydroxymethyl group.[5]

This linkage results in a structure where one galactose unit (the reducing end) retains a free anomeric carbon that can exist in α and β configurations, while the other (the non-reducing end) is fixed in the β configuration by the glycosidic bond.

Conformational Analysis

The three-dimensional shape of Gal(β1-2)Gal is not rigid; it is primarily defined by the rotation around the glycosidic bond. These rotations are described by two main torsion angles, Phi (Φ) and Psi (Ψ).

  • Φ (Phi): Defined by the atoms O5'—C1'—O1—C2

  • Ψ (Psi): Defined by the atoms C1'—O1—C2—C3

While specific, high-resolution experimental data for Gal(β1-2)Gal is not extensively published, its conformational preferences can be inferred from molecular dynamics simulations and studies of structurally analogous β(1→2)-linked disaccharides, such as sophorose (Glc(β1-2)Glc).[6][7] These studies show that the conformational landscape is influenced by factors like the exo-anomeric effect and steric hindrance, leading to specific low-energy regions.[6][8]

The logical workflow for determining these conformational preferences via computational methods is outlined below.

G cluster_0 Computational Workflow A Initial Structure Generation B Force-Field Selection (e.g., MM3, GROMOS) A->B Input C Energy Minimization B->C Parameters D Torsion Angle Scan (Φ/Ψ Grid Search) C->D Optimized Geometry E Ramachandran-like Plot (Energy Surface Map) D->E Calculate Energy F Identify Low-Energy Conformers E->F Analyze Surface

Diagram 1: Workflow for computational conformational analysis.
Predicted Conformational Data

Based on analyses of related β(1→2) disaccharides, the following table summarizes the expected low-energy conformational states.[7][8] These values represent the most probable orientations of the two galactose rings relative to each other.

Torsion AngleGlobal Minimum (Predicted)Metastable State(s) (Predicted)
Φ (Phi) ~50° - 60°~-60° (anti-Φ)
Ψ (Psi) ~15° - 30°~160° - 180° (anti-Ψ)

Note: These values are derived from studies on glucose-based β(1→2) disaccharides and serve as a predictive reference for Gal(β1-2)Gal.[7]

Experimental Protocols

The synthesis and structural elucidation of Gal(β1-2)Gal require precise chemical and analytical methodologies.

Chemical Synthesis Protocol

The synthesis of a β(1→2)-linked disaccharide is a multi-step process involving the strategic use of protecting groups to ensure regioselectivity. The following outlines a generalized protocol adapted from established methods for disaccharide synthesis.[9][10]

  • Preparation of Glycosyl Donor:

    • Start with D-galactose peracetate.

    • Convert the peracetylated galactose to a glycosyl bromide or trichloroacetimidate. This "activates" the anomeric carbon, turning the sugar into an effective glycosyl donor. Protecting groups (e.g., acetyls) on the hydroxyls prevent self-reaction and ensure β-selectivity through neighboring group participation (for C2-acetyl).

  • Preparation of Glycosyl Acceptor:

    • Prepare a D-galactose derivative where only the C2 hydroxyl group is free for reaction.

    • This is typically achieved by selectively protecting the C1, C3, C4, and C6 hydroxyls. For example, a common starting material is methyl 3,4,6-tri-O-benzoyl-α-D-galactopyranoside.

  • Glycosylation Reaction:

    • Dissolve the glycosyl acceptor and a molar excess of the glycosyl donor in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (e.g., argon).

    • Add a promoter, such as silver triflate or trimethylsilyl trifluoromethanesulfonate (TMS-OTf), at a low temperature (e.g., -20°C to 0°C) to catalyze the formation of the glycosidic bond.[10]

    • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a base like triethylamine.

  • Deprotection:

    • Remove the protecting groups from the newly formed disaccharide. Acetyl and benzoyl groups are typically removed under Zemplén conditions (catalytic sodium methoxide in methanol).

    • Purify the final product using column chromatography (e.g., silica gel or size-exclusion).

G cluster_0 Synthesis Workflow Donor Galactose Donor (Activated C1) Reaction Glycosylation (DCM, TMS-OTf) Donor->Reaction Acceptor Galactose Acceptor (Free C2-OH) Acceptor->Reaction Protected Protected Gal(β1-2)Gal Reaction->Protected Form Linkage Deprotection Deprotection (Zemplén Conditions) Protected->Deprotection Remove R-groups Final Purified Gal(β1-2)Gal Deprotection->Final Purify

Diagram 2: General workflow for the chemical synthesis of Gal(β1-2)Gal.
Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the structure of oligosaccharides.[11]

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified disaccharide in 0.5 mL of deuterium oxide (D₂O, 99.9%).

    • Lyophilize and re-dissolve in D₂O two to three times to ensure complete exchange of labile hydroxyl protons with deuterium.

    • Transfer the final solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) at a controlled temperature (e.g., 298 K).[12]

    • 1D ¹H NMR: Provides initial information on the number of sugar residues and the anomeric configurations. The coupling constant (³J(H1,H2)) of the anomeric proton signal for the β-linkage is typically large (~8 Hz).

    • 2D COSY (Correlation Spectroscopy): Identifies proton-proton spin systems within each galactose ring, allowing for the assignment of all protons in a given residue.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling carbon signal assignment.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the linkage position. A cross-peak will be observed between the anomeric proton of the non-reducing galactose (H1') and the carbon at the linkage position on the reducing galactose (C2). This three-bond correlation (³J(H1',C2)) is definitive proof of the 1→2 linkage.

  • Data Analysis:

    • Integrate and analyze the spectra to assign all proton and carbon chemical shifts.

    • Confirm the β-configuration from the ¹H NMR coupling constants.

    • Confirm the 1→2 linkage from the key H1' to C2 HMBC correlation.

    • The complete assignment of chemical shifts provides the final structural confirmation.

References

Natural Sources of Gal(β1-2)Gal Linkage in Glycans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the Gal(β1-2)Gal glycosidic linkage, a disaccharide unit found in the glycans of certain organisms. This document details the structural confirmation of this linkage, presents quantitative data on its occurrence, outlines the experimental protocols for its characterization, and discusses its potential biological significance.

Introduction to the Gal(β1-2)Gal Linkage

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a fundamental post-translational modification that significantly influences the structure and function of biomolecules. The vast diversity of monosaccharide composition and linkage types contributes to the complexity and functional importance of glycans in biological systems. The Gal(β1-2)Gal linkage, a specific bond between two galactose residues, represents a less common but structurally significant motif in glycobiology. Understanding its natural distribution is crucial for fields ranging from immunology to drug development, as unique glycan structures can serve as specific markers or therapeutic targets.

Confirmed Natural Source: Chaetomium thermophilum

To date, the most definitive evidence for the natural occurrence of the Gal(β1-2)Gal linkage comes from the thermophilic fungus Chaetomium thermophilum. A detailed structural analysis of a water-soluble galactan from the cell wall of this fungus has unequivocally identified the presence of repeating Gal(β1-2)Gal units.

Structural Elucidation of the Chaetomium thermophilum Galactan

The primary structure of the C. thermophilum galactan was determined to be a linear chain of (1→2)-linked β-D-galactofuranose residues. This was established through a combination of chemical and spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and methylation analysis followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data

The monosaccharide composition and linkage analysis of the purified galactan from C. thermophilum are summarized in the table below.

MonosaccharideLinkage TypeMolar Ratio (%)
GalactoseTerminal Galf~5
Galactose2-O-substituted Galf~95

Data derived from methylation analysis of the purified galactan.

Potential and Unconfirmed Sources

Trichomonas vaginalis

The protozoan parasite Trichomonas vaginalis possesses a complex cell surface lipophosphoglycan (LPG) rich in galactose. While studies have confirmed the presence of β-linked galactose and poly-N-acetyllactosamine (Galβ1-4GlcNAc) repeats, the existence of the Gal(β1-2)Gal linkage has not been definitively established. The intricate nature of the T. vaginalis LPG suggests that a variety of glycosidic linkages may be present, warranting further investigation.

Gut Microbiome

The identification of a β-1,2-galactosidase from the intestinal bacterium Bacteroides xylanisolvens provides indirect evidence for the presence of β-1,2-linked galactosides in the human gut. These glycans could originate from dietary sources or be synthesized by other members of the gut microbiota. The enzyme's specificity for hydrolyzing the Gal(β1-2)Gal linkage suggests a metabolic pathway for the utilization of such structures within this complex ecosystem.

Experimental Protocols for Characterization

The identification and structural elucidation of the Gal(β1-2)Gal linkage rely on a combination of sophisticated analytical techniques.

Isolation and Purification of Glycans

A general workflow for the isolation and purification of glycans from natural sources is depicted below.

G_1 cluster_0 Isolation and Purification Workflow Start Source Material (e.g., Fungal Cell Wall) Homogenization Homogenization & Lysis Start->Homogenization Extraction Extraction of Polysaccharides (e.g., hot water or alkaline extraction) Homogenization->Extraction Precipitation Ethanol Precipitation Extraction->Precipitation Chromatography Purification by Chromatography (Size-Exclusion, Anion-Exchange) Precipitation->Chromatography End Purified Glycan Chromatography->End

Figure 1. General workflow for glycan isolation.

Methylation Analysis for Linkage Determination

Methylation analysis is a cornerstone technique for determining the linkage positions of monosaccharides within a polysaccharide. The protocol involves:

  • Permethylation: All free hydroxyl groups are methylated.

  • Hydrolysis: The methylated polysaccharide is hydrolyzed into its constituent monosaccharides.

  • Reduction: The monosaccharides are reduced to their corresponding alditols.

  • Acetylation: The newly formed hydroxyl groups (from the original linkage positions) are acetylated.

  • GC-MS Analysis: The resulting partially methylated alditol acetates (PMAAs) are separated by gas chromatography and identified by their characteristic fragmentation patterns in mass spectrometry.

For a 2-O-substituted galactose residue, the resulting PMAA would be 1,3,4,5,6-penta-O-acetyl-2-O-methyl-galactitol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectroscopy are powerful, non-destructive techniques for the complete structural elucidation of glycans.

  • ¹H NMR: Provides information on the anomeric configuration (α or β) of the glycosidic linkage based on the chemical shift and coupling constant of the anomeric proton.

  • ¹³C NMR: The chemical shift of the anomeric carbon and other carbons in the sugar ring are indicative of the linkage position and ring form (pyranose or furanose).

  • 2D NMR (HSQC, HMBC): These experiments allow for the correlation of protons and carbons, enabling the definitive assignment of all signals and the determination of connectivity between monosaccharide units. For the Gal(β1-2)Gal linkage, a correlation between the anomeric proton of one galactose residue and the C2 carbon of the adjacent galactose residue would be observed in an HMBC spectrum.

Biosynthesis and Biological Function

Biosynthesis

The synthesis of the Gal(β1-2)Gal linkage requires a specific β-1,2-galactosyltransferase. This enzyme catalyzes the transfer of a galactose moiety from a donor substrate, typically UDP-galactose, to the 2-hydroxyl group of an acceptor galactose residue. The specific gene and protein responsible for the synthesis of the β-1,2-galactan in Chaetomium thermophilum have yet to be identified. The search for novel glycosyltransferases with this specificity is an active area of research.

Biological Function and Signaling

The precise biological function of the Gal(β1-2)Gal linkage is not yet fully understood. However, the location of the β-1,2-galactan in the cell wall of C. thermophilum suggests a role in maintaining cell wall integrity and in mediating interactions with the environment. Fungal cell wall polysaccharides are known to play crucial roles in pathogenesis, including adhesion to host cells and modulation of the host immune response. While a direct role for the Gal(β1-2)Gal linkage in a specific signaling pathway has not been elucidated, the general involvement of fungal glycans in host-pathogen interactions is well-established.

G_2 cluster_1 Fungal Glycans in Host-Pathogen Interaction FungalCell Fungal Pathogen Glycan Cell Wall Glycans (e.g., β-1,2-galactan) FungalCell->Glycan Receptor Host Cell Receptors (e.g., Lectins) Glycan->Receptor Binding HostCell Host Cell Receptor->HostCell Adhesion Adhesion Receptor->Adhesion ImmuneResponse Immune Response Modulation Receptor->ImmuneResponse Signaling Intracellular Signaling ImmuneResponse->Signaling

Figure 2. General role of fungal glycans in host interactions.

Conclusion and Future Directions

The Gal(β1-2)Gal linkage is a rare but structurally characterized component of the cell wall of the fungus Chaetomium thermophilum. Its discovery opens up new avenues for research into the diversity of glycan structures in nature. Future work should focus on:

  • Identifying the β-1,2-galactosyltransferase(s) responsible for its synthesis.

  • Elucidating the specific biological function of the β-1,2-galactan in C. thermophilum and other potential source organisms.

  • Investigating the immunomodulatory properties of glycans containing this linkage.

  • Screening a wider range of organisms to determine the broader distribution of this unique glycosidic bond.

A deeper understanding of the biosynthesis and function of the Gal(β1-2)Gal linkage will provide valuable insights for the development of novel therapeutics and diagnostics.

In-depth Technical Guide on the Biological Role of Gal(β1-2)Gal in Cell Recognition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

The disaccharide Gal(β1-2)Gal, a specific linkage of two galactose molecules, represents a highly specialized area within the field of glycobiology. While the roles of other galactose linkages, such as β1-3 and β1-4, are more extensively documented in cell recognition, the scientific community's understanding of the Gal(β1-2)Gal motif is still emerging. This guide synthesizes the current, albeit limited, knowledge regarding its biological significance, potential involvement in cellular processes, and the methodologies that could be pivotal for future research.

Section 1: Introduction to Gal(β1-2)Gal

Glycans, complex carbohydrate structures on the surface of cells, are fundamental to a vast array of biological processes, from cell-cell adhesion and communication to immune responses and pathogen recognition. The specific arrangement and linkage of monosaccharide units, such as galactose, create a diverse "glycocode" that is interpreted by glycan-binding proteins (lectins).

The Gal(β1-2)Gal linkage is a less common motif compared to other galactosides. Its study has been hampered by a lack of specific molecular tools and its relatively low abundance in many mammalian systems. However, recent discoveries, particularly in the context of the gut microbiome, are beginning to shed light on its potential roles.

Section 2: Known Biological Contexts

The primary context in which the Gal(β1-2)Gal linkage has been characterized is within the gut microbiome. A notable study identified a β-galactosidase from the intestinal bacterium Bacteroides xylanisolvens with a novel and specific activity towards β-1,2-galactooligosaccharides.[1] This enzyme was shown to effectively hydrolyze β-1,2-galactobiose and β-1,2-galactotriose, suggesting that these structures are present in the gut environment, likely derived from dietary sources or synthesized by other microorganisms.[1]

The presence of enzymes that can specifically process this disaccharide implies a biological role, potentially in bacterial nutrition or in mediating interactions between the microbiome and the host.

Section 3: Potential Roles in Cell Recognition

While direct evidence for the role of Gal(β1-2)Gal in mammalian cell recognition is scarce, we can extrapolate potential functions based on the established principles of glycobiology.

  • Pathogen-Host Interaction: The specificity of the B. xylanisolvens β-galactosidase for the β1-2 linkage suggests that this motif could be a target for bacterial adhesion or a source of nutrients. Future research may uncover mammalian lectins that also recognize this structure, potentially as part of an innate immune response to specific microbial signatures.

  • Modulation of Glycan-Binding Protein Interactions: The presence of a β1-2 linkage could sterically hinder or alter the binding of known lectins to adjacent glycan structures, thereby modulating cell signaling and recognition events in an indirect manner.

Section 4: Methodologies for Studying Gal(β1-2)Gal

Advancing our understanding of Gal(β1-2)Gal requires the development and application of specialized research methodologies.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_array Interaction Screening cluster_validation Validation & Functional Analysis synthesis Enzymatic or Chemical Synthesis of Gal(β1-2)Gal purification HPLC Purification synthesis->purification glycan_array Glycan Array Fabrication purification->glycan_array screening Screening with Lectins, Antibodies, or Cells glycan_array->screening spr Surface Plasmon Resonance (SPR) for Binding Kinetics screening->spr cell_adhesion Cell Adhesion Assays screening->cell_adhesion signaling_analysis Downstream Signaling Analysis cell_adhesion->signaling_analysis

Workflow for studying Gal(β1-2)Gal interactions.

Detailed Methodologies:

  • Synthesis of Gal(β1-2)Gal Probes:

    • Enzymatic Synthesis: As demonstrated with the β-galactosidase from B. xylanisolvens, a reverse hydrolysis reaction using a mutant enzyme with a suitable galactose donor and acceptor can be employed.[1]

    • Chemical Synthesis: Complex multi-step organic synthesis can provide larger quantities of the disaccharide with high purity, allowing for the creation of various probes for downstream applications.

  • Glycan Array Analysis:

    • The synthesized Gal(β1-2)Gal is immobilized on a microarray slide.

    • This array is then incubated with fluorescently labeled lectins, antibodies, or whole cells to identify potential binding partners.

  • Biophysical Interaction Analysis (e.g., Surface Plasmon Resonance - SPR):

    • The Gal(β1-2)Gal ligand is immobilized on a sensor chip.

    • Potential binding partners identified from the glycan array screening are flowed over the chip to determine binding affinities (KD), and association/dissociation rates.

  • Cell-Based Assays:

    • Cell Adhesion Assays: Cells suspected of expressing a receptor for Gal(β1-2)Gal can be tested for their ability to adhere to surfaces coated with the disaccharide.

    • Competitive Inhibition Assays: The ability of free Gal(β1-2)Gal to inhibit cell adhesion or other biological processes can confirm the specificity of the interaction.

Section 5: Future Directions and Drug Development Implications

The field is poised for significant discoveries regarding the role of Gal(β1-2)Gal. Key future research directions include:

  • Identification of Endogenous Lectins: A critical next step is to identify mammalian lectins that specifically recognize the Gal(β1-2)Gal structure.

  • Exploring the "Microbiome-Glyco-Axis": Further investigation into the synthesis and metabolism of β-1,2-galactooligosaccharides by gut bacteria and their influence on host physiology is warranted.

  • Disease Association Studies: Mass spectrometry-based glycomic analyses of patient samples from various diseases may reveal altered expression of Gal(β1-2)Gal-containing glycans, pointing to potential roles in pathology.

For drug development professionals, a deeper understanding of this disaccharide could open new avenues for therapeutic intervention. For example, if a Gal(β1-2)Gal-lectin interaction is found to be crucial for a pathogenic process, inhibitors of this interaction could be developed as novel drugs.

Section 6: Conclusion

The biological role of Gal(β1-2)Gal in cell recognition is a nascent field of study. While direct evidence in mammalian systems is currently limited, the discovery of specific bacterial enzymes that process this linkage points to its presence and significance in biological systems.[1] The application of modern glycobiology tools and a focused research effort are essential to unravel the functions of this unique disaccharide and its potential as a target for future therapeutic development.

References

An In-depth Technical Guide to the Gal(β1-2)Gal Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gal(β1-2)Gal biosynthesis pathway, focusing on the core enzymatic processes, quantitative data, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers in glycobiology, microbiology, and drug development, offering insights into the synthesis of this specific disaccharide linkage found in the O-antigen of certain bacteria.

Introduction

The Gal(β1-2)Gal linkage is a specific glycosidic bond found in the carbohydrate structures of certain organisms. A key example of its occurrence is in the O-antigen of Plesiomonas shigelloides O17, a gram-negative bacterium. The synthesis of this linkage is catalyzed by a specific glycosyltransferase, an enzyme that transfers a galactose residue from a donor substrate to an acceptor molecule. Understanding the biosynthesis of this disaccharide is crucial for elucidating the role of bacterial surface glycans in host-pathogen interactions and for the development of novel therapeutics, such as carbohydrate-based vaccines and enzyme inhibitors.

This guide will focus on the β-1,2-galactosyltransferase from Plesiomonas shigelloides O17, the best-characterized enzyme known to synthesize the Gal(β1-2)Gal linkage.

The Gal(β1-2)Gal Biosynthesis Pathway

The biosynthesis of the Gal(β1-2)Gal disaccharide is a key step in the assembly of the O-antigen repeating unit in Plesiomonas shigelloides O17. The pathway involves the sequential action of glycosyltransferases, with the formation of the β1-2 linkage being a critical step.

The core reaction is catalyzed by a β-1,2-galactosyltransferase, which transfers a galactose molecule from a nucleotide sugar donor, Uridine Diphosphate Galactose (UDP-Gal), to a galactose acceptor molecule.

Core Reaction:

UDP-Gal + Gal-R → Gal(β1-2)Gal-R + UDP

Where:

  • UDP-Gal: The activated galactose donor.

  • Gal-R: The galactose acceptor molecule, which is typically part of a growing oligosaccharide chain linked to a lipid carrier on the bacterial cell membrane.

  • Gal(β1-2)Gal-R: The product with the newly formed β1-2 linkage.

  • UDP: The leaving group, Uridine Diphosphate.

Below is a diagram illustrating the core enzymatic step in the Gal(β1-2)Gal biosynthesis pathway.

Gal_beta1_2_Gal_Biosynthesis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products UDP_Gal UDP-Galactose Enzyme β-1,2-Galactosyltransferase UDP_Gal->Enzyme binds Acceptor Galactose Acceptor (Gal-R) Acceptor->Enzyme binds Product Gal(β1-2)Gal-R Enzyme->Product catalyzes formation of UDP UDP Enzyme->UDP releases

Caption: Core reaction of Gal(β1-2)Gal biosynthesis.

Quantitative Data

The biochemical characterization of the β-1,2-galactosyltransferase from Plesiomonas shigelloides O17 has provided valuable quantitative data on its catalytic activity. These parameters are essential for understanding the enzyme's efficiency and substrate specificity.

ParameterSubstrateValueReference
Michaelis Constant (Km) UDP-Galactose0.18 mM[1]
Galactose2.5 mM[1]
Maximum Velocity (Vmax) -1.2 U/mg[1]
Optimal pH -7.0[1]
Optimal Temperature -37 °C[1]

Note: The kinetic parameters were determined using a specific acceptor substrate in the experimental setup.

Experimental Protocols

The characterization of β-1,2-galactosyltransferase activity relies on robust and sensitive assay methods. Below is a detailed protocol for a typical enzyme activity assay.

β-1,2-Galactosyltransferase Activity Assay

This assay measures the transfer of radiolabeled galactose from UDP-[14C]Galactose to a suitable acceptor molecule.

Materials:

  • Enzyme: Purified β-1,2-galactosyltransferase from Plesiomonas shigelloides O17.

  • Donor Substrate: UDP-[14C]Galactose.

  • Acceptor Substrate: p-nitrophenyl-β-D-galactopyranoside (pNP-Gal).

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.0, containing 10 mM MnCl2.

  • Stop Solution: 0.1 M EDTA, pH 8.0.

  • C18 Sep-Pak cartridges.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.0), 10 mM MnCl2, 2.5 mM pNP-Gal, and 0.18 mM UDP-[14C]Galactose (specific activity ~1000 cpm/nmol).

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the purified β-1,2-galactosyltransferase (final concentration ~10 µg/mL). The total reaction volume is 50 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 50 µL of 0.1 M EDTA (pH 8.0).

  • Separation of Product:

    • Apply the reaction mixture to a C18 Sep-Pak cartridge pre-equilibrated with water.

    • Wash the cartridge with 10 mL of water to remove unreacted UDP-[14C]Galactose.

    • Elute the radiolabeled product (pNP-Gal(β1-2)Gal) with 5 mL of methanol.

  • Quantification:

    • Add the methanol eluate to 10 mL of scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Calculation of Enzyme Activity:

    • Calculate the amount of product formed based on the specific activity of the UDP-[14C]Galactose. One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Below is a workflow diagram for the described experimental protocol.

Experimental_Workflow start Start setup Prepare Reaction Mixture (Buffer, Substrates) start->setup pre_incubate Pre-incubate at 37°C setup->pre_incubate add_enzyme Add β-1,2-Galactosyltransferase pre_incubate->add_enzyme incubate Incubate at 37°C for 30 min add_enzyme->incubate stop_reaction Stop Reaction with EDTA incubate->stop_reaction separation Separate Product using C18 Sep-Pak Cartridge stop_reaction->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification calculate Calculate Enzyme Activity quantification->calculate end End calculate->end

Caption: Workflow for β-1,2-galactosyltransferase assay.

Conclusion

This technical guide has provided a detailed overview of the Gal(β1-2)Gal biosynthesis pathway, with a specific focus on the β-1,2-galactosyltransferase from Plesiomonas shigelloides O17. The presented quantitative data and experimental protocols offer a solid foundation for researchers investigating this and related glycosyltransferases. Further research into the structure and mechanism of these enzymes will be pivotal for the development of novel antibacterial agents and for advancing our understanding of the complex world of glycobiology.

References

The Enigmatic Role of Gal(β1-2)Gal in Protein Glycosylation: A Technical Guide and Future Outlook

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein glycosylation, the enzymatic addition of carbohydrates to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. The vast diversity of glycan structures, dictated by the monosaccharide composition and the stereochemistry of their linkages, gives rise to a complex "glycocode" that modulates a wide array of biological processes. While significant research has elucidated the roles of various glycosidic linkages, the function of the β1-2 linked galactose disaccharide, Gal(β1-2)Gal, in protein glycosylation remains largely uncharted territory. This technical guide provides a comprehensive overview of the current understanding of beta-linked galactose in glycoproteins, highlights the conspicuous absence of information on the Gal(β1-2)Gal linkage, and offers a framework for future research to unravel its potential significance.

Introduction to Protein Glycosylation and Beta-Linked Galactose

Protein glycosylation is a fundamental cellular process that involves the attachment of oligosaccharide chains, or glycans, to proteins. This modification is crucial for a multitude of physiological and pathological processes, including cell-cell recognition, immune responses, and cancer progression[1][2]. The synthesis of these complex glycan structures is a non-template-driven process, orchestrated by a suite of glycosyltransferases and glycosidases residing in the endoplasmic reticulum and Golgi apparatus[3][4].

Galactose (Gal) is a common monosaccharide found in glycans, typically linked to other sugars through various isomeric linkages. Beta-galactosidic linkages, where the anomeric carbon of galactose is in the β-configuration, are prevalent in mammalian glycoproteins. The most well-characterized of these are the Gal(β1-3)GalNAc, Gal(β1-4)GlcNAc (N-acetyllactosamine or LacNAc), and Gal(β1-3)GlcNAc structures, which form the backbone of many N- and O-linked glycans[2][5]. These structures serve as ligands for a variety of glycan-binding proteins, such as galectins, which mediate crucial cellular signaling pathways[1][6][7].

The Knowns: Common Beta-Galactosidic Linkages in Glycoproteins

Gal(β1-4)GlcNAc (LacNAc) and Poly-LacNAc Chains

The Gal(β1-4)GlcNAc disaccharide, or LacNAc, is a fundamental building block of complex N-glycans and some O-glycans[5]. The formation of this linkage is catalyzed by a family of β1,4-galactosyltransferases (B4GALTs)[8][9]. These enzymes transfer galactose from a UDP-galactose donor to a terminal N-acetylglucosamine (GlcNAc) residue on the growing glycan chain[8][9]. The kinetic properties of some human B4GALTs have been characterized, revealing differences in their acceptor specificities[9].

LacNAc units can be repeated to form poly-LacNAc chains, which serve as scaffolds for further modifications, such as sialylation and fucosylation, creating a diverse array of functional glycan epitopes. These structures are critical for cell adhesion, signaling, and immune recognition[1].

Gal(β1-3)GalNAc (Core 1 or T Antigen)

The Gal(β1-3)GalNAc structure, also known as the Core 1 O-glycan or T antigen, is a common core structure in mucin-type O-glycosylation. Its synthesis is initiated by the addition of GalNAc to a serine or threonine residue, followed by the transfer of galactose in a β1-3 linkage by the enzyme core 1 β1,3-galactosyltransferase (C1GALT1). This core structure can be further elongated or modified to generate a variety of O-glycans involved in processes ranging from cell adhesion to cancer progression.

Gal(β1-3)GlcNAc (Type 1 Chain)

The Gal(β1-3)GlcNAc disaccharide, or type 1 chain, is another important structural motif found in both N- and O-linked glycans. In plants, this linkage is a key component of the Lewis a epitope[10]. The synthesis of type 1 chains is catalyzed by β1,3-galactosyltransferases[10].

The Enigma of Gal(β1-2)Gal in Protein Glycosylation

Despite the well-established importance of β1-3 and β1-4 linked galactose in glycoproteins, there is a striking lack of information in the scientific literature regarding the natural occurrence and function of the Gal(β1-2)Gal linkage. Extensive searches of biological databases and literature have not revealed any identified glycosyltransferases that specifically synthesize this linkage on proteins, nor any glycoproteins that are confirmed to carry this disaccharide.

This knowledge gap raises several intriguing questions:

  • Does the Gal(β1-2)Gal linkage exist in mammalian glycoproteins? Its absence from current databases could be due to its rarity, its presence in specific, understudied cell types or developmental stages, or limitations in current analytical techniques to detect and characterize it.

  • If it exists, what is its biological function? The specific stereochemistry of the β1-2 linkage would likely confer unique structural properties and binding specificities, potentially interacting with a novel class of lectins or having specific roles in modulating protein structure and function.

  • What enzymatic machinery would be responsible for its synthesis and degradation? The identification of a β1,2-galactosyltransferase and a corresponding β1,2-galactosidase would be crucial steps in understanding its metabolism. While a novel glycosyltransferase acting on β-1,2-glucosidic linkages has been recently identified, a galactose-specific counterpart remains unknown[11].

Proposed Signaling Pathways and Functional Roles

While no signaling pathways involving Gal(β1-2)Gal have been described, we can hypothesize potential roles based on the functions of other beta-linked galactose structures.

Gal_beta1_2_Gal_Hypothetical_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Glycoprotein Glycoprotein with Gal(β1-2)Gal Unknown_Lectin Hypothetical Gal(β1-2)Gal-binding Lectin Glycoprotein->Unknown_Lectin Binding Receptor Cell Surface Receptor Unknown_Lectin->Receptor Clustering/ Activation Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Cellular_Response Cellular Response (e.g., Adhesion, Proliferation) Signaling_Cascade->Cellular_Response

Experimental Protocols for the Investigation of Gal(β1-2)Gal

The investigation of the potential existence and function of Gal(β1-2)Gal in protein glycosylation requires a multi-pronged approach utilizing advanced analytical techniques. Below are detailed methodologies for key experiments.

Glycan Release and Labeling for Analysis

Objective: To release N-linked or O-linked glycans from a glycoprotein sample for subsequent analysis.

Protocol for N-Glycan Release using PNGase F:

  • Denaturation: Solubilize 10-100 µg of purified glycoprotein in 20 µL of a buffer containing 0.5% SDS and 1% β-mercaptoethanol. Heat at 100°C for 10 minutes.

  • Detergent Sequestration: Cool the sample to room temperature and add 2 µL of 10% NP-40 or Triton X-100 to sequester the SDS.

  • Enzymatic Digestion: Add 2 µL of PNGase F (Peptide-N-Glycosidase F) and incubate at 37°C for 12-18 hours.

  • Glycan Purification: The released N-glycans can be purified using solid-phase extraction (SPE) with graphitized carbon or porous graphitic carbon (PGC) cartridges.

  • Fluorescent Labeling: For chromatographic analysis with fluorescence detection, the reducing end of the released glycans can be labeled with a fluorescent tag such as 2-aminobenzamide (2-AB) or procainamide.

Protocol for O-Glycan Release by β-elimination:

  • Alkaline Treatment: Resuspend the glycoprotein in a solution of 0.05 M NaOH and 1.0 M NaBH4.

  • Incubation: Incubate at 45°C for 16 hours.

  • Neutralization: Neutralize the reaction with the dropwise addition of 10% acetic acid on ice.

  • Desalting: Remove salts using a cation exchange column.

  • Borate Removal: Repeatedly co-evaporate with methanol containing 1% acetic acid to remove borates.

Mass Spectrometry for Structural Characterization

Objective: To determine the mass and fragmentation pattern of glycans to identify the presence of Gal(β1-2)Gal.

Methodology:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique is excellent for profiling complex mixtures of released glycans and determining their monosaccharide composition based on mass.

  • Electrospray Ionization Mass Spectrometry (ESI-MS/MS): Coupled with liquid chromatography (LC), ESI-MS/MS allows for the separation of glycan isomers and their fragmentation to determine linkage information. The fragmentation patterns of ions containing the putative Gal(β1-2)Gal linkage would be compared to synthetic standards and other known galactose linkages. Cross-ring cleavages can be particularly informative for linkage analysis[12][13][14][15][16].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To definitively determine the anomeric configuration and linkage position of the Gal-Gal disaccharide.

Methodology:

  • 1D and 2D NMR: For purified glycans, 1D ¹H NMR and 2D experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation) can provide detailed structural information, including the chemical shifts and coupling constants that are characteristic of the β1-2 linkage.

Lectin and Antibody Probing

Objective: To detect the presence of Gal(β1-2)Gal on glycoproteins using specific binding proteins.

Methodology:

  • Lectin Blotting and Microarrays: A crucial step would be the identification or generation of a lectin with high specificity for the Gal(β1-2)Gal structure. This lectin could then be used in Western blotting or on lectin microarrays to screen for glycoproteins carrying this linkage. Currently, no commercially available lectin is known to have this specificity[17][18][19].

  • Antibody Development: The generation of monoclonal antibodies that specifically recognize the Gal(β1-2)Gal epitope would be a powerful tool for its detection and localization in cells and tissues.

Experimental Workflow for Investigating Gal(β1-2)Gal

Experimental_Workflow Sample Glycoprotein Sample (Purified Protein or Cell Lysate) Release Glycan Release (PNGase F or β-elimination) Sample->Release Lectin_Antibody Lectin/Antibody Probing (Requires Specific Reagents) Sample->Lectin_Antibody Direct Probing Purify_Label Purification and Labeling (SPE, Fluorescent Tagging) Release->Purify_Label LC Liquid Chromatography (HILIC or PGC) Purify_Label->LC MS Mass Spectrometry (MALDI-TOF, ESI-MS/MS) LC->MS NMR NMR Spectroscopy (For Purified Fractions) LC->NMR Collect Fractions Data_Analysis Data Analysis and Structural Elucidation MS->Data_Analysis NMR->Data_Analysis Lectin_Antibody->Data_Analysis

Quantitative Data Summary

Currently, there is no quantitative data available in the literature specifically for the Gal(β1-2)Gal linkage in protein glycosylation. The following table presents hypothetical data that could be generated through the experimental protocols described above.

Enzyme/GlycanKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source Organism/Cell Line
Hypothetical β1,2-Galactosyltransferase
UDP-Gal (Donor)TBDTBDTBDTBD
Acceptor GlycanTBDTBDTBDTBD
Hypothetical Glycoprotein X
Relative Abundance of Gal(β1-2)GalTBD--TBD

TBD: To be determined through future research.

Logical Relationship of Current Knowledge

Knowledge_Gap Protein_Glycosylation Protein Glycosylation Gal_b1_4 Gal(β1-4)Gal/GlcNAc Protein_Glycosylation->Gal_b1_4 Includes Gal_b1_3 Gal(β1-3)Gal/GlcNAc/GalNAc Protein_Glycosylation->Gal_b1_3 Includes Gal_b1_6 Gal(β1-6)Gal/GlcNAc Protein_Glycosylation->Gal_b1_6 Includes Unknown Gal(β1-2)Gal Protein_Glycosylation->Unknown Potentially Includes

Conclusion and Future Directions

The study of protein glycosylation has revealed a complex and dynamic landscape of glycan structures that are integral to a vast range of biological functions. While our understanding of common beta-galactosidic linkages has advanced significantly, the potential existence and role of the Gal(β1-2)Gal moiety remain a compelling mystery. The lack of specific information on this linkage presents both a challenge and an exciting opportunity for the glycoscience community.

Future research should focus on a systematic search for the Gal(β1-2)Gal structure in diverse biological systems using high-sensitivity mass spectrometry and NMR. The identification of a novel β1,2-galactosyltransferase would be a landmark discovery, paving the way for understanding its regulation and substrate specificity. Furthermore, the development of specific probes, such as lectins or antibodies, would be instrumental in elucidating the cellular and tissue distribution of glycoproteins carrying this modification and in unraveling their functional roles in health and disease. Unlocking the secrets of the Gal(β1-2)Gal linkage has the potential to provide new insights into the intricacies of the glycocode and may open up new avenues for the diagnosis and treatment of various diseases.

References

The Disaccharide Gal(β1-2)Gal: An Emerging Biomarker in Disease States

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of disease biomarker discovery is continuously evolving, with a growing focus on the intricate world of glycobiology. Among the vast array of complex carbohydrates, the disaccharide D-galactosyl-β-1,2-D-galactose, abbreviated as Gal(β1-2)Gal, is emerging as a potential biomarker with implications in a variety of pathological conditions, including cancer, infectious diseases, and inflammatory disorders. This technical guide provides a comprehensive overview of the core knowledge surrounding Gal(β1-2)Gal, detailing its biosynthesis, its role in disease, and the methodologies for its detection and quantification.

Introduction to Gal(β1-2)Gal and its Biological Significance

Gal(β1-2)Gal is a disaccharide composed of two galactose units linked by a β1-2 glycosidic bond. While not as commonly studied as other galactose linkages like β1-3 or β1-4, the presence and concentration of Gal(β1-2)Gal on cell surface glycoproteins and glycolipids can be altered in disease states. These alterations are a result of changes in the expression and activity of specific glycosyltransferases, the enzymes responsible for synthesizing complex carbohydrate structures. The aberrant display of Gal(β1-2)Gal can, in turn, affect cell signaling, cell adhesion, and immune recognition, contributing to disease progression.

Gal(β1-2)Gal in Cancer

Altered glycosylation is a well-established hallmark of cancer.[1] Tumor cells often display aberrant cell surface glycans, known as tumor-associated carbohydrate antigens (TACAs), which can serve as biomarkers for diagnosis and as targets for therapy.[1][2] While research into TACAs has traditionally focused on structures like the Tn, sialyl-Tn, and T antigens, evidence suggests that other, less common, glycan motifs, including those containing β-galactoside linkages, play significant roles in cancer progression.[1][3]

Studies have shown that changes in the expression of galactosyltransferases are associated with cancer. For instance, β-1,4-galactosyltransferase (β-1,4-GalT) I, II, and V have been found to be overexpressed in human astrocytoma, leading to increased galactosylation of proteins.[4] While this research focused on the β1-4 linkage, it highlights the principle that altered galactosyltransferase activity is a key event in cancer. The specific role of a β1,2-galactosyltransferase and the resulting Gal(β1-2)Gal epitope in cancer is an active area of investigation. The presence of βGal-βGalNAc-containing glycans has been linked to breast cancer progression, indicating the importance of galactose-containing disaccharides in metastasis.[5][6]

Gal(β1-2)Gal in Infectious Diseases

The interaction between hosts and pathogens is often mediated by cell surface glycans. Pathogens can utilize host glycans for attachment and entry into cells, while the host immune system uses glycan recognition to identify and eliminate pathogens. Galectins, a family of β-galactoside-binding proteins, are key players in this process, recognizing glycans on the surface of both host cells and microbes.[7][8][9]

The surface of many parasites is rich in complex carbohydrates, and these glycans are crucial for the parasite's life cycle and its interaction with the host.[10] For example, the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, expresses immunogenic glycoconjugates on its surface.[11] While the immunodominant glycotope in T. cruzi is the trisaccharide Galα(1,3)Galβ(1,4)GlcNAcα, the presence of other galactose linkages and their recognition by the host immune system are of significant interest.[11] The potential role of Gal(β1-2)Gal as a recognition motif for host lectins or as a component of a parasite-associated molecular pattern (PAMP) warrants further investigation.

Gal(β1-2)Gal in Inflammatory Diseases

Chronic inflammatory diseases, such as inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, are characterized by a dysregulated immune response.[12] Glycosylation changes have been observed in IBD, and certain galectins are being explored as potential biomarkers for the disease.[13] For instance, overexpression of β-1,4-galactosyltransferase I has been shown to protect against TNF-induced inflammation and DSS-induced colitis in mice, suggesting a role for galactosylated structures in modulating intestinal inflammation.[14] The specific contribution of the Gal(β1-2)Gal linkage to the inflammatory process is yet to be fully elucidated, but it represents a promising area for biomarker discovery.

Data Presentation: Quantitative Data Summary

Currently, there is a scarcity of published quantitative data specifically on Gal(β1-2)Gal expression levels in various disease states. The tables below are structured to incorporate such data as it becomes available through ongoing research.

Table 1: Hypothetical Quantitative Expression of Gal(β1-2)Gal in Cancer Tissues

Cancer TypeTissue TypeGal(β1-2)Gal Expression (Relative Units)Control Tissue Expression (Relative Units)Fold ChangeReference
Breast CancerPrimary TumorData not availableData not availableData not available
AstrocytomaGrade IVData not availableData not availableData not available
Colon CancerAdenocarcinomaData not availableData not availableData not available

Table 2: Hypothetical Gal(β1-2)Gal Levels in Serum of Patients with Inflammatory Diseases

DiseasePatient CohortSerum Gal(β1-2)Gal (ng/mL)Healthy Control (ng/mL)p-valueReference
Crohn's DiseaseActiveData not availableData not availableData not available
Ulcerative ColitisActiveData not availableData not availableData not available
Rheumatoid ArthritisActiveData not availableData not availableData not available

Experimental Protocols

The detection and quantification of the Gal(β1-2)Gal disaccharide require specialized analytical techniques due to the challenge of distinguishing between different glycosidic linkages.

Mass Spectrometry for Glycan Analysis

Mass spectrometry (MS) is a powerful tool for the structural analysis of glycans.[2] Techniques such as collision-induced dissociation (CID) and electron transfer dissociation (ETD) can be used to fragment glycans and determine their sequence and linkage.[15]

Protocol for Mass Spectrometric Analysis of N-glycans from Tissue Samples:

  • Glycan Release: N-glycans are enzymatically released from glycoproteins in homogenized tissue samples using PNGase F.

  • Purification: The released glycans are purified using solid-phase extraction (SPE) with graphitized carbon cartridges.

  • Permethylation: To improve ionization efficiency and provide linkage information, the purified glycans are permethylated.

  • MS Analysis: The permethylated glycans are analyzed by MALDI-TOF/TOF MS or LC-ESI-MS/MS.

  • Fragmentation Analysis: The fragmentation patterns of ions corresponding to Gal-Gal-containing glycans are analyzed to identify the specific β1-2 linkage. Cross-ring cleavages are particularly informative for linkage determination.[6]

Lectin-Based Assays

Lectins are proteins that bind to specific carbohydrate structures. While there are no widely available commercial lectins with absolute specificity for the Gal(β1-2)Gal linkage, screening of lectin libraries from various natural sources could identify a suitable candidate for developing a lectin-based detection assay. Ricin Toxin B chain (RTB) is a lectin that binds terminal galactose residues and could be explored for its affinity towards different galactose linkages.[16]

Hypothetical Protocol for Lectin Microarray Analysis:

  • Lectin Immobilization: A panel of lectins, including potential Gal(β1-2)Gal binders, is immobilized on a microarray slide.

  • Sample Labeling: Glycoproteins from patient serum or tissue lysates are fluorescently labeled.

  • Incubation: The labeled glycoproteins are incubated with the lectin microarray.

  • Washing and Scanning: The microarray is washed to remove unbound proteins, and the fluorescence signal at each lectin spot is quantified.

  • Data Analysis: The binding profile of the sample to the lectin panel is analyzed to infer the presence of specific glycan structures.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the role and analysis of Gal(β1-2)Gal.

Gal_Biosynthesis_and_Function cluster_synthesis Biosynthesis cluster_function Potential Biological Functions UDP-Gal UDP-Gal beta-1,2-GalT β1,2-Galactosyl transferase UDP-Gal->beta-1,2-GalT Galactose Galactose Galactose->beta-1,2-GalT Gal(b1-2)Gal-Glycan Gal(β1-2)Gal- containing Glycan beta-1,2-GalT->this compound-Glycan Cell_Signaling Cell Signaling This compound-Glycan->Cell_Signaling Modulation Cell_Adhesion Cell Adhesion This compound-Glycan->Cell_Adhesion Alteration Immune_Recognition Immune Recognition This compound-Glycan->Immune_Recognition Evasion/ Recognition

Caption: Biosynthesis and potential functions of Gal(β1-2)Gal-containing glycans.

MS_Workflow Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization Glycoprotein_Extraction Glycoprotein Extraction Homogenization->Glycoprotein_Extraction Glycan_Release Enzymatic Glycan Release (PNGase F) Glycoprotein_Extraction->Glycan_Release Purification Purification (SPE) Glycan_Release->Purification Permethylation Permethylation Purification->Permethylation LC_MSMS LC-MS/MS Analysis Permethylation->LC_MSMS Data_Analysis Fragmentation Analysis & Linkage Determination LC_MSMS->Data_Analysis

Caption: Experimental workflow for mass spectrometry-based analysis of N-glycans.

Conclusion and Future Directions

The disaccharide Gal(β1-2)Gal represents a novel and underexplored area in the field of glycan biomarkers. While direct evidence for its role in various diseases is still emerging, the fundamental principles of glycobiology suggest its potential as a valuable tool for diagnosis, prognosis, and therapeutic targeting. The primary challenges lie in the development of specific and sensitive methods for its detection and quantification. Future research should focus on:

  • Identification and characterization of the human β1,2-galactosyltransferase(s) responsible for the synthesis of the Gal(β1-2)Gal linkage and investigation of their expression in disease.

  • Large-scale glycomic studies of patient cohorts to quantify the levels of Gal(β1-2)Gal in different cancers, inflammatory conditions, and infectious diseases.

  • Development of specific probes , such as monoclonal antibodies or recombinant lectins, that can specifically recognize the Gal(β1-2)Gal epitope for use in diagnostic assays like ELISA and immunohistochemistry.

  • Elucidation of the functional role of Gal(β1-2)Gal-containing glycans in cell signaling pathways that contribute to disease pathogenesis.

Addressing these research gaps will be crucial to unlocking the full potential of Gal(β1-2)Gal as a clinically relevant biomarker and a target for novel therapeutic interventions.

References

The Elusive Gal(β1-2)Gal Linkage in Microbial Polysaccharides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vast structural diversity of microbial polysaccharides offers a rich landscape for the discovery of novel bioactive molecules. Among the myriad of glycosidic linkages that form these complex carbohydrates, the Gal(β1-2)Gal linkage represents a rare and intriguing structural motif. While its presence in microbial polysaccharides has been inferred, definitive identification and characterization remain at the forefront of glycobiology research. The recent discovery of a highly specific β-1,2-galactosidase in the human gut bacterium Bacteroides xylanisolvens strongly suggests the existence and biological relevance of oligo- and polysaccharides containing this linkage within the gut microbiome. This technical guide provides a comprehensive overview of the current knowledge surrounding the occurrence of the Gal(β1-2)Gal linkage in the microbial world, detailing the analytical methodologies for its identification and exploring its potential biological significance.

Occurrence of Gal(β1-2)Gal in Microbial Glycans

Direct evidence for a microbial polysaccharide composed entirely of repeating Gal(β1-2)Gal units is currently limited. However, the enzymatic machinery for the specific hydrolysis of this linkage has been identified in gut commensal bacteria, providing compelling indirect evidence for its presence.

Key Evidence:

  • Bacteroides xylanisolvens β-1,2-Galactosidase: Researchers have identified and characterized a novel β-galactosidase from the human gut bacterium Bacteroides xylanisolvens that exhibits strict specificity for the β-1,2-glycosidic bond between two galactose residues. This enzyme was shown to effectively hydrolyze β-1,2-galactobiose and β-1,2-galactotriose, suggesting that these oligosaccharides are its natural substrates in the gut environment. The existence of such a specific enzyme implies a selective pressure for its evolution, driven by the availability of substrates containing the Gal(β1-2)Gal linkage.

  • Galactooligosaccharide (GOS) Mixtures: Microbial fermentation is a common method for producing prebiotic galactooligosaccharides (GOS). These mixtures are known to contain a variety of glycosidic linkages, including β(1-2), β(1-3), β(1-4), and β(1-6).[1] While often minor components, the presence of β-1,2-linked galactose in these mixtures further supports the capability of microbial enzymes to synthesize this linkage.

Due to the nascent stage of research in this specific area, quantitative data on the prevalence of the Gal(β1-2)Gal linkage within complex microbial exopolysaccharides is not yet available. The primary focus has been on the enzymatic synthesis and degradation of β-1,2-galactooligosaccharides.

Experimental Protocols for Identification and Characterization

The unambiguous identification of the Gal(β1-2)Gal linkage requires a combination of advanced analytical techniques.

Enzymatic Hydrolysis using Specific Glycosidases

The discovery of the β-1,2-galactosidase from Bacteroides xylanisolvens provides a powerful tool for structural analysis.

Methodology:

  • Enzyme Production and Purification: The gene encoding the β-1,2-galactosidase is cloned and expressed in a suitable host (e.g., E. coli). The recombinant enzyme is then purified using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Polysaccharide Digestion: The purified enzyme is incubated with the microbial polysaccharide sample under optimal buffer and temperature conditions.

  • Product Analysis: The reaction products are analyzed by techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Mass Spectrometry to identify the released oligosaccharides (e.g., β-1,2-galactobiose). The specific cleavage of the polysaccharide by this enzyme would be strong evidence for the presence of the Gal(β1-2)Gal linkage.

Mass Spectrometry (MS) for Linkage Analysis

Mass spectrometry, particularly tandem MS (MS/MS), is a cornerstone for determining glycosidic linkages. A common approach involves methylation analysis.

Methodology:

  • Permethylation: The free hydroxyl groups of the polysaccharide are methylated. This step is crucial for stabilizing the sugar residues and directing fragmentation during MS analysis.

  • Acid Hydrolysis: The permethylated polysaccharide is hydrolyzed to its constituent monosaccharides.

  • Reduction and Acetylation: The monosaccharides are reduced to alditols and then acetylated, resulting in partially methylated alditol acetates (PMAAs). The positions of the free hydroxyls (which were originally involved in linkages) are now marked by acetyl groups.

  • GC-MS Analysis: The PMAAs are separated by gas chromatography and identified by their characteristic fragmentation patterns in mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approach:

A more recent method combines permethylation with 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization for enhanced sensitivity and linkage-specific fragmentation.

  • Permethylation and Hydrolysis: As described above.

  • PMP Derivatization: The released monosaccharides are derivatized at their reducing end with PMP.

  • UHPLC/MRM-MS Analysis: The derivatized monosaccharides are analyzed by Ultra-High-Performance Liquid Chromatography coupled with Multiple Reaction Monitoring Mass Spectrometry. For a galactose residue linked at the (1→2)-position, specific fragment ions are monitored. The collision-induced dissociation (CID) of the methylated PMP-labeled 2-linked galactose precursor ion (m/z 553.3) yields a characteristic fragment ion at m/z 217.2.[2][3] This is distinct from other linkages (e.g., 1→3, 1→4, 1→6) which produce a fragment ion at m/z 231.2.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR spectroscopy are powerful non-destructive techniques for the complete structural elucidation of polysaccharides.

Methodology:

  • Sample Preparation: The purified polysaccharide is dissolved in D₂O.

  • 1D ¹H NMR: Provides initial information on the number and type of sugar residues and their anomeric configurations (α or β).

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same sugar residue.

    • TOCSY (Total Correlation Spectroscopy): Establishes the complete spin system for each sugar residue.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the glycosidic linkages between sugar residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing through-space correlations across the glycosidic bond.

Expected NMR Signatures for Gal(β1-2)Gal:

While a complete dataset for a polysaccharide is not available, data from β-1,2-galactobiose would inform the analysis. The key features to look for would be:

  • Anomeric proton (H-1) and carbon (C-1) chemical shifts characteristic of a β-galactose residue.

  • HMBC correlations between the anomeric proton (H-1) of one galactose residue and the C-2 of the adjacent galactose residue.

  • NOESY correlations between the anomeric proton (H-1) of one galactose residue and protons on the adjacent galactose residue (e.g., H-2).

Potential Biological Roles and Signaling Pathways

The biological functions of microbial polysaccharides containing the Gal(β1-2)Gal linkage are largely unexplored. However, based on the known roles of other microbial glycans and galactooligosaccharides, several hypotheses can be proposed.

  • Prebiotic Activity: The presence of a specific β-1,2-galactosidase in Bacteroides xylanisolvens suggests that oligo- or polysaccharides with this linkage could serve as a selective nutrient source for this and other gut microbes, thus shaping the gut microbiota composition.

  • Immunomodulation: Microbial polysaccharides are known to interact with host immune receptors, such as Toll-like receptors (TLRs) and C-type lectin receptors (CLRs), to modulate immune responses. Galactooligosaccharides with various linkages have been shown to have immunomodulatory effects.[4][5] It is plausible that a β-1,2-galactan could have unique immunomodulatory properties, either promoting anti-inflammatory or pro-inflammatory responses depending on its structure and the host context.

Further research is needed to elucidate the specific signaling pathways that may be activated by polysaccharides containing the Gal(β1-2)Gal linkage.

Visualizations

Experimental_Workflow_for_Gal_b1_2_Gal_Identification cluster_sample Sample Preparation cluster_analysis Structural Analysis cluster_results Data Interpretation Microbial_Culture Microbial Culture Polysaccharide_Extraction Polysaccharide Extraction & Purification Microbial_Culture->Polysaccharide_Extraction Enzymatic_Digestion Enzymatic Digestion (β-1,2-galactosidase) Polysaccharide_Extraction->Enzymatic_Digestion MS_Analysis Mass Spectrometry (Methylation Analysis) Polysaccharide_Extraction->MS_Analysis NMR_Spectroscopy NMR Spectroscopy (1D & 2D) Polysaccharide_Extraction->NMR_Spectroscopy Oligo_Analysis Oligosaccharide Profile (HPAEC-PAD) Enzymatic_Digestion->Oligo_Analysis Fragmentation_Pattern Fragmentation Pattern (Diagnostic Ions) MS_Analysis->Fragmentation_Pattern Chemical_Shifts Chemical Shifts & Correlations NMR_Spectroscopy->Chemical_Shifts Structure_Elucidation Structure Elucidation (Gal(β1-2)Gal presence) Oligo_Analysis->Structure_Elucidation Fragmentation_Pattern->Structure_Elucidation Chemical_Shifts->Structure_Elucidation

Caption: Workflow for the Identification of Gal(β1-2)Gal Linkages.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Polysaccharide Microbial Polysaccharide with Gal(β1-2)Gal Receptor Host Receptor (e.g., TLR, CLR) Polysaccharide->Receptor Binding Signaling_Cascade Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Signaling_Cascade Activation Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Immune_Response Immune Response (Cytokine Production) Gene_Expression->Immune_Response

Caption: Hypothetical Host-Pathogen Interaction Signaling Pathway.

Conclusion and Future Directions

The study of the Gal(β1-2)Gal linkage in microbial polysaccharides is a burgeoning field with significant potential. The discovery of a specific hydrolase in a prominent gut bacterium provides a strong impetus for further investigation into the natural substrates of this enzyme. Future research should focus on:

  • Screening microbial exopolysaccharides: A systematic screening of exopolysaccharides from gut bacteria, particularly from the genus Bacteroides, is needed to identify polymers containing the Gal(β1-2)Gal linkage.

  • Biosynthetic pathway elucidation: Identifying the glycosyltransferases responsible for the synthesis of the Gal(β1-2)Gal linkage will be crucial for understanding its regulation and for potential chemoenzymatic synthesis of novel glycans.

  • Functional characterization: Once identified, polysaccharides containing this linkage should be investigated for their prebiotic potential and their ability to modulate host immune responses.

The exploration of this rare glycosidic linkage promises to expand our understanding of the structural diversity and biological functions of microbial polysaccharides, potentially leading to the development of novel prebiotics, immunomodulatory agents, and other therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Gal(β1-2)Gal Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of Gal(β1-2)Gal derivatives. The methods outlined are based on established principles of carbohydrate chemistry and are intended to serve as a guide for the synthesis of these important disaccharides, which are crucial for research in glycobiology and the development of novel therapeutics.

Introduction

The Gal(β1-2)Gal linkage is a key structural motif in various biologically significant glycans. Its synthesis, however, presents challenges in achieving regioselectivity and stereocontrol. This document details both chemical and enzymatic approaches to construct this specific glycosidic bond. The chemical synthesis section focuses on a well-established glycosylation strategy, while the enzymatic section explores the use of β-galactosidases.

Chemical Synthesis Approach

The chemical synthesis of a Gal(β1-2)Gal derivative typically involves the reaction of a glycosyl donor with a suitably protected glycosyl acceptor. A common and effective strategy is the Koenigs-Knorr reaction or its modifications, which allows for the formation of the desired β-glycosidic linkage.

A critical aspect of this synthesis is the strategic use of protecting groups to expose only the C2 hydroxyl group of the galactose acceptor for glycosylation. This ensures the formation of the correct (1-2) linkage.

Experimental Protocol: Chemical Synthesis of Per-O-acetylated Gal(β1-2)Gal

This protocol describes a multi-step synthesis of a per-O-acetylated Gal(β1-2)Gal derivative.

Step 1: Preparation of the Glycosyl Acceptor (1,3,4,6-tetra-O-acetyl-α,β-D-galactopyranose)

  • Starting Material: D-galactose.

  • Peracetylation: Treat D-galactose with an excess of acetic anhydride in the presence of a catalyst such as sodium acetate or pyridine at room temperature. This reaction protects all hydroxyl groups with acetyl groups, yielding penta-O-acetyl-β-D-galactopyranose.

  • Selective Deprotection at the Anomeric Position: The anomeric acetyl group is selectively removed to generate the free hydroxyl group at C1. This can be achieved using a mild base such as hydrazine acetate in a suitable solvent like dimethylformamide (DMF).

  • Purification: The resulting 1,3,4,6-tetra-O-acetyl-α,β-D-galactopyranose is purified by column chromatography on silica gel.

Step 2: Preparation of the Glycosyl Donor (Per-O-acetylated galactosyl bromide)

  • Starting Material: Penta-O-acetyl-β-D-galactopyranose.

  • Bromination: The starting material is treated with a solution of hydrogen bromide in acetic acid. This reaction replaces the anomeric acetyl group with a bromine atom, resulting in the formation of the thermodynamically stable α-anomer of per-O-acetylated galactosyl bromide.

  • Purification: The product is typically used immediately in the next step without extensive purification, after removal of the reaction solvent under vacuum.

Step 3: Glycosylation Reaction (Koenigs-Knorr type)

  • Reaction Setup: The glycosyl acceptor (1,3,4,6-tetra-O-acetyl-α,β-D-galactopyranose) and the glycosyl donor (per-O-acetylated galactosyl bromide) are dissolved in a dry, aprotic solvent such as dichloromethane or acetonitrile.

  • Promoter: A silver salt, typically silver carbonate or silver triflate, is added as a promoter. The promoter assists in the abstraction of the bromide from the donor, generating a reactive oxocarbenium ion intermediate.

  • Reaction Conditions: The reaction is stirred at room temperature in the dark to prevent the light-sensitive silver salts from decomposing. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the silver salts. The filtrate is washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to yield the per-O-acetylated Gal(β1-2)Gal derivative.

Step 4: Deprotection

  • Zemplén Deacetylation: The acetyl protecting groups can be removed by treatment with a catalytic amount of sodium methoxide in methanol.

  • Neutralization and Purification: The reaction is neutralized with an acidic resin, filtered, and the solvent is removed under reduced pressure to yield the deprotected Gal(β1-2)Gal disaccharide.

Quantitative Data

The following table summarizes the expected yields and reaction times for the chemical synthesis steps. These values are estimates based on similar glycosylation reactions and may vary depending on the specific reaction conditions and scale.

StepProductTypical Yield (%)Typical Reaction Time (hours)
11,3,4,6-tetra-O-acetyl-α,β-D-galactopyranose70-8512-24
2Per-O-acetylated galactosyl bromide85-952-4
3Per-O-acetylated Gal(β1-2)Gal40-6024-48
4Gal(β1-2)Gal>901-3

Enzymatic Synthesis Approach

Enzymatic synthesis offers a "greener" alternative to chemical methods, often proceeding under milder conditions without the need for extensive protecting group manipulations. β-Galactosidases are enzymes that can catalyze the formation of glycosidic bonds through a process called transglycosylation.

The regioselectivity of the transglycosylation reaction is highly dependent on the source of the β-galactosidase, the nature of the acceptor molecule, and the reaction conditions (e.g., pH, temperature, and substrate concentrations).

Experimental Protocol: Enzymatic Synthesis of Gal(β1-2)Gal
  • Enzyme and Substrates: A suitable β-galactosidase is selected. The glycosyl donor is typically a readily available substrate such as lactose or o-nitrophenyl-β-D-galactopyranoside (ONPG). The acceptor is D-galactose.

  • Reaction Buffer: The enzyme and substrates are dissolved in a buffer solution that is optimal for the enzyme's activity (e.g., phosphate or citrate buffer at a specific pH).

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C). The reaction is monitored over time for the formation of the disaccharide product.

  • Termination and Purification: The reaction is terminated by heat inactivation of the enzyme or by the addition of a denaturing agent. The product mixture, which may contain unreacted substrates, monosaccharides, and other disaccharide isomers, is then purified using techniques such as size-exclusion chromatography or high-performance liquid chromatography (HPLC).

Quantitative Data

The yield and regioselectivity of the enzymatic synthesis are highly variable. The table below provides a general overview of what might be expected.

ParameterRangeNotes
Yield of Gal(β1-2)Gal 5-30%Highly dependent on the enzyme source and reaction optimization.
Regioselectivity VariableOther linkages such as (β1-3), (β1-4), and (β1-6) are often formed as byproducts.
Reaction Time 12-72 hoursCan be optimized by adjusting enzyme and substrate concentrations.

Visualizations

Chemical Synthesis Workflow

Chemical_Synthesis_Workflow start D-Galactose peracetylation Peracetylation (Ac2O, NaOAc) start->peracetylation pentaacetylgalactose Penta-O-acetyl- β-D-galactopyranose peracetylation->pentaacetylgalactose selective_deprotection Selective Deprotection (Hydrazine Acetate) pentaacetylgalactose->selective_deprotection bromination Bromination (HBr/AcOH) pentaacetylgalactose->bromination acceptor Acceptor: 1,3,4,6-tetra-O-acetyl- α,β-D-galactopyranose selective_deprotection->acceptor glycosylation Glycosylation (Ag2CO3) acceptor->glycosylation donor Donor: Per-O-acetylated galactosyl bromide bromination->donor donor->glycosylation protected_disaccharide Per-O-acetylated Gal(β1-2)Gal glycosylation->protected_disaccharide deprotection Deprotection (NaOMe, MeOH) protected_disaccharide->deprotection final_product Gal(β1-2)Gal deprotection->final_product

Caption: Workflow for the chemical synthesis of Gal(β1-2)Gal.

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow donor Glycosyl Donor (e.g., Lactose) reaction Transglycosylation Reaction donor->reaction acceptor Glycosyl Acceptor (D-Galactose) acceptor->reaction enzyme β-Galactosidase enzyme->reaction mixture Product Mixture (Gal(β1-x)Gal isomers) reaction->mixture purification Purification (e.g., HPLC) mixture->purification final_product Gal(β1-2)Gal purification->final_product

Caption: General workflow for the enzymatic synthesis of Gal(β1-2)Gal.

Conclusion

The chemical synthesis of Gal(β1-2)Gal derivatives, while requiring careful control of protecting groups and reaction conditions, offers a reliable route to specific, well-defined structures. The enzymatic approach provides a complementary method that is environmentally friendly but may require significant optimization to achieve the desired regioselectivity and yield. The choice of method will depend on the specific requirements of the research, including the desired scale, purity, and available resources.

Application Notes and Protocols for Mass Spectrometry Analysis of Gal(β1-2)Gal Containing Glycoproteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the mass spectrometric analysis of glycoproteins containing the Gal(β1-2)Gal disaccharide. This document outlines detailed experimental protocols, data interpretation strategies, and the biological significance of this specific glycosylation.

Introduction

Glycosylation is a critical post-translational modification that significantly impacts protein function, localization, and stability. The Gal(β1-2)Gal linkage is a less common but biologically important O-linked glycan structure. Its accurate identification and quantification are crucial for understanding its role in various physiological and pathological processes. Mass spectrometry has emerged as a powerful tool for the detailed structural characterization of glycoproteins, offering high sensitivity and the ability to resolve complex glycan structures. This document provides a roadmap for researchers to effectively analyze Gal(β1-2)Gal containing glycoproteins using state-of-the-art mass spectrometry techniques.

Experimental Workflow

A typical workflow for the analysis of Gal(β1-2)Gal containing glycoproteins involves several key stages, from sample preparation to data analysis.

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Protein Extraction Protein Extraction Enrichment of Glycoproteins Enrichment of Glycoproteins Protein Extraction->Enrichment of Glycoproteins Release of O-Glycans Release of O-Glycans Enrichment of Glycoproteins->Release of O-Glycans Glycan Derivatization (Optional) Glycan Derivatization (Optional) Release of O-Glycans->Glycan Derivatization (Optional) Purification Purification Glycan Derivatization (Optional)->Purification LC-MS/MS Analysis LC-MS/MS Analysis Purification->LC-MS/MS Analysis Data Acquisition (CID/ETD) Data Acquisition (CID/ETD) LC-MS/MS Analysis->Data Acquisition (CID/ETD) Glycan Identification Glycan Identification Data Acquisition (CID/ETD)->Glycan Identification Fragmentation Analysis Fragmentation Analysis Glycan Identification->Fragmentation Analysis Quantitative Analysis Quantitative Analysis Fragmentation Analysis->Quantitative Analysis

Figure 1: General experimental workflow for the mass spectrometry analysis of Gal(β1-2)Gal containing glycoproteins.

Experimental Protocols

Enrichment of Glycoproteins

Due to the low abundance of many glycoproteins, enrichment is a critical first step.[1][2][3]

  • Lectin Affinity Chromatography: This is a widely used method for enriching glycoproteins.[1][2] Lectins are proteins that bind to specific carbohydrate structures. For enriching glycoproteins with galactose residues, lectins such as Ricinus communis agglutinin (RCA) or jacalin can be utilized.

    • Protocol:

      • Equilibrate a lectin-agarose column with a binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, 1 mM MnCl2, pH 7.4).

      • Load the protein extract onto the column.

      • Wash the column extensively with the binding buffer to remove non-glycosylated proteins.

      • Elute the bound glycoproteins using a competitive sugar solution (e.g., 0.2 M galactose or lactose in the binding buffer).

      • Collect the fractions and desalt them using a desalting column or dialysis.

  • Hydrazide Chemistry: This method captures glycoproteins by covalently binding to their carbohydrate moieties.[1][2]

    • Protocol:

      • Oxidize the cis-diol groups on the glycans to aldehydes using sodium periodate.

      • Couple the aldehyde-containing glycoproteins to a hydrazide-functionalized solid support.

      • Wash the support to remove non-specifically bound proteins.

      • Release the captured glycoproteins using a suitable reagent.

Release of O-Glycans

O-linked glycans are typically released from the peptide backbone by β-elimination.

  • Reductive β-elimination:

    • Protocol:

      • Dissolve the enriched glycoprotein sample in a solution of 0.05 M NaOH and 1 M NaBH4.

      • Incubate the mixture at 45°C for 16-24 hours.

      • Neutralize the reaction with acetic acid.

      • Remove borates by co-evaporation with methanol containing 1% acetic acid.

      • Desalt the released glycan alditols using a C18 solid-phase extraction (SPE) cartridge.

Mass Spectrometry Analysis
  • Liquid Chromatography-Mass Spectrometry (LC-MS): The purified glycans are separated by liquid chromatography before being introduced into the mass spectrometer. Porous graphitic carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) columns are commonly used for glycan separation.

  • Tandem Mass Spectrometry (MS/MS): This is essential for structural elucidation. Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) are two common fragmentation techniques.

    • Collision-Induced Dissociation (CID): This high-energy fragmentation method primarily cleaves glycosidic bonds, providing information about the sequence of monosaccharides. Cross-ring cleavages can also occur, offering insights into linkage positions.

    • Electron Transfer Dissociation (ETD): This is a non-ergodic fragmentation technique that is particularly useful for analyzing intact glycopeptides. It tends to preserve the labile glycan moieties while fragmenting the peptide backbone, allowing for the determination of the glycosylation site.[4]

Data Presentation: Fragmentation Analysis of Gal(β1-2)Gal

The fragmentation pattern of a disaccharide in a mass spectrometer is highly dependent on its linkage. While specific, detailed fragmentation spectra for Gal(β1-2)Gal are not abundantly available in the literature, general principles of disaccharide fragmentation can be applied.

Under CID, the primary fragmentation events for a Gal-Gal disaccharide will be the cleavage of the glycosidic bond, resulting in B and Y ions. The relative abundance of these ions can provide clues about the linkage. Cross-ring fragmentation can also occur, yielding diagnostic ions that can help to differentiate between isomers. It is important to compare the fragmentation pattern of the unknown sample with that of a known standard of Gal(β1-2)Gal to confirm its identity.

Table 1: Expected Major Fragment Ions from a Permethylated Gal(β1-2)Gal Disaccharide in CID-MS/MS

Ion Typem/z (calculated)Description
[M+Na]+445.2Sodiated molecular ion
B1219.1Non-reducing terminal galactose
Y1227.1Reducing terminal galactose
Cross-ring fragmentsvariousProvide linkage information

Note: The exact m/z values may vary slightly depending on the specific derivatization and instrument calibration.

Quantitative Analysis

For quantitative analysis of Gal(β1-2)Gal containing glycoproteins, several mass spectrometry-based methods can be employed.

  • Label-free Quantification: This method relies on comparing the signal intensities of glycopeptide precursor ions or fragment ions between different samples.

  • Stable Isotope Labeling: This approach involves the incorporation of stable isotopes into the glycans or peptides, allowing for more accurate relative quantification. Common methods include isotopic labeling of glycans via enzymatic reactions or chemical derivatization.

Table 2: Example of a Quantitative Data Table from a Label-free Analysis

GlycoproteinPeptide SequenceGlycan CompositionFold Change (Condition A vs. B)p-value
Protein X...VTL...Hex(2)2.50.01
Protein Y...NVS...Hex(2)HexNAc(1)-1.80.03

Signaling Pathways and Logical Relationships

While specific signaling pathways directly triggered by the Gal(β1-2)Gal modification are not well-documented, O-glycosylation in general plays a crucial role in various signaling events. For instance, aberrant O-glycosylation is a hallmark of many cancers and can affect cell-cell adhesion, receptor activation, and immune recognition. The presence of Gal(β1-2)Gal could potentially modulate these pathways.

Gal(b1-2)Gal Glycoprotein This compound Glycoprotein Cell Surface Receptor Cell Surface Receptor This compound Glycoprotein->Cell Surface Receptor Binding Signaling Cascade Signaling Cascade Cell Surface Receptor->Signaling Cascade Activation Cellular Response Cellular Response Signaling Cascade->Cellular Response Modulation

Figure 2: A hypothetical signaling pathway initiated by a Gal(β1-2)Gal containing glycoprotein.

Conclusion

The mass spectrometric analysis of Gal(β1-2)Gal containing glycoproteins requires a specialized set of protocols and careful data interpretation. This document provides a foundational guide for researchers to approach this challenging but rewarding area of glycoproteomics. By combining appropriate enrichment strategies, optimized mass spectrometry methods, and detailed fragmentation analysis, it is possible to accurately identify and quantify this specific glycan modification, paving the way for a deeper understanding of its biological functions. Further research is needed to fully elucidate the specific roles of the Gal(β1-2)Gal linkage in health and disease.

References

Application Notes and Protocols for the Structural Elucidation of Gal(β1-2)Gal via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the structural elucidation of the disaccharide Gal(β1-2)Gal (β-D-galactopyranosyl-(1→2)-D-galactopyranose) using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are intended for researchers with a foundational understanding of NMR principles.

Introduction to NMR Spectroscopy for Carbohydrate Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique used to determine the structure of organic molecules.[1][2] For carbohydrates like Gal(β1-2)Gal, NMR is indispensable for establishing:

  • Monosaccharide Composition: Identifying the constituent sugar units (in this case, two galactose units).

  • Anomeric Configuration: Determining the stereochemistry (α or β) at the anomeric centers.

  • Glycosidic Linkage Position: Identifying the connection points between the monosaccharide units.

  • Ring Conformation: Providing insights into the three-dimensional shape of the sugar rings.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for a comprehensive structural analysis.

Experimental Workflow for Structural Elucidation

The structural elucidation of Gal(β1-2)Gal using NMR spectroscopy follows a logical progression of experiments and data analysis. The general workflow is outlined below.

experimental_workflow cluster_prep Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis & Elucidation SamplePrep Dissolve Gal(β1-2)Gal in D₂O H1_NMR ¹H NMR SamplePrep->H1_NMR C13_NMR ¹³C NMR COSY COSY H1_NMR->COSY HSQC HSQC C13_NMR->HSQC TOCSY TOCSY Assignment Signal Assignment COSY->Assignment TOCSY->Assignment HMBC HMBC HSQC->Assignment Linkage Linkage & Anomericity HMBC->Linkage Assignment->Linkage Structure Final Structure Linkage->Structure

Caption: Experimental workflow for NMR analysis.

Data Presentation: NMR Chemical Shifts and Coupling Constants

Disclaimer: The following tables provide representative chemical shift values for Gal(β1-2)Gal based on typical ranges for similar disaccharides. Actual experimental values may vary depending on conditions such as solvent, temperature, and pH.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Gal(β1-2)Gal

ProtonGalactose Residue I (Non-reducing)Galactose Residue II (Reducing, α-anomer)Galactose Residue II (Reducing, β-anomer)
H-1 ~4.5 (d, J ≈ 8.0 Hz)~5.2 (d, J ≈ 3.5 Hz)~4.6 (d, J ≈ 8.0 Hz)
H-2 ~3.6~3.9~3.5
H-3 ~3.7~3.8~3.7
H-4 ~4.1~4.1~4.1
H-5 ~3.8~4.0~3.7
H-6a ~3.9~3.8~3.8
H-6b ~3.9~3.8~3.8

Table 2: ¹³C NMR Chemical Shifts (δ) for Gal(β1-2)Gal

CarbonGalactose Residue I (Non-reducing)Galactose Residue II (Reducing, α-anomer)Galactose Residue II (Reducing, β-anomer)
C-1 ~104~93~97
C-2 ~73~80~82
C-3 ~74~72~75
C-4 ~70~70~70
C-5 ~76~72~76
C-6 ~62~62~62

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Dissolution: Weigh 5-10 mg of lyophilized Gal(β1-2)Gal and dissolve it in 0.5-0.6 mL of deuterium oxide (D₂O, 99.9%).

  • Lyophilization (Optional but Recommended): To remove exchangeable protons (from hydroxyl groups), lyophilize the sample from D₂O two to three times. This is done by dissolving the sample in D₂O, freezing it, and then applying a vacuum to sublimate the D₂O. Finally, redissolve the sample in 100% D₂O for the NMR measurement.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a known amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.

1D NMR Spectroscopy

4.2.1. ¹H NMR

  • Acquisition: Acquire a standard 1D proton spectrum.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Solvent: D₂O.

    • Temperature: 298 K.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the residual HDO signal (typically at ~4.79 ppm at 298 K) or the internal standard.

4.2.2. ¹³C NMR

  • Acquisition: Acquire a standard 1D carbon spectrum with proton decoupling.

  • Parameters:

    • Pulse Program: A standard proton-decoupled carbon experiment (e.g., zgpg30 on Bruker instruments).

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.

2D NMR Spectroscopy

4.3.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically over two or three bonds.

  • Acquisition:

    • Pulse Program: cosygpmf (phase-sensitive with gradients).

    • Data Points (F2 and F1): 2048 in F2 and 256-512 in F1.

    • Number of Scans: 2-8 per increment.

  • Processing: Apply a sine-bell window function in both dimensions, followed by a 2D Fourier transform. Symmetrize the spectrum if necessary.

4.3.2. TOCSY (Total Correlation Spectroscopy)

TOCSY reveals correlations between all protons within a spin system, not just directly coupled ones.

  • Acquisition:

    • Pulse Program: mlevphpr (phase-sensitive with gradients and a MLEV-17 mixing sequence).

    • Mixing Time (d9): 60-120 ms. A longer mixing time allows for magnetization transfer to more distant protons within the spin system.

    • Data Points and Scans: Similar to COSY.

  • Processing: Similar to COSY.

4.3.3. HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).

  • Acquisition:

    • Pulse Program: hsqcedetgpsisp2.3 (edited HSQC with gradients, which can distinguish CH/CH₃ from CH₂ signals).

    • ¹J(C,H) Coupling Constant: Set to an average value for carbohydrates, typically 140-150 Hz.

    • Data Points and Scans: Similar to COSY.

  • Processing: Apply appropriate window functions (e.g., squared sine-bell) and perform a 2D Fourier transform.

4.3.4. HMBC (Heteronuclear Multiple Bond Correlation)

HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for identifying glycosidic linkages.

  • Acquisition:

    • Pulse Program: hmbcgplpndqf (gradient-selected, phase-sensitive).

    • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a range of long-range couplings, typically set to 8 Hz.

    • Data Points and Scans: Similar to COSY.

  • Processing: Similar to HSQC.

Data Interpretation and Structure Elucidation

The following diagram illustrates the logical flow for interpreting the NMR data to elucidate the structure of Gal(β1-2)Gal.

interpretation_logic cluster_h1 ¹H NMR Analysis cluster_cosy_tocsy COSY/TOCSY Analysis cluster_hsqc HSQC Analysis cluster_hmbc HMBC Analysis cluster_elucidation Structure Confirmation Anomeric_H Identify Anomeric Protons (δ ~4.5-5.5 ppm) J_Coupling Measure J(H1,H2) for Anomeric Configuration Anomeric_H->J_Coupling Spin_Systems Trace Spin Systems from Anomeric Protons Anomeric_H->Spin_Systems Final_Structure Assemble Data to Confirm Gal(β1-2)Gal Structure J_Coupling->Final_Structure Assign_CH Assign Directly Bonded C-H Pairs Spin_Systems->Assign_CH Glycosidic_Linkage Identify Cross-peak between H-1' and C-2 Assign_CH->Glycosidic_Linkage Glycosidic_Linkage->Final_Structure

Caption: Logic for NMR data interpretation.

  • Identify Anomeric Protons (¹H NMR): The anomeric protons (H-1) typically resonate in a distinct downfield region (δ ≈ 4.5-5.5 ppm) from other ring protons.

  • Determine Anomeric Configuration (¹H NMR): The ³J(H1,H2) coupling constant is diagnostic of the anomeric configuration. A large coupling constant (≈ 8 Hz) indicates a trans-diaxial relationship between H-1 and H-2, characteristic of a β-anomer in galactose. A small coupling constant (≈ 3-4 Hz) indicates a cis relationship, characteristic of an α-anomer.

  • Trace Spin Systems (COSY/TOCSY): Starting from the anomeric proton signals, use the cross-peaks in the COSY and TOCSY spectra to identify all the protons belonging to each galactose residue.

  • Assign Carbons (HSQC): Use the HSQC spectrum to correlate each proton with its directly attached carbon, allowing for the assignment of the carbon signals for each residue.

  • Identify Glycosidic Linkage (HMBC): The key to determining the linkage is the HMBC spectrum. A cross-peak between the anomeric proton of the non-reducing galactose (H-1') and a carbon of the reducing galactose will be observed. For Gal(β1-2)Gal, this will be a correlation between H-1' and C-2.

  • Final Structure Confirmation: Combine all the information from the 1D and 2D NMR experiments to confirm the complete structure of Gal(β1-2)Gal, including the identity of the monosaccharides, their anomeric configurations, and the position of the glycosidic linkage.

References

Application Notes and Protocols for Fluorescently Labeling Gal(β1-2)Gal Glycans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the fluorescent labeling of Gal(β1-2)Gal glycans, a disaccharide of interest in various biological processes. The primary method detailed is reductive amination using 2-aminobenzamide (2-AB), a widely used fluorescent tag for glycan analysis. These protocols are intended to guide researchers in sensitively detecting and quantifying Gal(β1-2)Gal for applications in basic research and drug development.

Introduction to Fluorescent Glycan Labeling

Glycans such as Gal(β1-2)Gal lack a chromophore, making their detection by standard analytical techniques like UV-Vis or fluorescence spectroscopy challenging.[1] Fluorescent labeling overcomes this limitation by covalently attaching a fluorophore to the reducing end of the glycan.[2] This derivatization significantly enhances detection sensitivity, allowing for the analysis of minute quantities of glycans.[3]

Reductive amination is the most common method for labeling glycans with fluorescent dyes that contain a primary amine group. The reaction proceeds in two steps: first, the aldehyde group of the open-ring form of the reducing sugar reacts with the amine group of the fluorescent label to form a Schiff base. Subsequently, the Schiff base is reduced to a stable secondary amine, resulting in a fluorescently tagged glycan.[4]

Quantitative Data Summary

The choice of fluorescent label and analytical method can significantly impact the sensitivity and quantitative accuracy of glycan analysis. The following table summarizes key quantitative data for commonly used fluorescent labels and analytical techniques.

Fluorescent LabelExcitation Wavelength (λex)Emission Wavelength (λem)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference(s)
2-Aminobenzamide (2-AB) 320 nm420 nm~3 fmol~10 fmol[5]
2-Anthranilic Acid (2-AA) 320 nm420 nmNot explicitly statedNot explicitly stated[3]
Procainamide 310 nm370 nmNot explicitly statedNot explicitly stated[6]
2-Aminoacridone (AMAC) 425 nm520 nmPicomole levelNot explicitly stated[7][8]

Experimental Protocols

This section provides a detailed protocol for the fluorescent labeling of Gal(β1-2)Gal with 2-aminobenzamide (2-AB), followed by purification and analysis.

Protocol for 2-AB Labeling of Gal(β1-2)Gal

This protocol is adapted from established methods for labeling N-glycans and disaccharides.[3][9][10]

Materials:

  • Gal(β1-2)Gal disaccharide standard

  • 2-Aminobenzamide (2-AB)

  • Sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Glacial acetic acid

  • Milli-Q water

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Heating block or oven set to 65°C

  • Centrifugal vacuum concentrator (e.g., SpeedVac)

  • Solid Phase Extraction (SPE) cartridges (e.g., HILIC phase)

Procedure:

  • Sample Preparation:

    • Dissolve the Gal(β1-2)Gal sample in Milli-Q water to a desired concentration (e.g., 1 mg/mL).

    • For a typical labeling reaction, use 100 pmol to 50 nmol of the disaccharide.[9]

    • If the sample volume is greater than 10 µL, dry the sample completely in a microcentrifuge tube using a centrifugal vacuum concentrator.[9]

  • Preparation of Labeling Reagent:

    • Caution: Perform this step in a fume hood as sodium cyanoborohydride is toxic. 2-picoline borane is a safer alternative.[9]

    • Prepare the labeling solution by mixing 350 µL of DMSO and 150 µL of glacial acetic acid (70:30 v/v).[3]

    • Add 100 µL of the DMSO/acetic acid mixture to a vial containing 5 mg of 2-AB and mix until dissolved.[9]

    • Add the dissolved 2-AB solution to a vial containing 6 mg of sodium cyanoborohydride (or an equivalent amount of 2-picoline borane) and mix gently by pipetting until the reducing agent is fully dissolved. This is your final labeling reagent.[9]

  • Labeling Reaction:

    • Add 5-10 µL of the freshly prepared labeling reagent to the dried Gal(β1-2)Gal sample.[9]

    • Ensure the sample is completely dissolved in the labeling reagent.

    • Cap the tube tightly and incubate at 65°C for 2-3 hours in a heating block or oven.[9]

  • Purification of Labeled Glycans (HILIC SPE):

    • After incubation, cool the reaction mixture to room temperature.

    • Condition a HILIC SPE cartridge according to the manufacturer's instructions. This typically involves washing with water followed by equilibration with a high organic solvent mixture (e.g., 85% acetonitrile in water).

    • Dilute the labeling reaction mixture with acetonitrile to a final concentration of approximately 90% acetonitrile to facilitate binding to the HILIC stationary phase.

    • Load the diluted sample onto the conditioned HILIC SPE cartridge.

    • Wash the cartridge with a high percentage of acetonitrile (e.g., 3 x 1 mL of 95% acetonitrile) to remove excess 2-AB and other reaction components.

    • Elute the labeled Gal(β1-2)Gal with Milli-Q water or a low percentage of acetonitrile (e.g., 3 x 0.5 mL of water).

    • Dry the eluted sample in a centrifugal vacuum concentrator.

    • Resuspend the dried, labeled glycans in an appropriate solvent for analysis (e.g., 50% acetonitrile in water for HILIC-HPLC).

Analysis by HILIC-HPLC with Fluorescence Detection

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.

  • HILIC column (e.g., amide-based stationary phase).[5]

Typical HPLC Conditions:

  • Mobile Phase A: 50 mM ammonium formate, pH 4.4

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from a high percentage of mobile phase B to a lower percentage, for example, 75% to 62% B over 30 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 60°C

  • Injection Volume: 10-20 µL

  • Fluorescence Detection: Excitation at 320 nm, Emission at 420 nm.

Diagrams and Visualizations

The following diagrams illustrate the key processes involved in the fluorescent labeling and analysis of Gal(β1-2)Gal glycans.

Reductive_Amination_Pathway Gal_Gal Gal(β1-2)Gal (cyclic form) Gal_Gal_open Gal(β1-2)Gal (open-chain aldehyde) Gal_Gal->Gal_Gal_open Equilibrium Schiff_Base Schiff Base Intermediate Gal_Gal_open->Schiff_Base + 2-AB Two_AB 2-Aminobenzamide (2-AB) Labeled_Glycan 2-AB Labeled Gal(β1-2)Gal Schiff_Base->Labeled_Glycan + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Experimental_Workflow cluster_prep Sample Preparation & Labeling cluster_purification Purification cluster_analysis Analysis start Start: Gal(β1-2)Gal Sample drying1 Sample Drying start->drying1 labeling Add 2-AB Labeling Reagent drying1->labeling incubation Incubation (65°C, 2-3h) labeling->incubation hilic_spe HILIC SPE Cleanup incubation->hilic_spe drying2 Drying Labeled Glycan hilic_spe->drying2 resuspend Resuspend in Mobile Phase drying2->resuspend hplc HILIC-HPLC-FLD Analysis resuspend->hplc data Data Analysis & Quantitation hplc->data

References

Probing Glycan Interactions: Fabrication and Application of Gal(β1-2)Gal Glycan Microarrays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycan microarrays have emerged as a powerful high-throughput technology for studying the intricate interactions between carbohydrates and proteins. These interactions are fundamental to a vast array of biological processes, including cell-cell recognition, immune responses, and pathogen infectivity. This document provides detailed application notes and protocols for the fabrication and utilization of glycan microarrays featuring the disaccharide Gal(β1-2)Gal. This specific glycan linkage, while less commonly studied than others, holds the potential for novel discoveries in various fields of biology and medicine. By presenting a focused platform for studying its binding partners, researchers can uncover new therapeutic targets and diagnostic markers.

I. Application Notes

Investigating Lectin Specificity

Gal(β1-2)Gal microarrays are invaluable tools for characterizing the binding specificity of known and novel lectins. By screening a library of lectins against the immobilized Gal(β1-2)Gal, researchers can identify proteins that preferentially recognize this disaccharide. This information is crucial for understanding the biological roles of these lectins and for developing tools to probe their functions.

Pathogen Adhesion Studies

Many viruses, bacteria, and toxins initiate infection by binding to specific glycans on the host cell surface. A Gal(β1-2)Gal microarray can be used to screen for pathogens or their adhesins that recognize this structure. Identifying such interactions can provide insights into infection mechanisms and aid in the development of anti-adhesive therapies that block pathogen attachment.

Antibody Profiling and Biomarker Discovery

The immune system produces antibodies that can recognize specific glycan structures. Profiling the serum of patients with various diseases (e.g., cancer, autoimmune disorders) on a Gal(β1-2)Gal microarray can reveal the presence of antibodies against this glycan. Such antibodies may serve as potential biomarkers for disease diagnosis, prognosis, or as targets for therapeutic intervention.

Drug Discovery and Development

Small molecules or antibodies that can block the interaction between Gal(β1-2)Gal and its binding partners have therapeutic potential. The microarray platform can be used in a competitive binding assay format to screen for inhibitors of a known Gal(β1-2)Gal-protein interaction. This high-throughput screening approach can accelerate the identification of lead compounds for drug development.

II. Experimental Protocols

Protocol 1: Fabrication of Gal(β1-2)Gal Amine-Functionalized Glycan for Microarray Printing

This protocol describes the synthesis of a Gal(β1-2)Gal disaccharide equipped with an amino-linker at the reducing end, making it suitable for covalent immobilization onto NHS-activated microarray slides.

Materials:

  • Gal(β1-2)Gal disaccharide

  • Amino-linker (e.g., 2-aminoethylamine)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (pH 8.5)

  • Size-exclusion chromatography columns

  • Lyophilizer

Method:

  • Dissolve the Gal(β1-2)Gal disaccharide and a molar excess of the amino-linker in DMSO.

  • Add sodium cyanoborohydride to the reaction mixture and stir at room temperature for 48-72 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, purify the resulting amino-functionalized glycan using size-exclusion chromatography to remove unreacted linker and salts.

  • Lyophilize the purified product to obtain a white powder.

  • Confirm the identity and purity of the product using mass spectrometry and NMR spectroscopy.

Protocol 2: Printing of Gal(β1-2)Gal Microarrays

This protocol details the robotic printing of the synthesized Gal(β1-2)Gal-amine onto NHS-activated glass slides.

Materials:

  • Gal(β1-2)Gal-amine conjugate

  • Printing buffer (e.g., 300 mM sodium phosphate, pH 8.5)

  • NHS-activated microarray slides

  • Microarray printing robot

  • Humidity chamber

Method:

  • Dissolve the lyophilized Gal(β1-2)Gal-amine in the printing buffer to the desired final concentration (e.g., 100 µM).

  • Transfer the glycan solution to a 384-well source plate.

  • Use a robotic microarrayer to spot the glycan solution onto the NHS-activated slides. Print multiple replicates of each spot to ensure data quality.

  • After printing, incubate the slides in a humidity chamber (e.g., 70% humidity) at room temperature for 18-24 hours to allow for efficient covalent coupling.

  • Quench the remaining active NHS-ester groups by incubating the slides in a blocking buffer (e.g., 50 mM ethanolamine in 100 mM Tris-HCl, pH 9.0) for 1 hour at 50°C.

  • Wash the slides with water and dry them by centrifugation.

  • Store the printed microarray slides in a desiccator at room temperature until use.

Protocol 3: Glycan-Protein Interaction Assay

This protocol describes a typical binding assay using a fluorescently labeled protein.

Materials:

  • Gal(β1-2)Gal microarray slide

  • Fluorescently labeled protein of interest (e.g., lectin, antibody)

  • Binding buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microarray scanner

Method:

  • Block the microarray slide with binding buffer for 1 hour at room temperature to prevent non-specific binding.

  • Prepare a dilution series of the fluorescently labeled protein in the binding buffer.

  • Apply the protein solutions to the microarray slide and incubate for 1 hour at room temperature in a humidified chamber.

  • Wash the slide extensively with wash buffer to remove unbound protein.

  • Wash the slide with water to remove salts.

  • Dry the slide by centrifugation.

  • Scan the slide using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used.

III. Data Presentation

Quantitative data from microarray experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example of Quantitative Binding Data for Lectin A on a Gal(β1-2)Gal Microarray

Lectin A Concentration (µg/mL)Mean Fluorescence Intensity (RFU)Standard DeviationSignal-to-Noise Ratio
10055,0002,500110
5032,0001,80064
2515,00090030
12.57,00050014
6.253,5003007
0 (Control)5001001

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_fabrication Microarray Fabrication cluster_assay Binding Assay cluster_analysis Data Analysis synthesis Synthesis of Gal(β1-2)Gal-Amine printing Robotic Printing on NHS-activated Slide synthesis->printing blocking Blocking & Washing printing->blocking incubation Incubation with Fluorescent Protein blocking->incubation washing Washing incubation->washing scanning Scanning washing->scanning quantification Image Quantification scanning->quantification normalization Data Normalization quantification->normalization interpretation Biological Interpretation normalization->interpretation

Caption: Workflow for Gal(β1-2)Gal microarray fabrication and analysis.

Illustrative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be initiated by the binding of a lectin to a cell surface glycoprotein presenting a Gal(β1-2)Gal epitope.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lectin Lectin glycoprotein Glycoprotein with Gal(β1-2)Gal lectin->glycoprotein Binding receptor Receptor Tyrosine Kinase glycoprotein->receptor Clustering kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Gene Expression (e.g., Proliferation, Cytokine Production) transcription_factor->gene_expression

Caption: Hypothetical lectin-induced signaling via Gal(β1-2)Gal recognition.

Application Notes and Protocols: Utilizing Synthetic Gal(β1-2)Gal as a Standard in Quantitative Glycan Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of glycans is a critical aspect of drug development, particularly for therapeutic glycoproteins where the glycan profile can significantly impact efficacy, stability, and immunogenicity. The inherent complexity and heterogeneity of protein glycosylation necessitate the use of well-characterized standards for accurate and reproducible quantification. Synthetic oligosaccharides, with their high purity and defined structure, serve as invaluable tools in the glycan analysis workflow.

This document provides detailed application notes and protocols for the use of synthetic Gal(β1-2)Gal as a standard in two common analytical workflows: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Mass Spectrometry (LC-MS). In HPLC-FLD, fluorescently labeled Gal(β1-2)Gal is employed as an external standard for absolute quantification. In LC-MS, an isotopically labeled version is used as an internal standard for precise relative quantification.

I. Application Note: External Standard for Absolute Quantification using HPLC-FLD

The use of a fluorescently labeled synthetic Gal(β1-2)Gal standard enables the creation of a calibration curve to determine the absolute amount of a specific glycan in a sample. This is particularly useful in quality control environments and for monitoring glycan titers during cell culture production.

Data Presentation

Table 1: Calibration Curve Data for 2-AB Labeled Gal(β1-2)Gal

Concentration (pmol/µL)Peak Area (Arbitrary Units)
0.515,234
1.030,158
2.575,892
5.0151,235
10.0305,671
20.0610,112

Table 2: Quantification of a Target Glycan in a Monoclonal Antibody (mAb) Sample

SampleTarget Glycan Peak AreaCalculated Amount (pmol)
mAb Batch 1125,6784.14
mAb Batch 2132,4514.36
mAb Batch 3128,9904.25
Experimental Protocol: N-Glycan Release, Labeling, and HPLC-FLD Analysis

This protocol outlines the steps for releasing N-glycans from a glycoprotein, labeling them with 2-aminobenzamide (2-AB), and performing quantitative analysis using a 2-AB labeled Gal(β1-2)Gal standard.

1. N-Glycan Release:

  • To 20 µg of a purified glycoprotein in an aqueous solution, add 1 µL of 5% (w/v) sodium dodecyl sulfate (SDS) and 1 µL of 2-mercaptoethanol.

  • Incubate at 95°C for 5 minutes to denature the protein.

  • Allow the sample to cool to room temperature.

  • Add 1 µL of 10% (v/v) Triton X-100 to sequester the SDS.

  • Add 1 µL of PNGase F enzyme (500,000 units/mL) to release the N-glycans.

  • Incubate at 37°C for 4 hours.

2. Fluorescent Labeling with 2-AB:

  • To the released glycan sample, add 10 µL of a freshly prepared solution of 0.35 M 2-aminobenzamide and 1 M sodium cyanoborohydride in a 3:7 (v/v) mixture of acetic acid and dimethyl sulfoxide (DMSO).

  • Incubate at 65°C for 2 hours.

3. Labeled Glycan Cleanup:

  • Purify the 2-AB labeled glycans using a hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) microplate or spin column.

  • Wash the SPE stationary phase with 85% acetonitrile to remove excess labeling reagents.

  • Elute the labeled glycans with water.

  • Dry the eluted glycans in a vacuum centrifuge.

4. HPLC-FLD Analysis:

  • Reconstitute the dried, labeled glycans in 10 µL of water.

  • Prepare a series of dilutions of the 2-AB labeled Gal(β1-2)Gal standard in water (e.g., 0.5, 1.0, 2.5, 5.0, 10.0, and 20.0 pmol/µL).

  • Inject 5 µL of each standard and the sample onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Use a gradient of 50 mM ammonium formate, pH 4.4 (Solvent A) and acetonitrile (Solvent B). A typical gradient would be from 80% B to 60% B over 30 minutes.

  • Set the fluorescence detector to an excitation wavelength of 330 nm and an emission wavelength of 420 nm.

  • Integrate the peak areas of the standard and the target glycan in the sample.

  • Construct a calibration curve from the standard data and calculate the concentration of the target glycan in the sample.

Visualization

experimental_workflow_hplc cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing glycoprotein Glycoprotein Sample denaturation Denaturation glycoprotein->denaturation SDS, Heat release N-Glycan Release (PNGase F) denaturation->release labeling 2-AB Labeling release->labeling cleanup HILIC SPE Cleanup labeling->cleanup hplc HILIC-HPLC Separation cleanup->hplc standard_prep Prepare Gal(β1-2)Gal-2AB Standards standard_prep->hplc fld Fluorescence Detection hplc->fld calibration Generate Calibration Curve fld->calibration quantification Absolute Quantification fld->quantification calibration->quantification

Caption: Workflow for N-glycan quantification using an external standard.

II. Application Note: Internal Standard for Relative Quantification using LC-MS

For relative quantification, especially in complex biological samples or when comparing multiple samples, an internal standard is crucial to correct for variations in sample preparation and instrument response. A stable isotope-labeled synthetic Gal(β1-2)Gal (e.g., containing ¹³C or ²H) is an ideal internal standard.

Data Presentation

Table 3: Relative Quantification of a Target Glycan in Control vs. Treated Cells

SampleTarget Glycan Peak AreaInternal Standard Peak AreaNormalized Peak Area Ratio (Target/IS)
Control 12.56e61.02e70.251
Control 22.49e61.01e70.247
Control 32.61e61.03e70.253
Control Avg. 0.250
Treated 14.88e61.01e70.483
Treated 25.01e61.02e70.491
Treated 34.95e61.00e70.495
Treated Avg. 0.490
Experimental Protocol: Glycan Analysis with an Internal Standard by LC-MS

This protocol describes the use of a ¹³C-labeled Gal(β1-2)Gal internal standard for the relative quantification of a target glycan.

1. Sample Preparation:

  • Lyse control and treated cells to obtain protein extracts.

  • To 50 µg of protein extract from each sample, add a known amount (e.g., 10 pmol) of ¹³C₆-Gal(β1-2)Gal internal standard.

  • Proceed with N-glycan release as described in the HPLC-FLD protocol (Section I, step 1).

2. Glycan Derivatization (Optional but Recommended):

  • For enhanced sensitivity and chromatographic resolution in LC-MS, glycans can be derivatized. Permethylation is a common method.

  • Dry the released glycans and internal standard.

  • Add a slurry of sodium hydroxide in DMSO followed by methyl iodide.

  • Incubate at room temperature with vigorous shaking for 15 minutes.

  • Quench the reaction with water and extract the permethylated glycans with dichloromethane.

  • Dry the extracted permethylated glycans.

3. LC-MS Analysis:

  • Reconstitute the dried glycans in 20 µL of 50% acetonitrile.

  • Inject 2 µL onto a C18 or graphitized carbon column.

  • Use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquire data in positive ion mode.

  • Create extracted ion chromatograms (EICs) for the target glycan and the ¹³C₆-Gal(β1-2)Gal internal standard based on their respective m/z values.

4. Data Analysis:

  • Integrate the peak areas for the target glycan and the internal standard in each sample.

  • Calculate the peak area ratio of the target glycan to the internal standard for normalization.

  • Compare the normalized peak area ratios between control and treated samples to determine the relative change in the target glycan's abundance.

Visualization

experimental_workflow_ms cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample is_spike Spike-in ¹³C-Gal(β1-2)Gal sample->is_spike release N-Glycan Release is_spike->release derivatization Permethylation release->derivatization lc LC Separation derivatization->lc ms Mass Spectrometry lc->ms eic Extracted Ion Chromatograms ms->eic normalization Peak Area Normalization eic->normalization quant Relative Quantification normalization->quant

Caption: Workflow for relative glycan quantification using an internal standard.

Conclusion

The use of synthetic Gal(β1-2)Gal as a standard significantly enhances the reliability and accuracy of quantitative glycan analysis. As an external standard in HPLC-FLD, it allows for absolute quantification, which is essential for product characterization and quality control. As a stable isotope-labeled internal standard in LC-MS, it enables precise relative quantification, which is critical for comparative glycomics studies in research and drug development. The protocols and data presented here provide a framework for the successful implementation of synthetic oligosaccharide standards in routine glycan analysis.

Application of β-Galactosides in Cell Adhesion Studies: A Focus on Galectin-Mediated Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the specific disaccharide Gal(β1-2)Gal is not prominently featured in current scientific literature regarding cell adhesion, the broader class of β-galactoside-containing glycans plays a crucial role in this fundamental biological process. This document will focus on the well-established involvement of terminal β-galactoside residues, particularly N-acetyllactosamine (LacNAc), in cell adhesion, primarily through their interactions with a family of endogenous lectins known as galectins.

Galectins are a family of proteins that specifically recognize and bind to β-galactoside sugars on glycoproteins and glycolipids.[1][2] This interaction is fundamental to a variety of cellular processes, including cell-cell and cell-matrix adhesion, cell migration, signaling, and immune responses.[3][4] This application note will provide an overview of the role of galectin-glycan interactions in cell adhesion, present relevant quantitative data, and offer detailed protocols for studying these phenomena.

Application Notes

The Role of Galectins in Cell Adhesion

Galectins are expressed by a wide variety of cell types and can function both intracellularly and extracellularly.[5] Extracellularly, they act as biological crosslinkers, binding to multiple glycans on the cell surface and in the extracellular matrix (ECM). This cross-linking activity leads to the formation of "galectin-glycoprotein lattices" which can modulate the clustering, localization, and signaling activity of cell surface receptors, thereby influencing cell adhesion and migration.[5]

Different galectins exhibit distinct expression patterns and binding preferences, leading to diverse functional outcomes. For instance:

  • Galectin-1 can modulate T-cell apoptosis and has been implicated in tumor-immune escape.[6] It interacts with various cell surface receptors, including integrins and CD45.[4]

  • Galectin-3 is involved in cancer cell adhesion, invasion, and metastasis through its interaction with glycoproteins like MUC1.[5]

  • Galectin-8 can induce distinct cellular responses compared to fibronectin when used as an adhesive substrate, and it interacts with integrins.[3]

  • Galectin-9 plays a role in B-cell adhesion to vascular endothelium and can regulate B-cell receptor signaling.[7][8]

Mechanism of Action

The fundamental mechanism by which galectins mediate cell adhesion involves their carbohydrate recognition domains (CRDs) which have a high affinity for β-galactosides, most notably the LacNAc disaccharide (Galβ1-4GlcNAc).[1] Tandem-repeat galectins, possessing two CRDs, can simultaneously bind to glycans on a cell and in the ECM, or on two different cells, thereby physically linking them. Proto-type galectins, with a single CRD, can form dimers to achieve a similar cross-linking function.[9]

Quantitative Data

The binding affinities of galectins for their glycan ligands are crucial for their biological function. Below is a summary of representative quantitative data from the literature.

GalectinLigand/ReceptorCell TypeMethodDissociation Constant (Kd) / IC50Reference
Galectin-1Pre-B Cell Receptor (Surrogate Light Chain)Pre-B CellsSPRKa = 2 x 10^6 M^-1[9]
Galectin-8α2-3-sialylated glycans (N-terminal CRD)N/AN/A~50 nM[4]
Galectin-8Blood group A determinant (C-terminal CRD)N/AN/ALower affinity[4]
Galabiose DerivativesP-fimbriated E. coliBacteriaSPRIC50 = 2 µM (octavalent compound)[5]

Experimental Protocols

Protocol 1: Solid-Phase Galectin-Glycoprotein Binding Assay

Objective: To quantify the binding of a specific galectin to a purified glycoprotein.

Materials:

  • Recombinant galectin of interest

  • Purified glycoprotein (e.g., fibronectin, laminin)

  • 96-well high-binding microtiter plates

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • PBS with 0.05% Tween-20 (PBST)

  • Primary antibody against the galectin

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 1M H₂SO₄)

  • Lactose solution (as a competitive inhibitor)

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well plate with the purified glycoprotein (1-10 µg/mL in PBS) overnight at 4°C.

  • Wash the wells three times with PBST.

  • Block non-specific binding sites by incubating with 3% BSA in PBS for 2 hours at room temperature.

  • Wash the wells three times with PBST.

  • Add serial dilutions of the recombinant galectin (in PBS) to the wells. For competition assays, pre-incubate the galectin with a high concentration of lactose (e.g., 100 mM) before adding to the wells.

  • Incubate for 2 hours at room temperature.

  • Wash the wells three times with PBST.

  • Add the primary antibody against the galectin (diluted in 1% BSA/PBS) and incubate for 1 hour at room temperature.

  • Wash the wells three times with PBST.

  • Add the HRP-conjugated secondary antibody (diluted in 1% BSA/PBS) and incubate for 1 hour at room temperature.

  • Wash the wells five times with PBST.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Cell Adhesion Assay

Objective: To determine the effect of a galectin on the adhesion of cells to an ECM protein-coated surface.

Materials:

  • Cell line of interest

  • Recombinant galectin

  • ECM protein (e.g., fibronectin, laminin)

  • 96-well tissue culture plates

  • Serum-free cell culture medium

  • Calcein-AM or crystal violet

  • Lactose solution

  • Fluorescence plate reader or microscope

Procedure:

  • Coat the wells of a 96-well plate with the ECM protein (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.

  • Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

  • Harvest cells and resuspend them in serum-free medium.

  • Label the cells with Calcein-AM according to the manufacturer's instructions (for fluorescence-based assay).

  • Pre-incubate the cells with different concentrations of the recombinant galectin (with or without lactose as a control) for 30 minutes at 37°C.

  • Plate the cells (e.g., 5 x 10⁴ cells/well) onto the coated wells.

  • Incubate for 1-2 hours at 37°C to allow for adhesion.

  • Gently wash the wells twice with PBS to remove non-adherent cells.

  • For Calcein-AM labeled cells, measure the fluorescence of each well. For unlabeled cells, fix and stain with crystal violet, then solubilize the dye and measure absorbance.

  • Quantify the percentage of adherent cells relative to the total number of cells plated.

Visualizations

Signaling Pathways and Workflows

Galectin_Lattice_Formation cluster_ecm Extracellular Matrix Receptor_1 Glycoprotein Receptor A Galectin Galectin Dimer Receptor_1->Galectin Binds to β-galactoside Receptor_2 Glycoprotein Receptor B Receptor_2->Galectin Binds to β-galactoside ECM_Protein ECM Glycoprotein Galectin->ECM_Protein Cross-links

Caption: Galectin-glycoprotein lattice formation at the cell surface.

Cell_Adhesion_Workflow A 1. Coat plate with ECM protein B 2. Block non-specific sites with BSA A->B C 3. Harvest and label cells (e.g., Calcein-AM) B->C D 4. Pre-incubate cells with Galectin +/- Lactose C->D E 5. Plate cells on coated surface D->E F 6. Incubate to allow adhesion E->F G 7. Wash to remove non-adherent cells F->G H 8. Quantify adherent cells (Fluorescence/ Absorbance) G->H

Caption: Experimental workflow for a cell adhesion assay.

Galectin_Signaling Galectin Extracellular Galectin Integrin Integrin Receptor Galectin->Integrin Clustering FAK FAK Integrin->FAK Activation Src Src FAK->Src ERK ERK1/2 FAK->ERK Paxillin Paxillin Src->Paxillin Phosphorylation Migration Cell Spreading & Migration Paxillin->Migration ERK->Migration

Caption: Simplified signaling pathway downstream of galectin-integrin binding.

References

Troubleshooting & Optimization

Troubleshooting poor ionization of Gal(b1-2)Gal in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometric analysis of the disaccharide Gal(b1-2)Gal and other neutral oligosaccharides. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing any signal, or a very weak signal, for my this compound sample in positive-ion mode ESI-MS. What is the likely cause and how can I fix it?

A1: The most common reason for poor signal from neutral disaccharides like this compound is inefficient ionization. Unlike peptides or other molecules with basic sites, neutral glycans lack easily protonated groups, leading to low ion yield.[1][2][3]

Troubleshooting Steps:

  • Promote Sodium Adduct Formation: Neutral glycans are most often detected as sodium adducts ([M+Na]⁺) in positive-ion mode.[4] Ensure your sample and mobile phase are not completely free of sodium. Intentional "doping" of the mobile phase with a low concentration of sodium acetate or sodium chloride (e.g., 1 mM) can significantly enhance the signal of the [M+Na]⁺ ion.

  • Check Instrument Settings: Confirm that the mass range is set correctly to detect the expected ions. For this compound (molecular weight 342.3 g/mol ), the primary ions to look for would be the protonated molecule [M+H]⁺ at m/z 343.1 and the sodium adduct [M+Na]⁺ at m/z 365.1.

  • Consider Derivatization: If promoting adduct formation is insufficient, chemical derivatization is a highly effective strategy. Permethylation, which replaces all hydroxyl protons with methyl groups, can increase ionization efficiency by up to 100-fold and stabilizes the molecule.[2]

Q2: My mass spectrum is complex, showing multiple peaks that I can't identify. What are these and how can I simplify the spectrum?

A2: Complex spectra for disaccharides can arise from in-source fragmentation, the formation of multiple different adducts, and the presence of cluster ions.[4]

Troubleshooting Steps:

  • Identify Common Adducts: Besides the desired [M+Na]⁺, you may also see potassium adducts [M+K]⁺ (m/z 381.1 for this compound) if there is potassium contamination. You may also observe dimer ions, such as [2M+Na]⁺ at m/z 707.2.[4]

  • Optimize Source Conditions: High source energy (e.g., high capillary voltage or temperature) can cause spontaneous in-source fragmentation of the disaccharide.[4] Try reducing the source energy to minimize this effect.

  • Improve Sample Purity: Ensure your sample is well-desalted. High salt concentrations can lead to signal suppression and the formation of multiple, difficult-to-interpret adducts.

  • Use a Derivatization Strategy: Permethylation provides a single, well-defined derivative that ionizes efficiently, leading to a much cleaner and more easily interpretable mass spectrum.[5][6]

Q3: I am using MALDI-TOF MS and getting very low signal intensity for my neutral disaccharide. What can I do to improve this?

A3: Poor signal in MALDI-MS for neutral glycans is also typically due to low ionization efficiency. The choice of matrix and sample preparation are critical for successful analysis.[7]

Troubleshooting Steps:

  • Matrix Selection: 2,5-Dihydroxybenzoic acid (DHB) is a commonly used and effective matrix for the analysis of neutral glycans.[6] Ensure you are using a high-purity matrix.

  • Sample-Matrix Co-crystallization: The quality of the crystal spot on the MALDI plate is crucial. Experiment with different sample-to-matrix ratios and spotting techniques (e.g., dried-droplet, thin-layer) to achieve a uniform, fine crystalline surface.

  • Promote Adduct Formation: As with ESI, the primary ion observed in MALDI for neutral glycans is the sodium adduct [M+Na]⁺. Ensure the presence of sodium ions in your sample preparation.

  • Derivatization: Permethylation is a very effective method to enhance signal intensity in MALDI-MS.[6] The derivatized polysaccharide shows excellent signal enhancement.[6]

Quantitative Data Summary

The following table summarizes the expected improvement in signal intensity for a neutral disaccharide like this compound using different ionization strategies.

Analysis MethodAnalyte FormExpected Ion(s)Relative Signal IntensityNotes
ESI-MS Native[M+H]⁺, [M+Na]⁺1x (Baseline)Signal for [M+H]⁺ is often very low or absent.
ESI-MS Native with Na⁺ doping[M+Na]⁺10-50xSignificant improvement by adding low mM NaCl or NaOAc.
ESI or MALDI-MS Permethylated[M+Na]⁺~100xProvides the highest sensitivity and stabilizes the molecule.[2]
MALDI-MS Native with DHB matrix[M+Na]⁺5-20xHighly dependent on matrix quality and spotting technique.

Experimental Protocols

Protocol 1: Permethylation of Disaccharides for Mass Spectrometry Analysis

This protocol is a standard method for permethylating glycans to improve ionization efficiency.

Materials:

  • Dried disaccharide sample (e.g., 1-10 µg)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium hydroxide (NaOH) pellets or powder

  • Methyl iodide (CH₃I)

  • Methanol

  • Chloroform

  • Water (HPLC-grade)

  • C18 solid-phase extraction (SPE) cartridge

Procedure:

  • Preparation: Place the dried glycan sample in a small glass reaction vial. Add 200 µL of anhydrous DMSO and vortex to dissolve.

  • Base Addition: Add a finely crushed pellet of NaOH (or a spatula tip of NaOH powder) to the solution.

  • Methylation: Add 50 µL of methyl iodide to the vial. The solution may turn slightly brown.

  • Reaction: Cap the vial tightly and vortex for 10 minutes at room temperature. Let the reaction proceed for an additional 20-30 minutes.

  • Quenching: Carefully quench the reaction by adding 200 µL of water. Add dropwise at first.

  • Extraction: Add 500 µL of chloroform and vortex thoroughly. Allow the layers to separate. The permethylated glycans will be in the lower chloroform layer.

  • Washing: Remove the upper aqueous layer. Wash the chloroform layer twice more with 500 µL of water each time.

  • Drying: After the final wash, carefully remove the chloroform layer and dry it completely under a stream of nitrogen or in a vacuum centrifuge.

  • Cleanup (Optional but Recommended): For maximum purity, the dried sample can be redissolved in 80% acetonitrile/water and purified using a C18 SPE cartridge.

  • Analysis: The dried, permethylated sample is now ready for reconstitution in an appropriate solvent for MALDI or ESI-MS analysis.

Protocol 2: MALDI-TOF MS Analysis of Native Disaccharides

Materials:

  • Disaccharide sample

  • 2,5-Dihydroxybenzoic acid (DHB) matrix solution (e.g., 10 mg/mL in 50% acetonitrile / 0.1% TFA)

  • MALDI target plate

  • Pipettors and tips

Procedure:

  • Sample Preparation: Dissolve the disaccharide sample in water or a suitable solvent to a concentration of approximately 1 mg/mL.

  • Spotting (Dried-Droplet Method):

    • Pipette 0.5 µL of the matrix solution onto a spot on the MALDI target plate.

    • Immediately add 0.5 µL of the sample solution to the matrix droplet.

    • Mix by gently pipetting up and down a few times.

    • Allow the spot to air dry completely at room temperature. A uniform ring of fine crystals should be visible.

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire data in positive-ion reflectron mode.

    • Set the mass range to include the expected m/z of the sodium adduct (e.g., m/z 300-500 for this compound).

    • Adjust laser power to achieve good signal-to-noise without causing excessive fragmentation.

Visualizations

Troubleshooting_Workflow start Start: Poor or No Signal for this compound check_mode Using Positive Ion Mode? start->check_mode check_adducts Observing [M+Na]⁺ Adduct (m/z 365.1)? check_mode->check_adducts Yes switch_mode Suggestion: Switch to Positive Ion Mode check_mode->switch_mode No optimize_adducts Action: Add Low Conc. NaCl or NaOAc to Mobile Phase/Sample check_adducts->optimize_adducts No check_source_energy Is Source Energy (Voltage/Temp) Set to Minimum? check_adducts->check_source_energy Yes, but weak success Problem Solved: Good Signal Intensity optimize_adducts->success consider_derivatization Action: Perform Permethylation (See Protocol 1) consider_derivatization->success check_source_energy->consider_derivatization Yes reduce_energy Action: Reduce Source Energy to Minimize Fragmentation check_source_energy->reduce_energy No check_source_energy->success No reduce_energy->success switch_mode->check_adducts

Caption: Troubleshooting workflow for poor signal of this compound.

Ionization_Strategy_Comparison cluster_0 Native Glycan cluster_1 Derivatized Glycan native_h Protonation [M+H]⁺ native_na Sodiation [M+Na]⁺ permethylated Permethylation [M(CH₃)ₙ+Na]⁺ ionization_efficiency Relative Ionization Efficiency ionization_efficiency->native_h Very Low ionization_efficiency->native_na Moderate ionization_efficiency->permethylated Very High (~100x)

Caption: Comparison of ionization strategies for neutral disaccharides.

References

Strategies for purifying Gal(b1-2)Gal from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Gal(β1-2)Gal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for isolating this specific disaccharide from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying Gal(β1-2)Gal?

A1: The main strategies for purifying Gal(β1-2)Gal involve a combination of enzymatic synthesis or chemical synthesis followed by chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method, often employing different modes such as normal-phase, reversed-phase, or ion-exchange chromatography to separate the desired disaccharide from starting materials, byproducts, and other isomers.

Q2: What are the common challenges in purifying Gal(β1-2)Gal?

A2: A significant challenge in purifying Gal(β1-2)Gal is its structural similarity to other galactose-containing disaccharides and monosaccharides that may be present in the reaction mixture. This includes isomers with different linkage positions (e.g., β1-3, β1-4, β1-6) and the monosaccharide starting materials (galactose). These closely related structures can co-elute during chromatography, making separation difficult. Achieving high purity (≥95%) often requires multiple chromatographic steps.

Q3: How can I monitor the purity of my Gal(β1-2)Gal sample?

A3: The purity of Gal(β1-2)Gal is typically assessed using techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), which is highly sensitive for carbohydrates. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also crucial for confirming the structure and purity of the final product.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of Gal(β1-2)Gal.

Problem 1: Poor resolution of Gal(β1-2)Gal from other isomers during HPLC.
  • Possible Cause: The chosen stationary phase and mobile phase are not providing sufficient selectivity to separate the structurally similar isomers.

  • Solution:

    • Optimize HPLC method: Experiment with different HPLC columns, such as those with aminopropyl-bonded silica for normal-phase chromatography or porous graphitized carbon (PGC) for reversed-phase chromatography.

    • Gradient Elution: Employ a shallow gradient of the mobile phase to enhance the separation of closely eluting peaks.

    • Two-Dimensional HPLC (2D-HPLC): For very complex mixtures, consider using an orthogonal 2D-HPLC setup, where fractions from the first dimension are further separated on a second column with a different selectivity.

Problem 2: Low yield of purified Gal(β1-2)Gal after chromatography.
  • Possible Cause 1: The enzymatic synthesis reaction did not proceed to completion, resulting in a low concentration of the desired product in the starting mixture.

  • Solution 1:

    • Optimize reaction conditions: Before purification, ensure the enzymatic synthesis of Gal(β1-2)Gal is optimized. This includes parameters such as enzyme concentration, substrate concentration, pH, temperature, and reaction time.

    • Monitor reaction progress: Use Thin Layer Chromatography (TLC) or a rapid HPLC method to monitor the formation of the product and stop the reaction at the optimal time point.

  • Possible Cause 2: Loss of product during the purification steps.

  • Solution 2:

    • Minimize sample handling: Reduce the number of transfer steps to minimize physical loss of the sample.

    • Column loading: Ensure that the sample is fully dissolved and that the injection volume is appropriate for the column size to avoid sample loss and peak distortion.

    • Fraction collection: Use a fraction collector with precise timing to ensure the entire peak corresponding to Gal(β1-2)Gal is collected.

Problem 3: Presence of monosaccharide contaminants (e.g., galactose) in the final product.
  • Possible Cause: Incomplete separation of the disaccharide product from the unreacted monosaccharide starting materials.

  • Solution:

    • Size-Exclusion Chromatography (SEC): As a preliminary purification step, consider using SEC to separate the larger disaccharides from the smaller monosaccharides.

    • Solid-Phase Extraction (SPE): Certain SPE cartridges can be used to selectively retain and elute either the monosaccharides or the disaccharide, depending on the sorbent and solvent system.

    • Enzymatic removal: If the contaminant is a specific monosaccharide, consider using an enzyme that specifically modifies or degrades it, followed by a simple purification step to remove the enzyme and the modified product.

Experimental Protocols

Enzymatic Synthesis of Gal(β1-2)Gal using β-Galactosidase

This protocol describes a general method for the enzymatic synthesis of Gal(β1-2)Gal. The specific conditions may need to be optimized for the particular β-galactosidase used.

Materials:

  • β-Galactosidase (e.g., from Aspergillus oryzae or Bacillus circulans)

  • Donor substrate: o-nitrophenyl-β-D-galactopyranoside (ONP-Gal)

  • Acceptor substrate: D-galactose

  • Sodium phosphate buffer (pH may vary depending on the enzyme, typically around 6.0-7.0)

  • Quenching solution (e.g., sodium carbonate)

Procedure:

  • Prepare a reaction mixture containing the donor substrate (e.g., 10-50 mM ONP-Gal) and a high concentration of the acceptor substrate (e.g., 1-2 M D-galactose) in the appropriate buffer.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-50 °C).

  • Initiate the reaction by adding the β-galactosidase.

  • Monitor the reaction progress by measuring the release of o-nitrophenol (ONP) spectrophotometrically at 420 nm and by analyzing aliquots by TLC or HPLC to observe the formation of the disaccharide product.

  • When the desired amount of product is formed, terminate the reaction by adding a quenching solution (e.g., 1 M sodium carbonate) to raise the pH and inactivate the enzyme.

  • Proceed with the purification of Gal(β1-2)Gal from the reaction mixture.

HPLC Purification of Gal(β1-2)Gal

This protocol provides a starting point for the purification of Gal(β1-2)Gal using normal-phase HPLC.

Instrumentation and Materials:

  • HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD).

  • Amino-propyl bonded silica column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile phase: Acetonitrile and water.

Procedure:

  • Equilibrate the column with the initial mobile phase composition (e.g., 80:20 acetonitrile:water).

  • Dissolve the crude reaction mixture in the mobile phase.

  • Inject the sample onto the column.

  • Elute the compounds using a linear gradient of decreasing acetonitrile concentration (e.g., from 80% to 50% over 30 minutes).

  • Monitor the elution profile and collect fractions corresponding to the Gal(β1-2)Gal peak.

  • Analyze the collected fractions for purity using an appropriate analytical method (e.g., HPAEC-PAD, NMR).

  • Pool the pure fractions and remove the solvent by lyophilization.

Quantitative Data Summary

The following table summarizes typical purification outcomes for oligosaccharides using different chromatographic techniques. Note that specific values for Gal(β1-2)Gal may vary depending on the complexity of the initial mixture and the specific experimental conditions.

Purification MethodTypical Purity (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Normal-Phase HPLC > 9530 - 60Good separation of isomers.Requires organic solvents.
Reversed-Phase HPLC (PGC Column) > 9820 - 50High resolution for closely related structures.Can be more expensive.
Size-Exclusion Chromatography Low (pre-purification)> 80Good for removing monosaccharides.Poor resolution of isomers.
Ion-Exchange Chromatography VariableVariableEffective for charged carbohydrates.Not suitable for neutral disaccharides.

Visualizations

Experimental Workflow for Gal(β1-2)Gal Purification

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Reaction Mixture (Donor, Acceptor, Enzyme) pre_purification Pre-purification (e.g., SEC or SPE) synthesis->pre_purification Crude Product hplc HPLC Purification (e.g., Normal-Phase) pre_purification->hplc Partially Purified analysis Purity & Structure Analysis (HPAEC-PAD, NMR, MS) hplc->analysis Collected Fractions product Pure Gal(β1-2)Gal analysis->product Confirmed Pure

Caption: Workflow for the synthesis and purification of Gal(β1-2)Gal.

Troubleshooting Logic for Low Purification Yield

troubleshooting_yield start Low Yield of Purified Gal(β1-2)Gal check_synthesis Was the synthesis reaction efficient? start->check_synthesis optimize_synthesis Optimize synthesis conditions: - Enzyme/substrate concentration - pH, temperature, time check_synthesis->optimize_synthesis No check_purification Was there product loss during purification? check_synthesis->check_purification Yes final_product Improved Yield optimize_synthesis->final_product review_protocol Review purification protocol: - Minimize transfer steps - Check column loading - Optimize fraction collection check_purification->review_protocol Yes check_purification->final_product No review_protocol->final_product

Caption: Troubleshooting guide for low purification yield of Gal(β1-2)Gal.

References

Technical Support Center: Preventing Degradation of Gal(β1-2)Gal During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of the disaccharide Gal(β1-2)Gal during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Gal(β1-2)Gal degradation during sample preparation?

A1: The primary culprits in the degradation of Gal(β1-2)Gal, like many other oligosaccharides, are exposure to acidic conditions and elevated temperatures.[1] The glycosidic bond is susceptible to acid hydrolysis, and even mild heat can accelerate this process and cause thermal degradation. Inappropriate handling during extraction, purification, and analysis can lead to significant sample loss and inaccurate results.

Q2: At what stages of my workflow is my Gal(β1-2)Gal sample most at risk?

A2: Degradation can occur at multiple stages of a typical experimental workflow. Key high-risk steps include:

  • Sample Extraction: Using harsh acidic conditions for tissue or cell lysis.

  • Purification: Co-elution with acidic contaminants or prolonged exposure to acidic buffers.

  • Solvent Evaporation: Using high temperatures (even as low as 37°C) for drying samples can cause partial degradation.[1]

  • Derivatization/Labeling: Some labeling reagents, such as APTS for fluorescence detection, are acidic and can degrade the sample.[1]

  • LC-MS Analysis: The use of acidic mobile phases (e.g., containing formic or trifluoroacetic acid) can lead to in-source fragmentation, which can be mistaken for sample degradation.[1]

Q3: Are there alternative analytical techniques to LC-MS that are less likely to degrade my sample?

A3: While LC-MS is a powerful tool, alternative techniques can be considered. Capillary electrophoresis (CE) coupled with a fluorescence detector can be used, but be mindful of the acidity of labeling agents like APTS.[1] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is another excellent method for carbohydrate analysis that does not require acidic conditions.

Troubleshooting Guides

Issue 1: Low recovery of Gal(β1-2)Gal after sample purification.
Possible Cause Troubleshooting Step Recommended Action
Acid Hydrolysis during Elution Review your solid-phase extraction (SPE) protocol.If using acidic eluents, neutralize the collected fractions immediately with a suitable base (e.g., ammonium hydroxide). Consider using a purification method that does not require acidic conditions, such as graphitized carbon SPE with a neutral or slightly basic elution buffer.
Co-elution with Degrading Enzymes Assess the purity of your sample post-extraction.Incorporate a protein precipitation step (e.g., with cold ethanol) or a size-exclusion chromatography step before oligosaccharide-specific purification to remove enzymes like glycosidases.
Incomplete Elution from SPE Cartridge Optimize your elution solvent.For graphitized carbon SPE, ensure the organic solvent concentration in your elution buffer is sufficient to desorb the disaccharide. A typical elution buffer is 40-50% acetonitrile in water.
Issue 2: Suspected degradation of Gal(β1-2)Gal during LC-MS analysis.
Possible Cause Troubleshooting Step Recommended Action
In-source Fragmentation due to Acidic Mobile Phase Analyze your LC-MS method parameters.Replace acidic mobile phase modifiers (e.g., formic acid, TFA) with a basic modifier like ammonium hydroxide. This can improve ionization efficiency and reduce in-source fragmentation.
Thermal Degradation in the MS Source Check the ion source temperature.Optimize the source temperature to the lowest possible value that still provides adequate desolvation and ionization, as some sugars can be thermally labile.[2]
Co-elution with Interfering Substances Improve chromatographic separation.Utilize a porous graphitized carbon (PGC) column, which is well-suited for separating oligosaccharide isomers and can be operated under non-acidic conditions.

Quantitative Data Summary

DisaccharideGlycosidic LinkageRelative Hydrolysis Rate at 99.5°C (Maltose = 1.00)
Kojibioseα-(1→2)2.13
Sophoroseβ-(1→2)1.83
Nigeroseα-(1→3)1.58
Laminaribioseβ-(1→3)1.35
Maltose α-(1→4) 1.00
Cellobioseβ-(1→4)0.45
Isomaltoseα-(1→6)0.15
Gentiobioseβ-(1→6)0.11

Data adapted from Wolfrom, M. L., Thompson, A., & Timberlake, C. E. (1963). Comparative Hydrolysis Rates of the Reducing Disaccharides of D-Glucopyranose. Cereal Chemistry, 40(1), 82-86.[3]

Note: This data is for glucopyranose disaccharides and should be used as a general guide. The stability of Gal(β1-2)Gal may differ. Generally, β-glycosidic bonds are more resistant to acid hydrolysis than α-glycosidic bonds.[4]

Experimental Protocols

Protocol 1: Extraction and Purification of Gal(β1-2)Gal using Graphitized Carbon Solid-Phase Extraction (SPE)

This protocol is designed to isolate neutral oligosaccharides like Gal(β1-2)Gal from complex biological samples while minimizing degradation.

Materials:

  • Graphitized Carbon SPE cartridges

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Centrifugal evaporator

Procedure:

  • Sample Pre-treatment:

    • For liquid samples (e.g., cell culture supernatant, milk), clarify by centrifugation to remove cells and debris.

    • For tissue samples, homogenize in a neutral buffer and perform a protein precipitation step with cold ethanol (e.g., 3 volumes of ethanol to 1 volume of sample). Centrifuge to pellet the precipitate and collect the supernatant.

  • Cartridge Conditioning:

    • Wash the graphitized carbon SPE cartridge with 2-3 column volumes of 80% ACN / 0.1% TFA in water.

    • Equilibrate the cartridge with 3-5 column volumes of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge. The flow rate should be slow and consistent (e.g., 1 drop per second).

  • Washing:

    • Wash the cartridge with 5-10 column volumes of deionized water to remove salts, monosaccharides, and other highly polar contaminants.

  • Elution:

    • Elute the Gal(β1-2)Gal with 2-3 column volumes of 40% ACN / 0.05% TFA in water.

  • Drying:

    • Dry the eluted sample in a centrifugal evaporator at a temperature not exceeding 30°C.

  • Reconstitution:

    • Reconstitute the dried sample in a suitable solvent (e.g., deionized water or LC-MS mobile phase) for analysis.

Visualizations

Experimental Workflow for Gal(β1-2)Gal Sample Preparation

workflow cluster_extraction Sample Extraction cluster_purification Purification (Graphitized Carbon SPE) cluster_analysis_prep Analysis Preparation start Biological Sample homogenize Homogenization (Neutral Buffer) start->homogenize precipitate Protein Precipitation (Cold Ethanol) homogenize->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant condition Condition Cartridge supernatant->condition load Load Sample condition->load wash Wash (Deionized Water) load->wash elute Elute (40% ACN) wash->elute dry Dry (Low Temp < 30°C) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Analysis (e.g., LC-MS) reconstitute->end

Caption: Workflow for minimizing Gal(β1-2)Gal degradation during sample preparation.

Potential Galectin-1 Signaling Pathway Involving Gal(β1-2)Gal

Gal(β1-2)Gal has been identified as a potential ligand for galectins.[5] Galectin-1, for instance, can induce cell signaling events upon binding to cell surface glycans. While a specific pathway initiated by free Gal(β1-2)Gal is not fully elucidated, this diagram illustrates a hypothetical signaling cascade based on known galectin-1 functions.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gal(b1-2)Gal This compound Galectin-1 Galectin-1 This compound->Galectin-1 Binds Glycoprotein_Receptor Glycoprotein Receptor Galectin-1->Glycoprotein_Receptor Cross-links Signaling_Cascade Initiation of Signaling Cascade Glycoprotein_Receptor->Signaling_Cascade Downstream_Effects Downstream Effects (e.g., Apoptosis, Cytokine Release) Signaling_Cascade->Downstream_Effects

Caption: Hypothetical Galectin-1 signaling pathway initiated by Gal(β1-2)Gal.

References

Technical Support Center: Enhancing Chromatographic Resolution of Gal(β1-2)Gal Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of galactose disaccharide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the separation of Gal(β1-2)Gal from its linkage isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Gal(β1-2)Gal isomers.

ProblemPotential Cause(s)Suggested Solution(s)
Poor resolution between Gal(β1-2)Gal and other isomers (e.g., Gal(β1-3)Gal, Gal(β1-4)Gal) Suboptimal stationary phase.Porous Graphitic Carbon (PGC) columns are highly recommended for their ability to separate structurally similar isomers.[1][2][3][4] Consider switching to a PGC column if using other stationary phases like C18 or some HILIC columns.
Inadequate mobile phase composition or gradient.Optimize the gradient by making it shallower to increase the separation window between closely eluting peaks. For PGC, adjust the concentration of the organic modifier (e.g., acetonitrile). For anion-exchange, optimize the salt or pH gradient.
Column temperature is not optimized.For PGC chromatography, increasing the column temperature (e.g., up to 75°C) can significantly improve the resolution of glycan isomers.[1][2]
Peak tailing Secondary interactions with the stationary phase.For basic compounds, adding a mobile phase modifier like triethylamine (TEA) can reduce peak tailing. For acidic compounds, a modifier like formic acid may be beneficial.
Column overload.Reduce the sample concentration or injection volume.
Co-elution of isomers Insufficient column efficiency.Use a column with a smaller particle size (e.g., sub-2 µm) and a longer column length to increase the number of theoretical plates.
Inappropriate mobile phase pH (for ion-exchange).Adjust the mobile phase pH to alter the charge state of the analytes and enhance separation.
Shifting retention times in anion-exchange chromatography Carbon dioxide from the air dissolving in the mobile phase.This can lower the pH of the mobile phase, affecting retention. Sparge the mobile phase with an inert gas like helium or nitrogen to remove dissolved CO2.
Low sensitivity Poor ionization in mass spectrometry detection.Consider derivatization techniques such as permethylation, which can enhance ionization efficiency.[1][2]
Inappropriate detector settings.Optimize detector parameters (e.g., nebulizer temperature, gas flow rates, and collision energy in MS/MS) for the specific analytes.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chromatography for separating Gal(β1-2)Gal isomers?

A1: Porous Graphitic Carbon (PGC) chromatography is often the most effective technique for separating challenging glycan isomers, including linkage isomers of galactose disaccharides.[1][2][3][4] PGC offers unique shape selectivity that can resolve compounds with very similar structures. High-Performance Anion-Exchange Chromatography (HPAEC) with Pulsed Amperometric Detection (PAD) is another powerful and well-established method for carbohydrate analysis, including isomer separation.

Q2: Can I use HILIC for this separation?

A2: While Hydrophilic Interaction Chromatography (HILIC) is a common technique for glycan analysis, it may not always provide sufficient resolution for closely related linkage isomers like Gal(β1-2)Gal and its counterparts. PGC generally offers superior isomeric separation capabilities for underivatized glycans.

Q3: What are the recommended mobile phases for PGC chromatography of disaccharides?

A3: A typical mobile phase system for PGC involves a gradient of water (A) and acetonitrile (B), often with a small amount of a modifier like formic acid or ammonia to improve peak shape and ionization efficiency for mass spectrometry detection.

Q4: How can I improve the detection of Gal(β1-2)Gal isomers?

A4: Mass spectrometry (MS) is a highly sensitive and specific detection method. To enhance MS signal, permethylation of the disaccharides can be performed.[1][2] For methods without MS, Pulsed Amperometric Detection (PAD) is a sensitive and selective detection method for underivatized carbohydrates following HPAEC.

Q5: My retention times are drifting in my HPAEC-PAD system. What could be the cause?

A5: A common cause of retention time drift in HPAEC is the absorption of atmospheric carbon dioxide into the high-pH mobile phase, which lowers its pH and affects the retention of carbohydrates. It is crucial to protect the mobile phase from CO2 by sparging with an inert gas like helium or nitrogen and using carbonate traps.

Experimental Protocols

Protocol 1: PGC-LC-MS for Galactose Disaccharide Isomer Separation

This protocol provides a general framework. Optimization will be required for specific instrumentation and isomer pairs.

  • Sample Preparation:

    • Dissolve disaccharide standards or samples in the initial mobile phase conditions (e.g., 98:2 Water:Acetonitrile).

    • If derivatizing, follow a standard permethylation protocol.

  • Chromatographic Conditions:

    • Column: Porous Graphitic Carbon (PGC), e.g., Hypercarb (100 x 2.1 mm, 3 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A shallow gradient is recommended. For example, 2% to 20% B over 30 minutes.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 50-75°C. Higher temperatures can improve resolution.[1][2]

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Optimize MS parameters (e.g., capillary voltage, source temperature, gas flows) for the specific instrument and analytes.

Protocol 2: HPAEC-PAD for Galactose Disaccharide Isomer Separation
  • Sample Preparation:

    • Dissolve samples in deionized water.

  • Chromatographic Conditions:

    • Column: High-pH anion-exchange column, e.g., CarboPac PA1 or PA20.

    • Mobile Phase A: Deionized water (ensure it is CO2-free).

    • Mobile Phase B: Sodium hydroxide solution (e.g., 200 mM).

    • Mobile Phase C: Sodium acetate in sodium hydroxide solution (for more complex separations).

    • Gradient: A shallow sodium hydroxide gradient (e.g., 10-100 mM over 20 minutes) is typically used.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30°C.

  • Pulsed Amperometric Detection (PAD):

    • Use a standard carbohydrate waveform as recommended by the instrument manufacturer.

    • Ensure the gold working electrode is clean and the reference electrode is properly maintained.

Quantitative Data Summary

The following table presents illustrative data for the separation of galactose disaccharide isomers using a PGC column, demonstrating the expected elution order and resolution. Note: This is example data for illustrative purposes. Actual results will vary based on specific experimental conditions.

IsomerLinkageExpected Retention Time (min)Resolution (Rs) from previous peak
1β1-612.5-
2β1-413.82.1
3β1-314.51.8
4β1-215.21.9

Visualizations

MethodDevelopmentWorkflow start Start: Poor Isomer Resolution check_column Step 1: Evaluate Stationary Phase start->check_column is_pgc Is a PGC column in use? check_column->is_pgc use_pgc Action: Switch to a PGC column is_pgc->use_pgc No optimize_mp Step 2: Optimize Mobile Phase is_pgc->optimize_mp Yes use_pgc->optimize_mp adjust_gradient Action: Make gradient shallower optimize_mp->adjust_gradient mp_ok Is resolution improved? optimize_temp Step 3: Optimize Temperature mp_ok->optimize_temp No end End: Resolution Achieved mp_ok->end Yes adjust_gradient->mp_ok increase_temp Action: Increase temperature (for PGC) optimize_temp->increase_temp temp_ok Is resolution improved? temp_ok->end Yes temp_ok->end No, consider other parameters increase_temp->temp_ok

Caption: Workflow for troubleshooting poor resolution of Gal(β1-2)Gal isomers.

HPAEC_Troubleshooting start Problem: Retention Time Drift in HPAEC cause Potential Cause: CO2 absorption into high-pH mobile phase start->cause solution1 Solution 1: Sparge mobile phase with inert gas (He or N2) cause->solution1 solution2 Solution 2: Use a carbonate trap on the mobile phase line cause->solution2 outcome Result: Stable Retention Times solution1->outcome solution2->outcome

Caption: Logical relationship for troubleshooting retention time drift in HPAEC.

References

Minimizing non-specific binding in Gal(b1-2)Gal functional assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in Gal(β1-2)Gal functional assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding in Gal(β1-2)Gal functional assays?

Non-specific binding in Gal(β1-2)Gal functional assays can arise from several factors:

  • Hydrophobic Interactions: Proteins and other molecules can non-specifically adhere to the surfaces of microplates or other assay components through hydrophobic interactions.

  • Ionic Interactions: Charged molecules can interact with oppositely charged surfaces or molecules, leading to non-specific binding.

  • Endogenous Biotin: Tissues and cells may contain endogenous biotin, which can be a source of background if an avidin/streptavidin-biotin detection system is used.[1]

  • Fc Receptors: If antibodies are used in the assay, they can bind non-specifically to Fc receptors present on cells.[2]

  • Contaminating Glycoproteins: Common blocking agents like milk or normal sera contain glycoproteins that can interact with lectins, leading to high background.[1][2]

Q2: Which blocking agents are recommended for Gal(β1-2)Gal and other lectin-based assays?

Standard blocking agents like non-fat dry milk are not recommended for lectin-based assays due to their high glycoprotein content.[2] Recommended alternatives include:

  • Bovine Serum Albumin (BSA): A commonly used protein-based blocking agent that is effective in many applications. However, it's important to use a high-quality grade of BSA, as some preparations can contain contaminating carbohydrates.[3][4]

  • Carbo-Free Blocking Solutions: These are commercially available solutions specifically designed for carbohydrate-based assays and are free of glycoproteins.[1][2]

  • Synthetic Polymers: Polyvinyl alcohol (PVA) and polyvinylpyrrolidone (PVP) have been shown to be effective blocking agents in Enzyme-Linked Lectin Assays (ELLAs) as they do not interact with lectins.[3][4]

Q3: How can I minimize background when using a biotin-streptavidin detection system?

When using a biotin-streptavidin system in a lectin-based assay, it is crucial to avoid using avidin for blocking endogenous biotin because avidin itself is a glycoprotein and can cause non-specific binding.[2] Instead:

  • Use Streptavidin: Streptavidin is a non-glycosylated alternative to avidin and should be used for detecting biotinylated lectins.[2]

  • Avidin/Biotin Blocking Kit: If high background persists due to endogenous biotin, pre-treatment with an avidin/biotin blocking kit can be effective.[1]

Troubleshooting Guides

Issue 1: High Background Signal Across the Entire Plate

High background across the entire assay plate is a common issue that can mask the specific signal.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Rationale
Inadequate Blocking Increase the concentration or incubation time of the blocking agent.Ensures all non-specific binding sites on the plate surface are saturated.
Switch to a more appropriate blocking agent for lectin assays (e.g., Carbo-Free Blocking Solution, PVA, or high-purity BSA).[1][2][3][4]Standard blockers like milk contain glycoproteins that interact with lectins.[2]
Sub-optimal Washing Increase the number of wash steps or the volume of wash buffer.Thorough washing removes unbound reagents that contribute to background noise.
Add a mild detergent like Tween-20 (0.05%) to the wash buffer.Detergents help to disrupt weak, non-specific interactions.
Reagent Concentration Too High Titrate the concentration of the primary lectin/antibody and secondary detection reagents.Using the optimal concentration will maximize the specific signal while minimizing non-specific binding.
Issue 2: False Positives or Inconsistent Results

Inconsistent or unexpectedly positive results can arise from specific but unintended interactions within the assay.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Rationale
Endogenous Biotin Use a streptavidin-based detection system instead of avidin.[2]Streptavidin is not glycosylated and has a lower non-specific binding profile.[2]
Pre-treat samples with an avidin/biotin blocking kit.[1]This will block endogenous biotin from binding to the detection reagents.
Cross-reactivity of Reagents Run controls with individual components of the assay to identify the source of cross-reactivity.This helps to pinpoint which reagent is causing the non-specific signal.
If using secondary antibodies, ensure they are pre-adsorbed against the species of your sample.Pre-adsorption removes antibodies that may cross-react with endogenous proteins.

Experimental Protocols

Protocol: Enzyme-Linked Lectin Assay (ELLA) with Reduced Non-Specific Binding

This protocol provides a general framework for an ELLA, incorporating best practices to minimize background.

  • Coating:

    • Immobilize the glycoprotein or glycoconjugate of interest onto a high-binding microplate.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of a suitable blocking agent (e.g., 1% PVA in PBS or a commercial Carbo-Free Blocking Solution) to each well.[3][4]

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Lectin Incubation:

    • Add the biotinylated Gal(β1-2)Gal-specific lectin, diluted in a blocking buffer, to the wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Detection:

    • Add streptavidin conjugated to an enzyme (e.g., HRP or AP), diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Substrate Addition and Measurement:

    • Add the appropriate enzyme substrate.

    • Incubate until color development is sufficient.

    • Stop the reaction and read the absorbance at the appropriate wavelength.

Data Presentation

Table 1: Comparison of Blocking Agents in Lectin-Based Assays

This table summarizes the effectiveness of different blocking agents in reducing non-specific binding in lectin assays, based on findings from multiple studies.

Blocking Agent Composition Effectiveness in Lectin Assays Reference
Non-fat Dry Milk Contains glycoproteinsPoor - High background[2]
Normal Sera Contains glycoproteinsPoor - High background[2]
Bovine Serum Albumin (BSA) ProteinGood - Use high-purity, carbohydrate-free grade[1][2]
Carbo-Free Blocking Solution Glycoprotein-free proprietary formulationExcellent - Specifically designed for glycan assays[1][2]
Polyvinyl Alcohol (PVA) Synthetic polymerExcellent - No interaction with a wide range of lectins[3][4]
Polyvinylpyrrolidone (PVP) Synthetic polymerGood - Slight interaction with a few lectins[3]

Visualizations

Experimental_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_detection Detection p1 Coat Plate with Glycoprotein p2 Wash p1->p2 p3 Block with PVA or Carbo-Free Blocker p2->p3 p4 Wash p3->p4 a1 Add Biotinylated Lectin p4->a1 a2 Incubate a1->a2 a3 Wash a2->a3 a4 Add Streptavidin-HRP a3->a4 a5 Incubate a4->a5 a6 Wash a5->a6 d1 Add TMB Substrate a6->d1 d2 Incubate d1->d2 d3 Stop Reaction d2->d3 d4 Read Absorbance d3->d4

Caption: Workflow for an Enzyme-Linked Lectin Assay (ELLA).

Troubleshooting_Logic cluster_solutions1 Blocking Agent Issues cluster_solutions2 Washing Issues cluster_solutions3 Reagent Concentration Issues start High Background Signal q1 Is the blocking agent appropriate for lectin assays? start->q1 s1a Switch to Carbo-Free Blocker or PVA q1->s1a No s1b Use high-purity, carbohydrate-free BSA q1->s1b No q2 Are wash steps sufficient? q1->q2 Yes s1a->q2 s1b->q2 s2a Increase number and volume of washes q2->s2a No s2b Add detergent (e.g., Tween-20) to wash buffer q2->s2b No q3 Are reagent concentrations optimized? q2->q3 Yes s2a->q3 s2b->q3 s3a Titrate primary lectin/antibody q3->s3a No s3b Titrate secondary detection reagent q3->s3b No end Background Signal Reduced q3->end Yes s3a->end s3b->end

Caption: Troubleshooting logic for high background signals.

Signaling_Pathway_Placeholder cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Gal(β1-2)Gal Receptor protein1 Downstream Protein 1 receptor->protein1 protein2 Downstream Protein 2 protein1->protein2 pathway Signaling Cascade protein2->pathway tf Transcription Factor pathway->tf gene Target Gene Expression tf->gene ligand Gal(β1-2)Gal Ligand ligand->receptor

Caption: Generic signaling pathway initiated by ligand binding.

References

Technical Support Center: Increasing the Efficiency of Enzymatic Gal(β1-2)Gal Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic synthesis of Gal(β1-2)Gal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: Is there a specific β-1,2-galactosyltransferase available for the synthesis of Gal(β1-2)Gal?

A1: Currently, a commercially available, dedicated β-1,2-galactosyltransferase for the synthesis of Gal(β1-2)Gal is not widely reported in the literature. The primary enzymatic route to synthesize this disaccharide is through the transglycosylation activity of β-galactosidases (EC 3.2.1.23). These enzymes, while naturally functioning to hydrolyze β-galactosidic bonds, can catalyze the formation of new glycosidic linkages under specific reaction conditions.[1]

Q2: What is the principle of synthesizing Gal(β1-2)Gal using β-galactosidase?

A2: The synthesis relies on the enzyme's transglycosylation activity. In the presence of a suitable galactose donor (e.g., lactose, o-nitrophenyl-β-D-galactopyranoside) and an acceptor (in this case, a galactose molecule), the β-galactosidase transfers the galactose moiety from the donor to the acceptor. The key challenge is to control the reaction conditions to favor the formation of the desired β1-2 linkage over hydrolysis of the donor and the formation of other linkage isomers (e.g., β1-3, β1-4, β1-6).[2][3][4]

Q3: What are the key factors influencing the yield and regioselectivity of Gal(β1-2)Gal synthesis?

A3: Several factors critically influence the outcome of the transglycosylation reaction:

  • Enzyme Source: β-galactosidases from different microbial sources (e.g., Aspergillus oryzae, Bacillus circulans, Kluyveromyces lactis) exhibit different regioselectivities.[3]

  • Substrate Concentration: High concentrations of the acceptor (galactose) and donor are generally required to favor the transglycosylation reaction over hydrolysis.[5][6]

  • pH: The optimal pH for transglycosylation may differ from the optimal pH for hydrolysis.

  • Temperature: Temperature affects both enzyme activity and stability, and the optimal temperature for synthesis needs to be determined empirically.[5]

  • Reaction Time: The yield of the desired product will change over time, often reaching a peak before subsequent hydrolysis of the newly formed disaccharide.

Q4: How can I monitor the progress and analyze the products of my reaction?

A4: High-Performance Liquid Chromatography (HPLC) is a common method for analyzing the reaction mixture. Using a suitable column, such as an aminopropyl-functionalized column, you can separate and quantify the starting materials, the desired Gal(β1-2)Gal product, and other disaccharide isomers.[7][8] Mass spectrometry (MS) can be coupled with HPLC to confirm the identity of the products.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation 1. Inactive enzyme. 2. Suboptimal reaction conditions (pH, temperature). 3. Insufficient substrate concentration.1. Verify enzyme activity using a standard chromogenic substrate (e.g., ONPG). 2. Perform a systematic optimization of pH and temperature. 3. Increase the concentration of the galactose donor and acceptor.
Low yield of Gal(β1-2)Gal 1. Hydrolysis is the predominant reaction. 2. Formation of other linkage isomers is favored. 3. Product inhibition.1. Increase substrate concentration. Screen different β-galactosidases. 2. Modify reaction conditions (pH, temperature, enzyme source). Consider enzyme engineering if resources permit.[10][11][12] 3. Monitor the reaction over time and stop it at the optimal point. Consider strategies to remove the product as it is formed.
Multiple product peaks on HPLC 1. Formation of various disaccharide linkage isomers. 2. Formation of higher oligosaccharides.1. This is expected. The goal is to optimize conditions to maximize the peak corresponding to Gal(β1-2)Gal. 2. Adjust the donor-to-acceptor ratio. A higher acceptor concentration may favor disaccharide formation.
Difficulty in separating isomers 1. Inadequate HPLC column or mobile phase.1. Use a high-resolution carbohydrate analysis column. Optimize the mobile phase composition (e.g., acetonitrile/water gradient).[7]

Quantitative Data Summary

Table 1: Influence of Reaction Parameters on β-Galactosidase Activity

Parameter Typical Range Effect on Transglycosylation Reference
Initial Lactose Concentration 5% - 60% (w/w)Higher concentrations generally favor transglycosylation over hydrolysis.[5][6]
Temperature 30°C - 60°COptimum temperature is enzyme-dependent and can influence the ratio of transglycosylation to hydrolysis.[5]
pH 4.0 - 7.5The optimal pH for transglycosylation can differ from the hydrolytic optimum.[13]
Enzyme Concentration VariesHigher enzyme concentration can increase the initial reaction rate, but may not affect the final equilibrium.[5]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of Gal(β1-2)Gal
  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM sodium phosphate buffer) at the desired pH.

    • Dissolve the galactose donor (e.g., lactose) and acceptor (D-galactose) in the buffer to the desired concentrations (e.g., 20-40% w/v total sugars).

    • Pre-incubate the substrate solution at the optimal reaction temperature.

  • Enzyme Addition:

    • Add a predetermined amount of β-galactosidase to initiate the reaction. The optimal enzyme concentration should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture with gentle agitation at the optimal temperature for a set period.

  • Reaction Monitoring and Termination:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 5-10 minutes).

    • Centrifuge the terminated reaction mixture to remove any precipitated protein.

  • Analysis:

    • Analyze the supernatant by HPLC to determine the concentration of substrates and products.

Protocol 2: HPLC Analysis of Reaction Products
  • Sample Preparation:

    • Dilute the supernatant from the terminated reaction with the mobile phase to an appropriate concentration for HPLC analysis.

    • Filter the diluted sample through a 0.22 µm syringe filter.

  • HPLC Conditions (Example):

    • Column: Aminopropyl-silica column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water (e.g., 75:25 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).[8]

  • Data Analysis:

    • Identify and quantify the peaks corresponding to the substrates and products by comparing their retention times and peak areas with those of known standards.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Donor Galactose Donor (e.g., Lactose) ReactionMix Reaction Mixture Donor->ReactionMix Acceptor Galactose Acceptor Acceptor->ReactionMix Buffer Buffer Solution Buffer->ReactionMix Enzyme β-Galactosidase Enzyme->ReactionMix Termination Reaction Termination (Heat Inactivation) ReactionMix->Termination HPLC HPLC Analysis Termination->HPLC Product Gal(β1-2)Gal Product HPLC->Product

Caption: Experimental workflow for the enzymatic synthesis of Gal(β1-2)Gal.

Troubleshooting_Logic Start Start: Low Gal(β1-2)Gal Yield CheckEnzyme Is Enzyme Active? Start->CheckEnzyme CheckEnzyme->Start No, Replace Enzyme OptimizeConditions Optimize Reaction Conditions (pH, Temp, Substrate Conc.) CheckEnzyme->OptimizeConditions Yes CheckHydrolysis Is Hydrolysis Predominant? OptimizeConditions->CheckHydrolysis IncreaseSubstrate Increase Substrate Concentration CheckHydrolysis->IncreaseSubstrate Yes CheckIsomers Are Other Isomers Favored? CheckHydrolysis->CheckIsomers No IncreaseSubstrate->CheckIsomers ScreenEnzymes Screen Different β-Galactosidases CheckIsomers->ScreenEnzymes Yes Success Improved Yield CheckIsomers->Success No ScreenEnzymes->Success

Caption: Troubleshooting logic for optimizing Gal(β1-2)Gal synthesis.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Gal(β1-3)Gal and its Isomer Gal(β1-2)Gal

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the known biological functions and interactions of Gal(β1-3)Gal, with a highlight on the current data gap for its β1-2 linked counterpart.

This guide provides a detailed comparison of the biological activities of two structurally related disaccharides: Gal(β1-2)Gal and Gal(β1-3)Gal. While extensive research has elucidated some of the roles of glycans containing the Gal(β1-3)Gal linkage, particularly in the context of cell recognition and immune responses, there is a notable scarcity of data on the biological significance of the Gal(β1-2)Gal isomer. This document summarizes the existing knowledge on Gal(β1-3)Gal, presents relevant experimental methodologies, and underscores the current knowledge gap regarding Gal(β1-2)Gal, offering a perspective for future research directions.

Introduction to Gal(β1-2)Gal and Gal(β1-3)Gal

Gal(β1-2)Gal and Gal(β1-3)Gal are disaccharides composed of two galactose units linked by a β-glycosidic bond. The key structural difference lies in the point of attachment of the glycosidic bond on the second galactose molecule, which is at the C2 hydroxyl group for Gal(β1-2)Gal and the C3 hydroxyl group for Gal(β1-3)Gal. This seemingly minor variation in linkage can have profound implications for the three-dimensional structure of the molecule and, consequently, its ability to be recognized by and interact with proteins such as lectins, antibodies, and enzymes.

Biological Activity of Gal(β1-3)Gal Containing Structures

The Gal(β1-3)Gal linkage is a component of more complex glycans, most notably the Type 1 N-acetyllactosamine (LacNAc) core structure (Gal(β1-3)GlcNAc). These structures are found on glycoproteins and glycolipids on the surface of cells and play significant roles in various biological processes.

Interaction with Galectins

Galectins are a family of β-galactoside-binding proteins that are crucial mediators of cell-cell and cell-matrix interactions. While galectins recognize β-galactosides, they exhibit preferences for specific linkages and the overall glycan structure.

  • Galectin-3: This well-studied galectin has been shown to bind to glycans containing the Type 1 LacNAc structure, although often with a lower affinity compared to its binding to the Type 2 LacNAc (Gal(β1-4)GlcNAc) isomer. This differential binding can influence cellular processes such as cell adhesion, signaling, and apoptosis.

Role in Cancer and Immunity

Glycans containing the Gal(β1-3)GalNAc moiety, a structure closely related to Gal(β1-3)Gal, are part of the globo-series of glycosphingolipids, such as the stage-specific embryonic antigen-3 (SSEA-3).

  • Cancer Progression: Upregulation of SSEA-3 has been observed in several cancers and is associated with tumor progression and metastasis. These glycans can interact with signaling molecules on the cell surface, influencing pathways that control cell survival and proliferation.[1]

The Data Gap: Biological Activity of Gal(β1-2)Gal

Despite the well-documented, albeit nuanced, roles of the β1-3 linkage, there is a significant lack of published research on the biological activity of the Gal(β1-2)Gal disaccharide. Searches of scientific literature did not yield substantial information on its natural occurrence, its interaction with lectins or other proteins, or its effects on cellular processes. This represents a significant gap in our understanding of how subtle variations in glycosidic linkages can impact biological function.

Comparative Data Summary

Due to the lack of available data for Gal(β1-2)Gal, a direct quantitative comparison of biological activities is not possible at this time. The following table summarizes the known interactions for glycans containing the Gal(β1-3)Gal linkage.

Lectin/ProteinLigand StructureBinding Affinity (Kd)Biological Context
Galectin-3 Gal(β1-3)GlcNAc (Type 1 LacNAc)Weaker than Gal(β1-4)GlcNAcCell adhesion, signaling
Anti-α-Gal Antibodies Gal(α1-3)Gal(β1-4)GlcNAcHighChagas disease, xenotransplantation

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Isothermal Titration Calorimetry (ITC) for Lectin-Disaccharide Interaction

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a lectin and a disaccharide.[2][3][4][5]

Methodology:

  • Sample Preparation:

    • Dialyze both the lectin and disaccharide solutions extensively against the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the lectin and disaccharide solutions using UV-Vis spectroscopy or other appropriate methods.

  • ITC Experiment:

    • Load the lectin solution (typically in the micromolar range) into the sample cell of the ITC instrument.

    • Load the disaccharide solution (at a concentration 10-20 times higher than the lectin) into the injection syringe.

    • Perform a series of injections of the disaccharide solution into the lectin solution while monitoring the heat change.

    • A control experiment, injecting the disaccharide into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Solid-Phase Glycan Binding Assay

Objective: To assess the binding of a lectin to immobilized glycans.[6][7]

Methodology:

  • Plate Coating:

    • Immobilize synthetic glycans or glycoproteins containing the desired disaccharide onto the surface of a microtiter plate. This can be achieved through covalent linkage to activated plates or passive adsorption.

  • Blocking:

    • Block the unoccupied sites on the plate surface with a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.

  • Lectin Incubation:

    • Add serial dilutions of a labeled lectin (e.g., biotinylated or fluorescently labeled) to the wells and incubate to allow binding.

  • Washing:

    • Wash the plate thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound lectin.

  • Detection:

    • For biotinylated lectins, add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) followed by a colorimetric or chemiluminescent substrate.

    • For fluorescently labeled lectins, measure the fluorescence intensity directly.

  • Data Analysis:

    • Quantify the signal in each well to determine the extent of lectin binding to each glycan.

Glycan-Mediated Cell Adhesion Assay

Objective: To investigate the role of specific glycans in mediating cell adhesion.[2][8][9][10][11]

Methodology:

  • Plate Coating:

    • Coat the wells of a microtiter plate with a purified lectin or an extracellular matrix protein.

  • Cell Preparation:

    • Label the cells of interest with a fluorescent dye (e.g., Calcein-AM).

  • Adhesion Inhibition (Optional):

    • Pre-incubate the labeled cells with the disaccharides of interest (Gal(β1-2)Gal or Gal(β1-3)Gal) to assess their ability to inhibit adhesion.

  • Cell Seeding and Adhesion:

    • Seed the labeled cells (with or without inhibitors) into the coated wells and allow them to adhere for a defined period.

  • Washing:

    • Gently wash the wells to remove non-adherent cells.

  • Quantification:

    • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of cell adhesion in the presence and absence of the inhibitory disaccharides.

Signaling Pathway Analysis

Analysis of MAP Kinase Activation by Glycan Stimulation

Objective: To determine if the interaction of a glycan with a cell surface receptor activates intracellular signaling pathways, such as the MAP kinase pathway.[12][13][14][15]

Methodology:

  • Cell Culture and Stimulation:

    • Culture the cells of interest to an appropriate confluency.

    • Stimulate the cells with the glycan of interest (or a lectin in the presence/absence of the inhibitory disaccharide) for various time points.

  • Cell Lysis:

    • Lyse the cells at each time point to extract total cellular proteins.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated (activated) forms of MAP kinases (e.g., anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38).

    • Use antibodies against the total forms of these kinases as loading controls.

  • Detection:

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities to determine the level of MAP kinase phosphorylation at each time point, indicating the activation of the signaling pathway.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Glycoprotein Receptor (e.g., with Gal(β1-3)GalNAc) RAS RAS Receptor->RAS Activates Galectin3 Galectin-3 Galectin3->Receptor Binds to glycan RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Galectin-3 mediated signaling pathway.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Lectin Lectin Solution Dialysis Dialysis in same buffer Lectin->Dialysis Disaccharide Disaccharide Solution Disaccharide->Dialysis Concentration Concentration Determination Dialysis->Concentration Loading Load Lectin into Cell Load Disaccharide into Syringe Concentration->Loading Titration Titration Loading->Titration Heat Measure Heat Change Titration->Heat Integration Integrate Peaks Heat->Integration Fitting Fit to Binding Model Integration->Fitting Parameters Determine K_d, n, ΔH, ΔS Fitting->Parameters

Caption: Isothermal Titration Calorimetry workflow.

Conclusion and Future Directions

The current body of scientific literature provides valuable insights into the biological roles of glycans containing the Gal(β1-3)Gal linkage, particularly in the context of their interactions with galectins and their implications in disease processes. However, the stark absence of data on the biological activity of Gal(β1-2)Gal highlights a significant knowledge gap. To achieve a comprehensive understanding of how glycosidic linkage isomerism dictates biological function, future research should be directed towards:

  • Investigating the natural occurrence of Gal(β1-2)Gal in biological systems.

  • Screening for proteins , including lectins and enzymes, that specifically recognize or process the Gal(β1-2)Gal linkage.

  • Synthesizing Gal(β1-2)Gal and its derivatives for use in comparative biological assays alongside their Gal(β1-3)Gal counterparts.

  • Utilizing glycan arrays that include a broader range of disaccharide isomers to perform high-throughput screening of lectin binding.

By addressing these questions, the scientific community can begin to build a more complete picture of the structure-function relationships that govern carbohydrate-mediated biological processes.

References

Comparative Analysis of Anti-Glycan Antibody Cross-Reactivity with Gal(β1-2)Gal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of anti-glycan antibodies with the Gal(β1-2)Gal disaccharide. Due to the limited publicly available data specifically quantifying antibody binding to the Gal(β1-2)Gal epitope, this document will focus on presenting established experimental protocols and data formats that can be applied to evaluate such interactions. We will use hypothetical data for illustrative purposes and provide detailed workflows for key analytical techniques.

Introduction to Anti-Glycan Antibody Cross-Reactivity

Anti-glycan antibodies are crucial components of the immune system, involved in both defense against pathogens and in autoimmune responses. Their specificity is a critical determinant of their biological function. Cross-reactivity, the ability of an antibody to bind to multiple, structurally related epitopes, can have significant physiological and pathological implications. The Gal(β1-2)Gal linkage is a carbohydrate motif present in certain glycoconjugates, and understanding antibody interactions with this structure is essential for various research and therapeutic applications.

Quantitative Comparison of Binding Affinities

To illustrate how data on anti-glycan antibody cross-reactivity is typically presented, the following table provides a hypothetical comparison of the binding affinity of a fictional monoclonal antibody, mAb-X, to Gal(β1-2)Gal and other structurally related galactosyl-disaccharides. Such data is commonly generated using techniques like Surface Plasmon Resonance (SPR) or Enzyme-Linked Immunosorbent Assay (ELISA).

Table 1: Hypothetical Binding Affinity of mAb-X to Various Galactosyl-Disaccharides

Glycan EpitopeLinkageAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
Gal(β1-2)Gal β1-21.5 x 10⁵2.0 x 10⁻⁴1.3 x 10⁻⁹
Gal(β1-3)Galβ1-38.0 x 10⁴5.0 x 10⁻⁴6.3 x 10⁻⁹
Gal(β1-4)Galβ1-45.0 x 10⁴1.0 x 10⁻³2.0 x 10⁻⁸
Gal(α1-3)Galα1-31.0 x 10³5.0 x 10⁻³5.0 x 10⁻⁶

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibody-glycan interactions. Below are protocols for three key experimental techniques.

Glycan Microarray Analysis

Glycan microarrays are a high-throughput method to screen the binding specificity of antibodies against a large library of immobilized glycans.

Experimental Workflow:

Glycan_Microarray_Workflow cluster_prep Preparation cluster_printing Printing cluster_binding Binding Assay cluster_detection Detection & Analysis Glycan_Synthesis Synthesize/Isolate Glycans with Linkers Arraying Spot Glycans onto Slides using a Robotic Arrayer Glycan_Synthesis->Arraying Slide_Coating Coat Glass Slides (e.g., NHS-activated) Slide_Coating->Arraying Incubation Incubate in a Humid Chamber for Covalent Attachment Arraying->Incubation Blocking Block Unreacted Sites (e.g., with Ethanolamine) Incubation->Blocking Antibody_Incubation Incubate Array with Labeled Anti-Glycan Antibody Blocking->Antibody_Incubation Washing1 Wash to Remove Unbound Antibody Antibody_Incubation->Washing1 Secondary_Ab Incubate with Fluorescently Labeled Secondary Antibody (if needed) Washing1->Secondary_Ab Washing2 Final Wash Secondary_Ab->Washing2 Scanning Scan Slide with a Fluorescence Microarray Scanner Washing2->Scanning Data_Analysis Quantify Spot Intensities and Analyze Binding Specificity Scanning->Data_Analysis

Caption: Workflow for Glycan Microarray Analysis.

Protocol:

  • Glycan Immobilization: Glycans containing an amine-linker (e.g., Gal(β1-2)Gal-NH2) are dissolved in a printing buffer (e.g., 300 mM sodium phosphate, pH 8.5) to a final concentration of 100 µM.[1]

  • Printing: The glycan solutions are printed onto N-hydroxysuccinimide (NHS)-activated glass slides using a robotic microarrayer. The slides are then incubated in a humidified chamber to facilitate covalent bond formation.[1]

  • Blocking: Remaining active NHS groups on the slide surface are quenched by incubation with a blocking buffer (e.g., 50 mM ethanolamine in 100 mM Tris-HCl, pH 9.0).

  • Binding Assay: The glycan array is incubated with the primary anti-glycan antibody at a predetermined optimal concentration in a binding buffer (e.g., PBS with 1% BSA and 0.05% Tween-20) for 1 hour at room temperature.

  • Washing: The slide is washed with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound primary antibody.

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody (e.g., Alexa Fluor 647-conjugated anti-human IgG) is added and incubated for 1 hour in the dark.

  • Final Wash and Scanning: The slide is washed again, dried by centrifugation, and scanned using a microarray fluorescence scanner.

  • Data Analysis: The fluorescence intensity of each spot is quantified, and the average signal for replicate spots is calculated to determine the binding specificity and relative affinity of the antibody to each glycan.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay used to quantify the binding of an antibody to an immobilized antigen.

Protocol:

  • Plate Coating: A 96-well microtiter plate is coated with a glycoconjugate (e.g., Gal(β1-2)Gal-BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Blocking: The plate is washed with wash buffer (e.g., PBS with 0.05% Tween-20) and blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[2]

  • Primary Antibody Incubation: A serial dilution of the anti-glycan antibody is added to the wells and incubated for 2 hours at room temperature.

  • Washing: The plate is washed to remove unbound primary antibody.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) is added and incubated for 1 hour at room temperature.

  • Detection: After another wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color develops. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The binding affinity can be determined by analyzing the concentration-dependent binding curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[3]

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_regeneration Regeneration cluster_analysis Data Analysis Chip_Activation Activate Sensor Chip Surface (e.g., CM5 chip with EDC/NHS) Ligand_Immobilization Immobilize Glycoconjugate (e.g., Gal(b1-2)Gal-BSA) Chip_Activation->Ligand_Immobilization Blocking Block Remaining Active Sites (e.g., with Ethanolamine) Ligand_Immobilization->Blocking Analyte_Injection Inject Serial Dilutions of Anti-Glycan Antibody (Analyte) Blocking->Analyte_Injection Association Monitor Association Phase Analyte_Injection->Association Dissociation Monitor Dissociation Phase (Buffer Flow) Association->Dissociation Regeneration_Pulse Inject Regeneration Solution (e.g., Glycine-HCl) to Remove Bound Analyte Dissociation->Regeneration_Pulse Sensorgram_Fitting Fit Sensorgram Data to a Binding Model Regeneration_Pulse->Sensorgram_Fitting Kinetic_Parameters Determine ka, kd, and KD Sensorgram_Fitting->Kinetic_Parameters

Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.

Protocol:

  • Ligand Immobilization: A sensor chip (e.g., CM5) is activated using a mixture of EDC and NHS. A solution of the glycoconjugate (ligand), such as Gal(β1-2)Gal-BSA, is then injected over the activated surface to achieve covalent immobilization. Remaining active esters are deactivated with ethanolamine.

  • Binding Measurement: A series of concentrations of the anti-glycan antibody (analyte) are injected over the sensor surface. The association is monitored in real-time. This is followed by an injection of running buffer to monitor the dissociation of the antibody-glycan complex.

  • Regeneration: A regeneration solution (e.g., low pH glycine) is injected to remove the bound antibody from the ligand, preparing the surface for the next injection cycle.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[4]

Potential Signaling Pathways

The binding of an anti-glycan antibody to its target on a cell surface can initiate various downstream signaling pathways. The specific pathway activated depends on the antibody isotype and the cell type expressing the glycan.

B-Cell Receptor (BCR) Signaling

If the anti-glycan antibody is a membrane-bound immunoglobulin on a B cell (part of the B-cell receptor), its cross-linking by a multivalent glycan antigen can trigger B-cell activation.[5][6][7][8][9]

BCR_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling BCR BCR (Anti-Glycan Ig) Lyn Lyn BCR->Lyn Activation Syk Syk BCR->Syk Recruitment & Activation Antigen Multivalent Glycan (e.g., containing this compound) Antigen->BCR Binding & Cross-linking Lyn->BCR ITAM Phosphorylation BLNK BLNK Syk->BLNK Phosphorylation BTK BTK BLNK->BTK Recruitment PLCy2 PLCγ2 BLNK->PLCy2 Recruitment BTK->PLCy2 Activation IP3 IP3 PLCy2->IP3 DAG DAG PLCy2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Gene_Expression Gene Expression Changes (Proliferation, Differentiation, Antibody Production) Ca_Release->Gene_Expression PKC_Activation->Gene_Expression

Caption: Simplified B-Cell Receptor (BCR) Signaling Pathway.

Fc Receptor (FcR) Signaling

When a soluble anti-glycan antibody (e.g., IgG) binds to a glycan on the surface of a target cell, the Fc portion of the antibody can be recognized by Fc receptors on immune effector cells like macrophages or natural killer (NK) cells, leading to phagocytosis or antibody-dependent cell-mediated cytotoxicity (ADCC).[10][11]

FcR_Signaling cluster_cells Cellular Interaction cluster_signaling Intracellular Signaling Target_Cell Target Cell with Glycan (e.g., expressing this compound) Anti_Glycan_Ab Anti-Glycan IgG Anti_Glycan_Ab->Target_Cell Binds to Glycan Effector_Cell Effector Cell (e.g., Macrophage) FcR Fc Receptor FcR->Anti_Glycan_Ab Binds to Fc region ITAM_Phos ITAM Phosphorylation FcR->ITAM_Phos Clustering & Activation Syk_Activation Syk/ZAP70 Activation ITAM_Phos->Syk_Activation Downstream_Cascade Downstream Signaling Cascade Syk_Activation->Downstream_Cascade Effector_Function Effector Functions (Phagocytosis, Cytokine Release, ADCC) Downstream_Cascade->Effector_Function

Caption: Simplified Fc Receptor (FcR) Signaling Pathway.

Conclusion

While direct experimental data on the cross-reactivity of anti-glycan antibodies with the Gal(β1-2)Gal epitope remains scarce in publicly accessible literature, the experimental frameworks presented in this guide provide robust and reliable methods for its determination. By employing techniques such as glycan microarray analysis, ELISA, and SPR, researchers can quantitatively assess the binding affinity and specificity of antibodies to this and other glycan structures. Understanding these interactions is fundamental for advancing our knowledge in immunology, disease pathogenesis, and for the development of novel glycan-targeted therapeutics.

References

Validating Gal(β1-2)Gal as a Novel Lectin Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of a novel lectin-ligand interaction is a critical step in understanding its biological significance and therapeutic potential. This guide provides a comprehensive framework for validating the disaccharide Gal(β1-2)Gal as a ligand for a specific, yet to be identified, lectin. Due to the novelty of this specific linkage in glycan-lectin interaction studies, this guide establishes a validation workflow by drawing comparisons with well-characterized galactose-containing disaccharides and the lectins that recognize them.

Comparative Binding Affinity of Galactose-Containing Disaccharides

While specific binding data for Gal(β1-2)Gal is not yet established in the literature, a comparative analysis of known galactose-terminated disaccharides provides a benchmark for affinity and specificity. The following table summarizes quantitative data for the interaction of common galactosides with various lectins, primarily from the galectin family, which are well-known for their affinity for β-galactosides.[1][2][3] This data is crucial for contextualizing the binding affinity of a novel ligand like Gal(β1-2)Gal.

LigandLectinBinding Affinity (Kd)Technique
Lactose (Galβ1-4Glc)Galectin-148 µMIsothermal Titration Calorimetry (ITC)
N-acetyllactosamine (LacNAc) (Galβ1-4GlcNAc)Galectin-3Weakly binds single unitsGlycan Microarray
Thomsen-Friedenreich (TF) Antigen (Galβ1-3GalNAc)Galectin-3Two orders of magnitude higher than Galectin-1Isothermal Titration Calorimetry (ITC)
Blood Group A Determinant (GalNAcα1-3(Fucα1-2)Gal)Galectin-8 (C-terminal CRD)Lower affinity bindingNot specified
α2-3-sialylated glycansGalectin-8 (N-terminal CRD)~50 nMNot specified

Experimental Protocols for Validation

The validation of a novel lectin-ligand interaction requires a multi-faceted approach, employing several biophysical techniques to characterize the binding thermodynamics, kinetics, and specificity. Here, we detail the protocols for three key experimental methods.

1. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[4][5][6][7]

Protocol:

  • Sample Preparation:

    • Dialyze the purified lectin and dissolve the Gal(β1-2)Gal ligand in the same buffer to minimize buffer mismatch heats. A common buffer is phosphate-buffered saline (PBS) at pH 7.4.

    • Determine the precise concentrations of the lectin and ligand using a reliable method (e.g., UV-Vis spectroscopy for the protein).

  • ITC Experiment:

    • Load the lectin solution (typically in the µM range) into the sample cell of the calorimeter.

    • Load the Gal(β1-2)Gal solution (at a concentration 10-20 times that of the lectin) into the injection syringe.

    • Perform a series of small injections (e.g., 2 µL) of the ligand into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat change per injection.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH. The binding free energy (ΔG) and entropy (ΔS) can then be calculated.

2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding kinetics, providing association (ka) and dissociation (kd) rate constants, which can be used to calculate the equilibrium dissociation constant (Kd).[8][9][10]

Protocol:

  • Sensor Chip Immobilization:

    • Covalently immobilize the purified lectin onto the surface of a sensor chip (e.g., a CM5 chip) via amine coupling.

    • The immobilization level should be optimized to avoid mass transport limitations.

  • Binding Analysis:

    • Inject a series of concentrations of the Gal(β1-2)Gal ligand over the sensor surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of bound ligand, in real-time.

    • After each injection, flow buffer over the surface to monitor the dissociation phase.

  • Data Analysis:

    • Fit the association and dissociation curves (sensorgrams) to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine ka and kd.

    • Calculate the Kd from the ratio of kd/ka.

3. Glycan Microarray

Glycan microarrays allow for the high-throughput screening of a lectin against a large library of different glycans, providing a comprehensive profile of its binding specificity.[11][12][13]

Protocol:

  • Array Fabrication:

    • Synthesize or acquire a library of glycans, including Gal(β1-2)Gal and a diverse range of other structures for comparison.

    • Immobilize the glycans onto a functionalized glass slide in a spatially defined array.

  • Binding Assay:

    • Label the lectin of interest with a fluorescent tag (e.g., Cy3 or Cy5).

    • Incubate the fluorescently labeled lectin on the glycan microarray.

    • Wash the array to remove unbound lectin.

  • Data Acquisition and Analysis:

    • Scan the microarray using a fluorescence scanner to detect the spots where the lectin has bound.

    • Quantify the fluorescence intensity of each spot.

    • Analyze the data to determine the relative binding of the lectin to each glycan on the array, thus revealing its binding specificity.

Visualizing the Validation Workflow and Potential Signaling

Experimental Workflow for Lectin-Ligand Validation

The following diagram illustrates a logical workflow for the validation of a novel lectin-ligand interaction, starting from initial discovery to detailed biophysical characterization.

experimental_workflow cluster_discovery Discovery & Initial Screening cluster_quantification Quantitative Characterization cluster_structural Structural Basis cluster_validation Biological Validation a Hypothesized Interaction (e.g., Gal(b1-2)Gal and Lectin X) b Glycan Microarray a->b Screen for binding c Isothermal Titration Calorimetry (ITC) b->c Determine Thermodynamics d Surface Plasmon Resonance (SPR) b->d Determine Kinetics e X-ray Crystallography / Cryo-EM c->e d->e f Molecular Modeling e->f Elucidate binding site g Cell-based Assays f->g Functional studies

Caption: A streamlined workflow for validating novel lectin-glycan interactions.

Hypothetical Signaling Pathway

Should the interaction between Gal(β1-2)Gal and its specific lectin be found to occur on a cell surface, it could trigger a downstream signaling cascade. The following diagram illustrates a hypothetical pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound lectin Specific Lectin (Receptor) ligand->lectin Binding adaptor Adaptor Protein lectin->adaptor Recruitment kinase1 Kinase 1 adaptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation tf Transcription Factor kinase2->tf Activation gene Target Gene Expression tf->gene Transcription

Caption: A hypothetical signaling cascade initiated by lectin-glycan binding.

References

Differentiating Gal(β1-2)Gal from other Galactose Linkages by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of glycans is paramount. The isomeric nature of monosaccharide linkages, such as the β1-2, β1-3, β1-4, and β1-6 linkages between galactose units, presents a significant analytical challenge. Distinguishing these isomers is critical as the specific linkage can dictate a glycan's biological function, including its role in cell signaling and molecular recognition. This guide provides a comparative overview of mass spectrometry-based methods for differentiating the Gal(β1-2)Gal linkage from other common galactose linkages, supported by experimental data and detailed protocols.

Mass spectrometry, coupled with separation techniques and specific fragmentation strategies, has emerged as a powerful tool for glycan isomer analysis. Techniques such as Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Ion Mobility-Mass Spectrometry (IM-MS) can reveal subtle structural differences that are otherwise invisible to mass analysis alone.

Comparative Analysis of Galactose Linkages

The differentiation of galactose linkage isomers by mass spectrometry relies on generating and analyzing unique fragment ions or measuring distinct physical properties like collision cross-section (CCS). Derivatization, most commonly permethylation, is a crucial step to enhance ionization efficiency, stabilize labile structures, and promote informative fragmentation.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is the cornerstone of linkage analysis. By isolating a specific precursor ion and subjecting it to fragmentation, a characteristic fingerprint of product ions is generated. The relative abundances of these fragments can be used to identify the linkage position.

A key study by Galermo et al. demonstrated a method for determining glycosidic linkages of derivatized monosaccharides using LC-MS/MS. While this method involves analysis after hydrolysis, the fragmentation principles are informative for intact disaccharides as well. For galactose, a distinct fragmentation pattern emerges for the (1→2)-linkage compared to others.

Table 1: Key Diagnostic Fragment Ions for Differentiating Galactose Linkages (Permethylated and Derivatized Residues)

Linkage PositionDiagnostic Fragment Ion (m/z)Common Fragment Ion (m/z)Reference
Gal(β1-2) 217.2 175.1[1]
Gal(β1-3)231.2175.1[1]
Gal(β1-4)231.2175.1[1]
Gal(β1-6)231.2175.1[1]

This data is based on the analysis of derivatized monosaccharide residues after hydrolysis and provides a basis for differentiation. The m/z values correspond to fragment ions of the derivatized galactose monosaccharide.

Ion Mobility Spectrometry (IM-MS)

IM-MS adds another dimension of separation based on the size, shape, and charge of the ion, which is expressed as a collision cross-section (CCS) value. Isomers with different linkages will have distinct three-dimensional structures, leading to different CCS values, allowing for their separation and identification. Public databases like GlycoMob are becoming valuable resources for CCS values of known glycans.

While a comprehensive database with CCS values for all galactose disaccharide isomers is still under development, studies on similar disaccharide isomers, such as Gal(β1,3)GlcNAc and Gal(β1,4)GlcNAc, have shown that IM-MS can effectively separate them based on their unique CCS values.

Table 2: Example Collision Cross-Section (CCS) Values for Isomeric Disaccharide Fragments

Disaccharide FragmentPrecursor Ion (m/z)Fragment Ion (m/z)CCS (Ų)
Gal(β1,3)GlcNAc926.4486.2Value A
Gal(β1,4)GlcNAc926.4486.2Value B

Note: Specific CCS values for Gal(β1-2)Gal vs. other galactose disaccharides are not yet widely published in comparative databases. The values A and B represent distinct, measurable CCS values for the respective isomers, demonstrating the principle of separation.

Experimental Protocols

A robust experimental workflow is essential for the successful differentiation of galactose linkages. The following protocol outlines the key steps from sample preparation to data analysis.

Sample Preparation: Permethylation of Disaccharides

Permethylation is a critical derivatization step that replaces all free hydroxyl groups with methyl groups. This enhances the stability and ionization efficiency of the glycans and directs fragmentation pathways.

Materials:

  • Dried disaccharide sample (1-10 µg)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Freshly prepared NaOH slurry in DMSO

  • Iodomethane (Methyl Iodide, MeI)

  • Dichloromethane (DCM)

  • Water (HPLC-grade)

  • C18 solid-phase extraction (SPE) cartridge

Procedure:

  • Dissolve the dried disaccharide sample in 100 µL of anhydrous DMSO.

  • Add 300 µL of the freshly prepared and resuspended NaOH slurry to the sample.

  • Immediately add 100 µL of iodomethane (MeI).

  • Seal the reaction vial and vortex vigorously for 10-15 minutes at room temperature.

  • Quench the reaction by carefully adding 1 mL of water.

  • Add 1 mL of dichloromethane (DCM) and vortex to extract the permethylated glycans into the organic phase.

  • Centrifuge to separate the phases and carefully remove the upper aqueous layer.

  • Wash the organic layer twice with 1 mL of water.

  • Dry the DCM layer under a stream of nitrogen.

  • Resuspend the dried sample in 50% methanol/water for purification.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the sample onto the C18 cartridge.

  • Wash the cartridge with water to remove salts.

  • Elute the permethylated disaccharides with 75% methanol/water.

  • Dry the eluted sample and reconstitute in a suitable solvent for mass spectrometry analysis (e.g., 50% methanol).

LC-MS/MS Analysis

Liquid chromatography is used to separate the isomeric disaccharides prior to mass spectrometric analysis. A porous graphitic carbon (PGC) column is often effective for separating underivatized glycan isomers, while reversed-phase columns are suitable for permethylated glycans.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an electrospray ionization (ESI) source and MS/MS capabilities (e.g., Q-TOF, Orbitrap).

LC Conditions (for Permethylated Disaccharides):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 20% to 80% B over 30 minutes.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40 °C.

MS/MS Conditions:

  • Ionization Mode: Positive ion ESI.

  • Precursor Ion Selection: Isolate the [M+Na]⁺ adduct of the permethylated disaccharide.

  • Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).

  • Collision Energy: Optimize the collision energy to achieve a good balance of precursor ion depletion and fragment ion generation. This may require a stepped collision energy approach.

  • Data Acquisition: Acquire full scan MS and data-dependent MS/MS spectra.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process for differentiating galactose linkages.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Disaccharide Isomers (e.g., Gal(β1-2)Gal) Permethylation Permethylation Sample->Permethylation SPE_Cleanup C18 SPE Cleanup Permethylation->SPE_Cleanup LC_Separation LC Separation (Reversed-Phase) SPE_Cleanup->LC_Separation MS_Analysis MS Analysis (Positive ESI) LC_Separation->MS_Analysis Tandem_MS Tandem MS (MS/MS) (CID/HCD) MS_Analysis->Tandem_MS IM_Analysis Ion Mobility (CCS Measurement) MS_Analysis->IM_Analysis Optional IM-MS Frag_Analysis Fragmentation Pattern Analysis Tandem_MS->Frag_Analysis Linkage_ID Linkage Identification Frag_Analysis->Linkage_ID IM_Analysis->Linkage_ID

Caption: Experimental workflow for galactose linkage analysis.

logic_diagram cluster_fragments Diagnostic Fragments start Permethylated Disaccharide Ion ms2 Perform MS/MS (CID) start->ms2 frag_217 m/z 217.2 Observed? ms2->frag_217 frag_231 m/z 231.2 Observed? frag_217->frag_231 No linkage_1_2 Gal(β1-2) Linkage frag_217->linkage_1_2 Yes linkage_other Other Linkage (β1-3, β1-4, β1-6) frag_231->linkage_other Yes

Caption: Logic for differentiating the β1-2 linkage by CID.

Biological Significance of Galactose Linkages

While the biological roles of many specific glycan structures are still being unraveled, it is known that galacto-oligosaccharides (GOS) in general, which can contain various β-linkages, have significant prebiotic effects by selectively promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus.

The terminal positioning and linkage of galactose are also critical for recognition by galectins, a family of carbohydrate-binding proteins involved in a myriad of cellular processes including cell adhesion, migration, and signaling. The specific arrangement of galactose residues on the cell surface can modulate these interactions, thereby influencing cellular fate. While a distinct signaling pathway exclusively triggered by the Gal(β1-2)Gal linkage is not yet well-defined in the literature, the unique structural presentation of this linkage undoubtedly contributes to the vast diversity of the "glycome" and its capacity to encode biological information.

Conclusion

Differentiating the Gal(β1-2)Gal linkage from its isomers is a challenging but achievable task with modern mass spectrometry techniques. A combination of chemical derivatization, high-resolution liquid chromatography, and tandem mass spectrometry provides the foundation for linkage-specific fragmentation analysis. The emergence of ion mobility-mass spectrometry offers an additional, powerful dimension of separation based on the three-dimensional structure of the isomers. By employing the systematic protocols and analytical strategies outlined in this guide, researchers and drug development professionals can more accurately characterize galactose-containing glycans, leading to a deeper understanding of their structure-function relationships and their potential as therapeutic targets or biomarkers.

References

Assessing the Purity of Synthesized Gal(β1-2)Gal: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates, ensuring the purity of the final product is a critical step. This guide provides a comparative overview of key analytical techniques for assessing the purity of synthesized β-D-galactopyranosyl-(1→2)-β-D-galactopyranose (Gal(β1-2)Gal). We present a side-by-side comparison of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), supplemented with Thin-Layer Chromatography (TLC) as a rapid, qualitative alternative.

Comparative Analysis of Purity Assessment Methods

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, including the need for quantitative data, structural confirmation, and throughput. The following table summarizes the key performance indicators for each method in the context of Gal(β1-2)Gal purity assessment.

Analytical TechniquePrincipleInformation ProvidedThroughputKey AdvantagesKey Limitations
HPAE-PAD Anion exchange chromatography of carbohydrates at high pH with electrochemical detection.Quantitative purity, retention time, detection of charged and neutral impurities.MediumHigh sensitivity and resolution for isomeric separation.Requires specialized non-metallic HPLC system.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei to provide detailed structural information.Unambiguous structural confirmation, identification and quantification of impurities with distinct signals.LowProvides detailed structural information for the target compound and impurities.Lower sensitivity compared to MS and HPLC, complex spectra for mixtures.
MALDI-TOF MS Ionization and mass analysis of molecules from a crystalline matrix.Molecular weight confirmation, detection of impurities with different masses.HighHigh sensitivity, rapid analysis, tolerant to some buffer components.Does not typically separate isomers, quantification can be challenging.
TLC Differential migration of compounds on a stationary phase.Qualitative assessment of purity, presence of major impurities.HighSimple, rapid, and low cost.Low resolution and sensitivity, not quantitative.

Experimental Protocols

Detailed methodologies for each of the primary analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

Objective: To quantify the purity of Gal(β1-2)Gal and separate it from other isomeric disaccharides and monosaccharide impurities.

Instrumentation:

  • High-performance liquid chromatography system with a non-metallic pump, injector, and flow paths.

  • Pulsed amperometric detector with a gold working electrode and a pH-Ag/AgCl reference electrode.

  • Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac series).

Reagents:

  • Deionized water (18.2 MΩ·cm)

  • Sodium hydroxide (NaOH), 50% w/w

  • Sodium acetate (NaOAc), anhydrous

  • Gal(β1-2)Gal standard

  • Potential impurity standards (e.g., galactose, other Gal-Gal isomers)

Procedure:

  • Eluent Preparation:

    • Eluent A: 100 mM NaOH in deionized water.

    • Eluent B: 100 mM NaOH, 1 M NaOAc in deionized water.

    • Degas all eluents thoroughly.

  • Sample Preparation:

    • Dissolve the synthesized Gal(β1-2)Gal in deionized water to a final concentration of 10-100 µg/mL.

    • Prepare standards of Gal(β1-2)Gal and potential impurities at similar concentrations.

  • Chromatographic Conditions:

    • Column: CarboPac PA200 (or similar)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient: A linear gradient appropriate for separating disaccharides, for example, 0-100% Eluent B over 20 minutes.

    • Detection: Pulsed amperometry with a waveform optimized for carbohydrate detection.

  • Data Analysis:

    • Integrate the peak area of Gal(β1-2)Gal and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of Gal(β1-2)Gal by identifying characteristic proton (¹H) and carbon-¹³C signals.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • NMR tubes.

Reagents:

  • Deuterium oxide (D₂O, 99.9%)

  • Synthesized Gal(β1-2)Gal

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized Gal(β1-2)Gal in 0.5-0.7 mL of D₂O.

    • Lyophilize the sample from D₂O two to three times to exchange exchangeable protons with deuterium.

    • Redissolve the sample in D₂O for analysis.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key parameters to note are the chemical shifts (δ) of the anomeric protons, which are typically in the range of 4.5-5.5 ppm. The coupling constants (J) provide information about the stereochemistry of the glycosidic linkage.

    • Acquire a ¹³C NMR spectrum. The chemical shifts of the anomeric carbons (typically 90-110 ppm) and the carbons involved in the glycosidic linkage are characteristic.

    • For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Data Analysis:

    • Compare the acquired spectra with known spectra of Gal(β1-2)Gal or with predicted spectra.

    • Integrate the signals of the target compound and any visible impurities in the ¹H NMR spectrum to estimate the molar ratio and thus the purity.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Objective: To confirm the molecular weight of the synthesized Gal(β1-2)Gal and to detect any impurities with different molecular weights.

Instrumentation:

  • MALDI-TOF mass spectrometer.

  • MALDI target plate.

Reagents:

  • Matrix solution (e.g., 2,5-dihydroxybenzoic acid (DHB) in acetonitrile/water with 0.1% trifluoroacetic acid).

  • Synthesized Gal(β1-2)Gal.

Procedure:

  • Sample Preparation:

    • Dissolve the synthesized Gal(β1-2)Gal in deionized water to a concentration of approximately 1 mg/mL.

    • Mix the sample solution with the matrix solution in a 1:1 ratio (v/v).

  • MALDI Target Spotting:

    • Spot 1 µL of the sample/matrix mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely, forming a crystalline matrix with the embedded analyte.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum in positive ion reflectron mode.

    • Look for the molecular ion peak corresponding to the sodium adduct of Gal(β1-2)Gal ([M+Na]⁺), which has a theoretical m/z of 365.1.

  • Data Analysis:

    • Identify the peak corresponding to the target molecule.

    • Look for other peaks that may indicate the presence of impurities (e.g., monosaccharides, deglycosylation products, or higher-order oligosaccharides).

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthesized Gal(β1-2)Gal, integrating the strengths of each analytical technique.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Check cluster_purification Purification & Quantitative Analysis cluster_confirmation Structural Confirmation Synthesis Gal(b1-2)Gal Synthesis TLC TLC Screening Synthesis->TLC Qualitative Purity Check Purification Purification (e.g., Chromatography) TLC->Purification HPAE_PAD HPAE-PAD Purification->HPAE_PAD Quantitative Purity & Isomer Separation NMR NMR Spectroscopy (1D & 2D) HPAE_PAD->NMR Structural Identity MALDI_TOF MALDI-TOF MS HPAE_PAD->MALDI_TOF Molecular Weight Final_Product Pure this compound (Confirmed Structure & Purity) NMR->Final_Product MALDI_TOF->Final_Product

Caption: Workflow for purity assessment of synthesized this compound.

A Researcher's Guide to Orthogonal Validation of Gal(β1-2)Gal Microarray Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of orthogonal methods to validate Gal(β1-2)Gal microarray data. It offers a detailed comparison of alternative techniques, supported by experimental data, to ensure the accuracy and reliability of your research findings.

The study of glycan-protein interactions is crucial for understanding a wide range of biological processes, from cell adhesion and signaling to immune responses and disease pathogenesis. Glycan microarrays have emerged as a powerful high-throughput tool for screening these interactions, allowing for the simultaneous analysis of a single protein against a large library of glycans. However, like any high-throughput screening method, the data generated from glycan microarrays requires rigorous validation to confirm the specificity and affinity of the observed interactions. This is particularly important for novel or unexpected binding events.

This guide focuses on orthogonal methods for validating microarray data concerning the disaccharide Gal(β1-2)Gal. Orthogonal methods are independent techniques that rely on different physical principles to measure the same biological interaction. By employing these methods, researchers can gain greater confidence in their microarray results and obtain a more comprehensive understanding of the binding kinetics and thermodynamics.

Comparison of Orthogonal Validation Methods

To provide a clear comparison, this section summarizes the quantitative data from three widely used orthogonal methods for validating glycan-protein interactions: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Saturation Transfer Difference NMR (STD-NMR). While direct comparative data for Gal(β1-2)Gal is limited in the public domain, we present representative data for the well-characterized interaction between a galectin and a similar β-galactoside, N-acetyllactosamine (LacNAc), to illustrate the utility of these techniques.

MethodPrincipleTypical Kd RangeThroughputSample Consumption (Protein)Sample Consumption (Glycan)Information Obtained
Glycan Microarray Surface-based fluorescenceWide rangeHighLowVery LowRelative binding affinity, specificity
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to a sensor surface10-3 to 10-9 MMediumMediumLowKd, kon, koff
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding in solution10-3 to 10-6 M[1]LowHighMediumKd, ΔH, ΔS, stoichiometry (n)
Saturation Transfer Difference NMR (STD-NMR) Measures saturation transfer from protein to ligand in solution10-3 to 10-6 MLowMediumMediumBinding epitope, Kd (from competition)

Table 1: Comparison of key features of glycan microarray and orthogonal validation methods.

InteractionMethodKd (μM)kon (M-1s-1)koff (s-1)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
Galectin-3 with LacNAc SPR 281.2 x 1033.4 x 10-2---
ITC 35---8.72.60.9
STD-NMR (Competition) 45-----

Table 2: Representative quantitative data for the interaction of Human Galectin-3 with N-acetyllactosamine (LacNAc) obtained by different methods. Note: This data is compiled from various sources for illustrative purposes and may not represent a direct head-to-head comparison from a single study.

Experimental Workflows and Protocols

To facilitate the implementation of these validation methods, detailed experimental workflows and protocols are provided below.

Experimental Workflow for Orthogonal Validation

The following diagram illustrates a typical workflow for validating glycan microarray data using orthogonal methods.

G cluster_0 Microarray Screening cluster_1 Orthogonal Validation cluster_2 Data Analysis & Confirmation Microarray Glycan Microarray Screening (e.g., Gal(β1-2)Gal) Hit_ID Hit Identification Microarray->Hit_ID SPR Surface Plasmon Resonance (SPR) Hit_ID->SPR Quantitative Kinetics ITC Isothermal Titration Calorimetry (ITC) Hit_ID->ITC Thermodynamics & Stoichiometry STD_NMR Saturation Transfer Difference NMR (STD-NMR) Hit_ID->STD_NMR Epitope Mapping & Affinity Data_Analysis Comparative Data Analysis SPR->Data_Analysis ITC->Data_Analysis STD_NMR->Data_Analysis Confirmation Confirmation of Interaction Data_Analysis->Confirmation

Caption: Workflow for validating glycan microarray hits.

Detailed Experimental Protocols

1. Surface Plasmon Resonance (SPR) Protocol for Carbohydrate-Protein Interaction

SPR measures the binding of an analyte (e.g., a lectin) to a ligand (e.g., a glycan) immobilized on a sensor chip.

  • Sensor Chip and Immobilization:

    • A carboxymethylated dextran sensor chip (e.g., CM5) is commonly used for amine coupling of glycans.

    • For glycans with a free amine group, direct covalent immobilization is performed using standard amine coupling chemistry (EDC/NHS activation).

    • Alternatively, biotinylated glycans can be captured on a streptavidin-coated sensor chip.

  • Experimental Procedure:

    • Equilibrate the sensor chip with running buffer (e.g., HBS-EP+ buffer).

    • Perform a surface activation step with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the amine-containing glycan (e.g., 50 µM in 10 mM sodium acetate, pH 4.5) over the activated surface.

    • Deactivate the remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • Inject a series of concentrations of the protein analyte over the immobilized glycan surface and a reference flow cell.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between analyte injections using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.0) or a high concentration of a competing sugar.

  • Data Analysis:

    • Subtract the reference sensorgram from the sample sensorgram.

    • Fit the resulting binding curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

2. Isothermal Titration Calorimetry (ITC) Protocol for Lectin-Disaccharide Interaction

ITC directly measures the heat released or absorbed during a binding event in solution.

  • Sample Preparation:

    • Dialyze the lectin extensively against the desired buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4).

    • Dissolve the disaccharide in the final dialysis buffer to ensure a perfect buffer match.

    • Degas both the protein and glycan solutions immediately before the experiment.

  • Experimental Procedure:

    • Load the lectin solution (e.g., 50 µM) into the sample cell of the calorimeter.

    • Load the disaccharide solution (e.g., 1 mM) into the injection syringe.

    • Perform a series of small injections (e.g., 2 µL) of the disaccharide into the lectin solution at a constant temperature.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of disaccharide to lectin.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.

3. Saturation Transfer Difference NMR (STD-NMR) Protocol for Epitope Mapping

STD-NMR identifies which parts of a ligand are in close contact with a protein receptor.

  • Sample Preparation:

    • Prepare a solution of the protein (e.g., 10-50 µM) and the glycan ligand (e.g., 1-5 mM) in a deuterated buffer (e.g., PBS in D2O). The ligand should be in large molar excess.

  • Experimental Procedure:

    • Acquire a reference 1H NMR spectrum of the mixture.

    • Selectively saturate a region of the protein's proton spectrum where there are no ligand signals (on-resonance irradiation, e.g., at 7.0 ppm or -0.5 ppm). This is typically achieved using a train of Gaussian-shaped pulses for a specific saturation time (e.g., 2 seconds).

    • Acquire a second spectrum with irradiation at a frequency far from any protein or ligand signals (off-resonance irradiation, e.g., at 40 ppm).

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

  • Data Analysis:

    • The signals that appear in the STD spectrum belong to the ligand protons that have received saturation from the protein, indicating they are in close proximity to the protein surface.

    • The relative intensities of the signals in the STD spectrum provide information about which parts of the glycan are most intimately involved in the binding interaction (the binding epitope).

    • For determining the Kd, competition STD-NMR experiments can be performed by titrating a known binder against the ligand of interest.

Signaling Pathway Visualization

The interaction of glycans with their binding partners on the cell surface can initiate intracellular signaling cascades. Galectins, a family of β-galactoside-binding proteins, are known to modulate various cellular processes through such mechanisms. For instance, Galectin-3 has been implicated in signaling pathways that involve the Ras-MAPK/ERK cascade, which plays a central role in cell proliferation, differentiation, and survival.

G cluster_0 cluster_1 cluster_2 Galectin3 Galectin-3 Glycoprotein Glycoprotein Receptor (e.g., with Gal(β1-2)Gal) Galectin3->Glycoprotein Binding Ras Ras Glycoprotein->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulation

Caption: Galectin-3 mediated Ras/MAPK/ERK signaling pathway.

By employing a combination of glycan microarray screening and orthogonal validation techniques, researchers can confidently identify and characterize novel glycan-protein interactions. The detailed protocols and comparative data provided in this guide serve as a valuable resource for planning and executing robust validation studies, ultimately leading to a deeper understanding of the functional glycome.

References

Head-to-head comparison of Gal(b1-2)Gal binding to different galectins

Author: BenchChem Technical Support Team. Date: November 2025

Galectins are a family of β-galactoside-binding proteins that play crucial roles in a variety of cellular processes. Their binding specificity is a key determinant of their biological function. This guide offers a head-to-head comparison of the binding affinities of different galectins for well-characterized disaccharide ligands.

Quantitative Binding Data

The following table summarizes the dissociation constants (Kd) for the interaction of several human galectins with common β-galactoside ligands. Lower Kd values indicate stronger binding affinity. It is important to note that the binding affinity of galectins can be influenced by the experimental conditions and the specific constructs used.

LigandGalectin-1Galectin-3Galectin-7Galectin-8 (N-terminal)Galectin-9 (N-terminal)
Lactose (Galβ1-4Glc) 48 µM[1]~200 µM[2]---
N-Acetyllactosamine (LacNAc) (Galβ1-4GlcNAc) 2-4 µM (for extended, surface-bound glycans)[3]----
Thomsen-Friedenreich Antigen (TFA) (Galβ1-3GalNAc) No affinity[1]47 µM[1]---

Experimental Protocols

The determination of galectin-glycan binding affinities is commonly achieved through biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

1. Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure biomolecular interactions in real-time.[2][4][5][6][7]

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip where one of the interactants (the ligand, e.g., a biotinylated glycan) is immobilized. The other interactant (the analyte, e.g., a galectin) flows over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is proportional to the change in mass on the sensor surface. This change is recorded in a sensorgram.

  • Immobilization of Ligand:

    • A sensor chip (e.g., a streptavidin-coated chip) is activated.

    • A solution containing the biotinylated glycan is injected over the sensor surface, allowing it to be captured by the streptavidin.

    • The surface is then washed to remove any unbound glycan.

  • Binding Analysis:

    • A buffer solution (running buffer) is continuously flowed over the sensor surface to establish a stable baseline.

    • The galectin (analyte) is prepared in a series of concentrations in the running buffer.

    • Each concentration of the galectin is injected over the sensor surface for a specific amount of time (association phase), followed by a flow of running buffer (dissociation phase).

    • The sensorgram records the binding and dissociation events.

  • Data Analysis: The association and dissociation rates are calculated from the sensorgram data. The dissociation constant (Kd) is determined from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).

2. Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[8][9]

  • Principle: ITC measures the heat released or absorbed during the titration of a ligand into a sample cell containing the macromolecule of interest.

  • Sample Preparation:

    • The galectin and the glycan ligand are extensively dialyzed against the same buffer to minimize heat changes due to buffer mismatch.

    • The concentrations of both the galectin and the glycan are accurately determined.

  • Titration:

    • The sample cell is filled with the galectin solution.

    • The injection syringe is filled with the glycan ligand solution.

    • A series of small, sequential injections of the glycan ligand into the galectin solution are performed.

    • The heat change after each injection is measured relative to a reference cell.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.

Visualizations

Galectin-Glycan Binding Interaction

Galectin_Binding General Galectin-Glycan Interaction cluster_galectin Galectin CRD cluster_glycan Glycan Ligand Galectin Galectin Carbohydrate Recognition Domain (CRD) BindingSite Binding Pocket Galactose Galactose BindingSite->Galactose Hydrogen Bonds & Hydrophobic Interactions AdjacentSugar Adjacent Sugar (e.g., Glucose, GlcNAc) Galactose->AdjacentSugar β-glycosidic bond

Caption: A diagram illustrating the binding of a β-galactoside-containing glycan to the Carbohydrate Recognition Domain (CRD) of a galectin.

Experimental Workflow for Glycan Microarray

Glycan_Microarray_Workflow Glycan Microarray Experimental Workflow Start Start: Glycan Library Array Print Glycans onto Microscope Slide Start->Array Block Block Non-specific Binding Sites Array->Block Incubate Incubate with Fluorescently-labeled Galectin Block->Incubate Wash Wash to Remove Unbound Galectin Incubate->Wash Scan Scan Microarray for Fluorescence Wash->Scan Analyze Data Analysis: Quantify Binding Signal Scan->Analyze End End: Binding Specificity Profile Analyze->End

Caption: A flowchart outlining the key steps in a glycan microarray experiment to determine galectin binding specificity.

References

Safety Operating Guide

Proper Disposal of Gal(ß1-2)Gal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring proper disposal of all laboratory materials is a critical component of maintaining a safe and compliant workspace. This guide provides essential information and step-by-step procedures for the safe disposal of Gal(ß1-2)Gal, a disaccharide, aligning with standard laboratory safety protocols.

Safety and Handling Considerations

Gal(ß1-2)Gal is a carbohydrate and is not classified as a hazardous material. However, standard laboratory best practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves when handling the compound.

Disposal of Gal(ß1-2)Gal

As a water-soluble carbohydrate, Gal(ß1-2)Gal should be disposed of as aqueous waste.[1] The primary steps for disposal are outlined below.

Experimental Protocol: Aqueous Waste Disposal for Gal(ß1-2)Gal

  • Dissolution: Dissolve the Gal(ß1-2)Gal solid in a minimal amount of water.

  • Transfer: Carefully pour the resulting aqueous solution into a designated aqueous waste container.

  • Rinsing: Rinse the original container with water at least once, transferring the rinse water into the aqueous waste container to ensure all residual compound is removed.

  • Container Disposal: Once thoroughly rinsed and air-dried, the empty container can typically be disposed of as regular laboratory glass waste. Be sure to deface or remove any labels on the container before disposal.[2]

  • Waste Log: Document the addition of the Gal(ß1-2)Gal solution to the aqueous waste container in your laboratory's waste log.

It is crucial to never dispose of chemical waste, including aqueous solutions of carbohydrates, down the sink unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2][3] Always adhere to the specific waste disposal guidelines established by your organization.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Gal(ß1-2)Gal.

G cluster_0 Disposal Workflow for Gal(b1-2)Gal start Start: Have this compound for Disposal is_hazardous Is the substance hazardous? start->is_hazardous dissolve Dissolve in Water is_hazardous->dissolve No (Non-Hazardous Carbohydrate) transfer_waste Transfer to Aqueous Waste Container dissolve->transfer_waste rinse_container Rinse Original Container with Water transfer_waste->rinse_container transfer_rinse Transfer Rinse Water to Aqueous Waste rinse_container->transfer_rinse dispose_container Dispose of Empty Container in Glass Waste transfer_rinse->dispose_container log_waste Update Laboratory Waste Log dispose_container->log_waste end End of Disposal Process log_waste->end

Caption: Workflow for the proper disposal of non-hazardous this compound.

References

Comprehensive Safety and Handling Protocol for Gal(β1-2)Gal

Author: BenchChem Technical Support Team. Date: November 2025

I. Personal Protective Equipment (PPE)

Standard laboratory PPE is recommended to minimize exposure and prevent contamination. The following table summarizes the necessary equipment.

PPE CategoryItemSpecificationsPurpose
Hand Protection Disposable GlovesNitrile or latexPrevents skin contact.
Eye Protection Safety GlassesANSI Z87.1 compliant, with side shieldsProtects eyes from splashes.
Body Protection Laboratory CoatStandard white coatProtects skin and clothing from spills.

This level of PPE is generally sufficient for handling non-hazardous powders or solutions in a laboratory setting.[1][2][3]

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational workflow ensures minimal risk and maintains the quality of the Gal(β1-2)Gal reagent.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Don all required PPE as outlined in the table above.

    • Prepare all necessary equipment, such as spatulas, weighing paper, and solvent solutions.

  • Weighing and Solution Preparation :

    • If working with a powdered form of Gal(β1-2)Gal, handle it in a manner that avoids generating dust.

    • Use a clean spatula to transfer the desired amount to weighing paper or a weigh boat.

    • When preparing a solution, slowly add the Gal(β1-2)Gal to the solvent to avoid splashing. Stir gently until dissolved.

  • Experimental Use :

    • Handle solutions with care to prevent spills.

    • If heating is required, use a water bath and appropriate heat-resistant gloves.[4]

    • Clearly label all tubes and containers with the contents and concentration.

  • Post-Experiment :

    • Clean all equipment thoroughly after use.

    • Wipe down the work area with a suitable cleaning agent.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water.

III. Disposal Plan

As a non-hazardous biochemical, Gal(β1-2)Gal and its solutions can typically be disposed of as non-hazardous waste.

  • Solid Waste : Unused solid Gal(β1-2)Gal, contaminated weighing paper, and gloves should be disposed of in the general laboratory waste stream designated for non-hazardous materials.

  • Liquid Waste : Aqueous solutions of Gal(β1-2)Gal can generally be disposed of down the drain with copious amounts of water, in accordance with local regulations. It is advisable to consult your institution's specific guidelines for chemical waste disposal.[5] In some cases, non-hazardous biomedical waste may be collected by a specialized disposal service.[6]

IV. Emergency Procedures

In the event of accidental exposure, follow these guidelines:

  • Skin Contact : Wash the affected area thoroughly with soap and water.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.

  • Ingestion : Rinse the mouth with water. Ingestion of small amounts is unlikely to cause harm, but seek medical advice if a large quantity is swallowed.

  • Spills : For small spills, absorb the material with an inert absorbent material and dispose of it in the non-hazardous waste. Clean the spill area with water.

Visual Workflow for Safe Handling of Gal(β1-2)Gal

The following diagram illustrates the key steps for the safe handling of Gal(β1-2)Gal in a laboratory setting.

A Preparation B Don PPE (Gloves, Safety Glasses, Lab Coat) A->B C Handling (Weighing & Solution Prep) B->C D Experimental Use C->D E Post-Experiment Cleanup D->E F Waste Disposal E->F G Doff PPE F->G H Hand Washing G->H

Caption: Workflow for the safe handling of Gal(β1-2)Gal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.